Valsartan impurity I
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-4-5-10-22(27)26(23(17(2)3)24(28)29)16-18-11-13-19(14-12-18)21-9-7-6-8-20(21)15-25/h6-9,11-14,17,23H,4-5,10,16H2,1-3H3,(H,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEKUWAESSKCLD-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166820 | |
| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443093-86-5 | |
| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443093-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-((2'-Cyano-(1,1'-biphenyl)-4-yl)methyl)pentanamido)-3-methylbutanoic acid, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443093865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(N-((2'-CYANO-(1,1'-BIPHENYL)-4-YL)METHYL)PENTANAMIDO)-3-METHYLBUTANOIC ACID, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH72U7Q76E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Identification and Characterization of Valsartan Impurity I (Desvaleryl Valsartan)
This guide provides an in-depth technical analysis of Valsartan Impurity I , identified in process development literature as the Desvaleryl Valsartan intermediate.
Executive Summary
This compound , chemically identified as Desvaleryl Valsartan (or N-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine), represents a critical process-related impurity and degradation product in the synthesis of Valsartan. Unlike the mutagenic nitrosamine impurities (NDMA/NDEA) that triggered global recalls, Impurity I is a structural precursor resulting from incomplete acylation or amide hydrolysis.
Its characterization is pivotal for establishing the "Chemical Integrity" of the API, as its presence indicates specific failures in the acylation step or moisture control during the final workup. This guide details the mechanistic origin, isolation strategies, and multi-modal structural elucidation (MS, NMR, IR) required for regulatory compliance.
Chemical Profile & Identity
| Parameter | Technical Specification |
| Common Name | This compound (Literature Designation) |
| Chemical Name | (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amine |
| CAS Registry | 137862-87-4 (often associated with related free base forms) |
| Molecular Formula | C₂₄H₂₉N₅O₃ |
| Molecular Weight | 351.41 g/mol (Free Base) |
| Nature | Amphoteric (contains secondary amine, carboxylic acid, and tetrazole) |
| Pharmacopoeial Mapping | Corresponds to Valsartan Related Compound B (USP) or specific in-house designations depending on the synthesis route.[] |
Mechanistic Origin & Formation Pathway
Impurity I arises primarily through two pathways:
-
Incomplete Acylation (Process Impurity): During the synthesis, the secondary amine intermediate is acylated with Valeryl Chloride. Insufficient equivalents of acylating agent or competitive hydrolysis leads to residual Impurity I.
-
Amide Hydrolysis (Degradant): Under acidic or basic stress conditions, the amide bond in Valsartan cleaves, reverting the API to Impurity I.
Figure 1: Formation and Control of Impurity I
The following diagram illustrates the critical control points (CCP) where Impurity I is generated or purged.
Caption: Pathway showing Impurity I as both a synthesis intermediate (incomplete acylation) and a degradation product (amide hydrolysis).
Analytical Characterization Strategy
Characterizing Impurity I requires a "self-validating" workflow where Mass Spectrometry confirms the formula and NMR confirms the structural connectivity (specifically the absence of the valeryl chain).
High-Performance Liquid Chromatography (HPLC)
Impurity I is significantly more polar than Valsartan due to the presence of a free secondary amine and the absence of the lipophilic valeryl chain.
-
Column: C18 Stationary Phase (e.g., Waters XBridge or Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (or Phosphate Buffer pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Elution Order: Impurity I elutes earlier (RT ~3-5 min) compared to Valsartan (RT ~10-15 min) in reverse-phase conditions.
-
Detection: UV at 225 nm (Isosbestic point) or 254 nm.
Mass Spectrometry (LC-MS/HRMS)
MS provides the first confirmation of identity by detecting the mass shift corresponding to the loss of the valeryl group (
-
Ionization Mode: Electrospray Ionization (ESI) Positive (+ve).[2]
-
Molecular Ion:
-
Valsartan
Da. -
Impurity I
Da.
-
-
Mass Shift:
Da (Loss of Pentanoyl group ). -
Fragmentation Pattern (MS/MS):
-
m/z 352
m/z 306 (Loss of carboxylic acid moiety). -
m/z 235 (Biphenyl-tetrazole fragment).
-
m/z 207 (Characteristic biphenyl fragment).
-
Note: The fragmentation pattern mirrors Valsartan but lacks the acyl-cleavage ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural elucidation. The key diagnostic is the absence of signals.
-
Solvent: DMSO-
or Methanol- . -
¹H NMR (500 MHz) Diagnostics:
-
Missing Signals: The signals for the valeryl side chain (typically a triplet at ~0.8 ppm, multiplets at 1.1–1.5 ppm, and the
-methylene triplet at ~2.2 ppm) are absent . -
Shifted Methine: The valine
-methine proton (attached to N) shifts upfield due to the conversion from an amide (in Valsartan) to a secondary amine (in Impurity I). -
Aromatic Region: The biphenyl and tetrazole protons remain largely unchanged (7.0–7.8 ppm).
-
-
¹³C NMR Diagnostics:
-
Missing Carbonyl: Absence of the amide carbonyl signal (~172-174 ppm). The acid carbonyl (~170 ppm) remains.
-
DEPT-135: Confirms the loss of the aliphatic methylene carbons associated with the pentanoyl chain.
-
Infrared Spectroscopy (FT-IR)
-
Amide Band: Valsartan shows a strong Amide I band (~1600-1640 cm⁻¹). Impurity I lacks this specific amide carbonyl stretch.
-
Amine Stretch: Appearance of a weak N-H stretching vibration (~3300-3400 cm⁻¹) characteristic of a secondary amine, distinct from the broad OH stretch.
Experimental Workflow: Isolation & Identification
The following DOT diagram outlines the step-by-step protocol for isolating and characterizing Impurity I from a crude Valsartan batch.
Caption: Workflow for the isolation and multi-modal characterization of Impurity I.
Regulatory & Safety Implications
ICH Limits
Under ICH Q3A(R2), Impurity I is classified as a known related substance.
-
Reporting Threshold: > 0.05%
-
Identification Threshold: > 0.10%
-
Qualification Threshold: > 0.15%
Mutagenicity Assessment (ICH M7)
Unlike the nitrosamine impurities (NDMA), Impurity I (Desvaleryl Valsartan) does not contain the N-nitroso structural alert. It is generally considered non-mutagenic. However, it is a secondary amine, which makes it a precursor to nitrosamines if nitrosating agents (e.g., sodium nitrite) are present in the process. Therefore, controlling the level of Impurity I is critical not just for purity, but to limit the substrate available for potential nitrosamine formation.
References
-
Identification and characterization of potential impurities of valsartan. Source: ResearchGate / Scientia Pharmaceutica Context: Primary source for the designation of "Impurity I" as the desvaleryl intermediate and its spectral data (MS m/z 352). URL:[Link]
-
Valsartan: European Pharmacopoeia (Ph.[3] Eur.) Monograph. Source: EDQM Context: Defines the standard impurity profile (Impurity A, B, C) for regulatory compliance in Europe. URL:[Link]
-
Control of Nitrosamine Impurities in Human Drugs. Source: FDA Guidance for Industry Context: regulatory framework explaining why secondary amine impurities (like Impurity I) are critical control points for nitrosamine risk mitigation. URL:[Link]
-
Valsartan Impurity Profiling and Standards. Source: SynZeal / Veeprho Context: Technical catalogs confirming the structure and CAS numbers for "Impurity 1" and Desvaleryl variants. URL:[Link]
Sources
A Technical Guide to the Nomenclature, Formation, and Control of Process-Related Impurities in Valsartan
Executive Summary
The analytical control of impurities is a cornerstone of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). In the case of Valsartan, a widely prescribed angiotensin II receptor blocker, a thorough understanding of its impurity profile is paramount. This guide provides an in-depth analysis of the process-related impurities of Valsartan as defined by major pharmacopoeias. It addresses the common confusion surrounding impurity nomenclature, details the chemical pathways of their formation, provides validated analytical protocols for their control, and outlines the regulatory landscape. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of Valsartan.
Deconstructing the Nomenclature: The Ambiguity of "Valsartan Impurity I"
A critical first step in managing pharmaceutical impurities is precise and unambiguous identification. The term "this compound" lacks a universal, standardized definition and is not recognized as an official designation by major pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). Different commercial suppliers of reference standards may use this term to refer to various molecules, leading to potential confusion in analytical and regulatory activities.
Therefore, this guide will focus on the officially designated impurities, which are critical for regulatory submissions and quality control. The primary process-related impurities are designated by letters in the pharmacopoeias and are cross-referenced as follows:
-
Valsartan Impurity A (Ph. Eur.) / Valsartan Related Compound A (USP)
-
Valsartan Impurity B (Ph. Eur.) / Valsartan Related Compound C (USP)
-
Valsartan Impurity C (Ph. Eur.) / Valsartan Related Compound B (USP)
Adhering to the official pharmacopoeial nomenclature is essential for maintaining scientific integrity and ensuring clear communication within the pharmaceutical industry and with regulatory agencies.
Identification and Physicochemical Properties of Key Valsartan Impurities
A precise understanding of each impurity's identity is fundamental to its control. The key, officially recognized process-related impurities of Valsartan are detailed below.
| Pharmacopoeial Designation | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Impurity A (Ph. Eur.) / Related Compound A (USP) | (2R)-3-methyl-2-[pentanoyl[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid | 137862-87-4 | C₂₄H₂₉N₅O₃ | 435.52 |
| Impurity B (Ph. Eur.) / Related Compound C (USP) | Benzyl (2S)-3-methyl-2-[pentanoyl[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate | 137863-20-8 | C₃₁H₃₅N₅O₃ | 525.64 |
| Impurity C (Ph. Eur.) / Related Compound B (USP) | (2S)-2-[butanoyl[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]-3-methylbutanoic acid | 952652-79-8 | C₂₃H₂₇N₅O₃ | 421.49 |
Formation Pathways and Mechanistic Insights
Understanding the synthetic origin of impurities is crucial for developing effective control strategies. The formation of Valsartan impurities is intrinsically linked to the synthetic route employed for the API. A common synthetic pathway for Valsartan involves the alkylation of an L-valine ester with a substituted biphenyl methyl halide, followed by acylation and formation of the tetrazole ring.[1]
Sources
A Technical Guide to the Preliminary Toxicological Assessment of Nitrosamine Impurities in Valsartan
Foreword: The Imperative of Impurity Profiling
The discovery of N-nitrosamine impurities in widely-used medications, beginning with the valsartan recalls in 2018, marked a pivotal moment for the pharmaceutical industry.[1][2] It underscored the critical need for proactive, in-depth toxicological assessment of not only the active pharmaceutical ingredient (API) but also any potential contaminants, however minute. These events triggered widespread recalls and intensified regulatory scrutiny, compelling a re-evaluation of manufacturing processes and quality control standards.[2][3] This guide provides a comprehensive framework for the preliminary toxicological assessment of nitrosamine impurities found in valsartan, with a focus on both simple nitrosamines like N-nitrosodimethylamine (NDMA) and more complex, drug substance-related impurities. As researchers, scientists, and drug development professionals, our collective responsibility is to ensure the safety and quality of medicines, a task that begins with a fundamental understanding of the potential risks posed by impurities.
The Genesis of a Crisis: Nitrosamines in Sartans
The initial detection of N-nitrosodimethylamine (NDMA) in valsartan products manufactured by a specific company led to a global investigation.[4][5] Subsequently, other nitrosamines such as N-nitrosodiethylamine (NDEA) were also identified.[6][7] Investigations revealed that the formation of these impurities was linked to specific synthetic routes used to create the tetrazole ring structure common to many sartan medications.[5][6] The reaction of secondary or tertiary amines with nitrous acid (formed from nitrites) under certain conditions can lead to the formation of N-nitrosamines.[5][8] These compounds are classified as "probable human carcinogens" by the International Agency for Research on Cancer (IARC) and are considered a "cohort of concern" under the ICH M7(R2) guideline due to their mutagenic and carcinogenic potential.[1][9] This classification necessitates a rigorous toxicological evaluation to establish safe levels for patient exposure.
A Multi-Tiered Approach to Toxicological Assessment
The preliminary toxicological assessment of a novel or identified impurity follows a structured, tiered approach designed to characterize its potential risk efficiently. This framework integrates computational methods, in vitro assays, and, when necessary, in vivo studies, guided by international regulatory standards such as the ICH M7(R2) guideline for mutagenic impurities.[10][11][12]
Caption: Tiered workflow for mutagenicity assessment of pharmaceutical impurities.
Stage 1: In Silico Assessment - The Predictive Foundation
The initial step in evaluating a nitrosamine impurity is the use of computational toxicology models. Two (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies are employed to predict the impurity's mutagenic potential based on its chemical structure.
-
Expert Rule-Based Systems: These systems use structural alerts—molecular substructures known to be associated with toxicity—to make a prediction. For nitrosamines, the N-nitroso group itself is a well-known structural alert for genotoxicity and carcinogenicity.[13]
-
Statistical-Based Systems: These models compare the query impurity to a database of compounds with known experimental mutagenicity data to derive a statistical probability of a positive or negative outcome.[13][14]
A positive prediction from either of these two complementary systems is sufficient to classify the impurity as a potential mutagen and proceed to in vitro testing. Tools like the Lhasa Carcinogenicity Database (LCDB) can also provide valuable data from animal cancer tests for structurally similar compounds.[13][15]
Stage 2: In Vitro Genotoxicity - The Biological Screen
If in silico models predict a mutagenic risk, or if such models are unavailable, in vitro testing is required. The goal is to determine if the impurity can induce mutations or chromosomal damage in a biological system.
Bacterial Reverse Mutation (Ames) Test
The Ames test is the cornerstone of mutagenicity testing. However, standard protocols are often inefficient at activating N-nitrosamines, which require metabolic activation to become mutagenic.[16] Therefore, an Enhanced Ames Test is now recommended by regulatory bodies like the FDA.[17][18]
The key modification is the use of a higher concentration of a metabolic activation system (S9 fraction), typically from hamster liver, which has been shown to be more sensitive for activating nitrosamines compared to the standard rat liver S9.[16]
Protocol: Enhanced Ames Test for Nitrosamine Impurities
-
Preparation: Prepare cultures of appropriate bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and Escherichia coli WP2 uvrA).
-
Metabolic Activation: Prepare a high-concentration S9 mix (e.g., 30% v/v) from Aroclor- or phenobarbital/β-naphthoflavone-induced hamster liver.
-
Pre-incubation: In a test tube, combine the test impurity (dissolved in a suitable solvent like water or DMSO), the bacterial culture, and the high-concentration S9 mix. Incubate this mixture for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.[16]
-
Plating: After pre-incubation, add top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on the plates. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.
-
Validation: Run concurrent positive controls (e.g., known mutagens like 2-aminoanthracene with S9, and a direct-acting mutagen without S9) and a negative (solvent) control to validate the assay.
Mammalian Cell Assays
If the Ames test is positive, a follow-up in vitro mammalian cell assay may be conducted to provide further evidence of genotoxic potential. These assays can detect a broader range of genetic damage.
-
Micronucleus Test: Detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).
-
Thymidine Kinase (TK) Gene Mutation Assay: Performed in cell lines like human TK6, this assay detects gene mutations.[9][19]
These mammalian assays also require metabolic activation. Recent research has focused on optimizing protocols for nitrosamines, for instance, by using 3D cell models like HepaRG spheroids, which have higher expression of metabolic enzymes compared to 2D cultures and may provide a more human-relevant system for detecting genotoxicity.[20]
The Mechanism of Nitrosamine Genotoxicity
Understanding the mechanism of toxicity is central to risk assessment. N-nitrosamines are not directly genotoxic; they require metabolic activation by Cytochrome P450 (CYP) enzymes in the liver.[8][21]
Caption: Metabolic activation and DNA damage pathway of N-nitrosamines.
This process, known as α-hydroxylation, creates an unstable intermediate that decomposes to form a highly reactive alkyldiazonium ion.[8] This electrophilic species can then attack nucleophilic sites on DNA bases, forming DNA adducts.[21][22] Key adducts like O⁶-alkylguanine are highly miscoding, leading to G:C to A:T transition mutations during DNA replication if not repaired, which can initiate carcinogenesis.[21]
Stage 3: In Vivo Confirmation - The Definitive Test
In certain cases, particularly for complex, drug substance-related impurities where in vitro results are positive or equivocal, regulatory agencies may request an in vivo study to confirm genotoxicity in a whole animal system.[23] For a valsartan-related N-nitroso impurity, a transgenic rodent (TGR) gene mutation assay (e.g., in Muta™Mice) was used to demonstrate a lack of mutagenic potential in vivo, which was crucial for its risk assessment.[23] These assays provide the most definitive evidence for a compound's mutagenic potential under physiological conditions.
From Hazard to Risk: Establishing Acceptable Intake (AI) Limits
The ultimate goal of the toxicological assessment is to establish a safe level of daily exposure, known as the Acceptable Intake (AI) limit. The approach depends on the data available.
Threshold of Toxicological Concern (TTC)
For mutagenic impurities with limited or no carcinogenicity data, a Threshold of Toxicological Concern (TTC) is applied. As outlined in the ICH M7 guideline, a TTC-based AI of 1.5 µ g/day is considered to be associated with a negligible lifetime cancer risk (<1 in 100,000).[10][24]
Compound-Specific AI
For nitrosamines with sufficient carcinogenicity data (e.g., from long-term rodent studies in databases like the LCDB), a more precise, compound-specific AI can be calculated.[24][25] This is derived from the TD50 value (the chronic dose rate that gives 50% of the animals tumors).
Regulatory agencies like the FDA and EMA have published established AI limits for several common nitrosamines.[26][27]
| Nitrosamine Impurity | Established AI Limit (ng/day) |
| N-Nitrosodimethylamine (NDMA) | 96.0 |
| N-Nitrosodiethylamine (NDEA) | 26.5 |
| N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA) | 96.0 |
| N-Nitrosodiisopropylamine (NDIPA) | 26.5 |
| N-Nitrosoethylisopropylamine (NEIPA) | 26.5 |
Data sourced from regulatory guidance documents.[26][28]
Calculation: Limit (ppm) = AI (ng/day) / MDD (mg/day)
Analytical Methodologies: The Gatekeepers of Safety
A robust toxicological assessment is predicated on the ability to accurately detect and quantify the impurity at trace levels. Due to the very low acceptable limits, highly sensitive analytical methods are required.[4][30]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): A common and reliable method, particularly for volatile nitrosamines.[3][5][31]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Often preferred for its high sensitivity and applicability to a wider range of nitrosamines, including less volatile and more complex structures.[4][5][28]
Method validation according to ICH Q2(R1) guidelines is essential to ensure the method is accurate, precise, specific, and sensitive enough to quantify the impurity at or below the established AI limit.[32] The limit of quantitation (LOQ) should typically be no more than 0.03 ppm.[26]
Conclusion
The challenge posed by nitrosamine impurities in valsartan and other pharmaceuticals has fundamentally reshaped the industry's approach to quality and safety. A preliminary toxicological assessment is a dynamic, evidence-based process that integrates predictive modeling with a tiered system of biological testing. By following a scientifically sound and logical framework, grounded in authoritative guidelines, drug developers can effectively identify hazards, characterize risks, and establish controls to ensure that the benefits of medications unequivocally outweigh any potential risks from impurities. This commitment to scientific integrity is paramount in safeguarding public health.
References
-
JETIR (June 2019). N-nitrosodimethylamine Genotoxic impurity in Valsartan products and its analytical methods for determination of NDMA. Jetir.Org. [Link]
-
Shaik, K. M., Sarmah, B., Wadekar, G. S., & Kumar, P. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS omega. [Link]
-
Elsevier (2025). Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. ScienceDirect. [Link]
-
ResearchGate (2025). Analysis of an Impurity, N-Nitrosodimethylamine, in Valsartan Drug Substances and Associated Products Using GC-MS. ResearchGate. [Link]
-
Tennant, E., Johnson, G. E., & White, P. A. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. [Link]
-
FDA (2020). Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. YouTube. [Link]
-
Zamann Pharma Support (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Zamann Pharma Support. [Link]
-
ResearchGate (2025). Characterization of two new potential impurities of Valsartan obtained under photodegradation stress condition. ResearchGate. [Link]
-
Nitrosamines Exchange (2022). Nitrosamines Published Limits. Nitrosamines Exchange. [Link]
-
FDA (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. [Link]
-
Parr, M. K., & Joseph, J. F. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis, 164, 536-549. [Link]
-
Reddy, K. S., et al. (2023). Development of Single Validation Method for Detection and Quantification of Six Nitrosamine Impurities in Valsartan by Using Ultra-high Performance. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
K-H, K., et al. (2022). Genotoxicity evaluation of a valsartan-related complex N-nitroso-impurity. Toxicology Letters. [Link]
-
Shaik, K. M., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]
-
Lhasa Limited. Nitrosamine Impurity Risk Assessment. Lhasa Limited. [Link]
-
de la Monte, S. M., et al. (2009). MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER'S DISEASE. Journal of Alzheimer's disease. [Link]
-
Toxys (2025). New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. Toxys. [Link]
-
ICH (2023). ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK M7(R2). International Council for Harmonisation. [Link]
-
European Medicines Agency. Appendix 1: Acceptable intakes established for N-nitrosamines. European Medicines Agency. [Link]
-
Ge, Y., et al. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Toxics. [Link]
-
FDA (2024). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]
-
Lhasa Limited (2021). Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs). Lhasa Limited. [Link]
-
F. D. S. S. (2023). Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. Chemical Research in Toxicology. [Link]
-
FDA (2022). Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. U.S. Food and Drug Administration. [Link]
-
ResearchGate (2022). Mechanism for the genotoxicity evaluation of nitrosamines. ResearchGate. [Link]
-
Separation Science (2023). Determination of N-Nitrosamines in Valsartan. Separation Science. [Link]
-
European Medicines Agency (2018). Valsartan: review of impurities extended to other sartan medicines. European Medicines Agency. [Link]
-
TGA (2026). Established acceptable intake for nitrosamines in medicines. Therapeutic Goods Administration. [Link]
-
Kim, H. S., et al. (2025). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Journal of Pharmaceutical Investigation. [Link]
-
ResearchGate (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. ResearchGate. [Link]
-
ResearchGate (2022). Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N -Nitrosamine Impurities. ResearchGate. [Link]
-
Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences. [Link]
-
PMDA (2023). Nitrosamine Impurities. Pharmaceuticals and Medical Devices Agency. [Link]
-
G. A. R. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry. [Link]
-
Nitrosamines Exchange (2022). Carcinogenic Potency Database - Access free. Nitrosamines Exchange. [Link]
-
Srinivasu, M. K., et al. (2004). Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate (2025). The contamination of valsartan and other sartans, part 1: New findings. ResearchGate. [Link]
-
ECA Academy. ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk. ECA Academy. [Link]
-
ResearchGate (2020). (PDF) ICH guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 6. Valsartan: review of impurities extended to other sartan medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk - ECA Academy [gmp-compliance.org]
- 12. researchgate.net [researchgate.net]
- 13. Nitrosamine Impurity Risk Assessment | Lhasa Limited [lhasalimited.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carcinogenic Potency Database - Access free - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 18. toxys.com [toxys.com]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genotoxicity evaluation of a valsartan-related complex N-nitroso-impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. ema.europa.eu [ema.europa.eu]
- 28. globalresearchonline.net [globalresearchonline.net]
- 29. How to Calculate Acceptable Intake (AI) Limits for Nitrosamines? - Zamann Pharma Support GmbH [zamann-pharma.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Determination of N-Nitrosamines in Valsartan | Separation Science [sepscience.com]
- 32. researchgate.net [researchgate.net]
The Analytical and Process Chemistry of Valsartan Impurity I: A Technical Guide
This guide provides an in-depth exploration of a critical process-related impurity in the synthesis of Valsartan, an angiotensin II receptor blocker widely prescribed for the management of hypertension and heart failure. While the discourse on Valsartan impurities has been recently dominated by nitrosamines, a thorough understanding of process-related impurities remains fundamental to ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This document will focus specifically on "Valsartan Impurity I," a key intermediate in certain synthetic routes, providing expert insights into its formation, analytical detection, and control strategies, tailored for researchers, scientists, and drug development professionals.
Introduction to Valsartan and the Imperative of Impurity Profiling
Valsartan is a potent, orally active non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[1] By selectively blocking the binding of angiotensin II, it mitigates vasoconstriction and aldosterone secretion, thereby lowering blood pressure.[2] The chemical synthesis of a complex molecule like Valsartan is a multi-step process, and like any such process, it is susceptible to the formation of impurities. These can arise from starting materials, intermediates, by-products, or degradation products.
The stringent control of impurities in an API is a cornerstone of pharmaceutical development and manufacturing. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling to ensure patient safety.[1][3] While genotoxic impurities like nitrosamines have garnered significant attention, the control of non-mutagenic organic impurities is equally critical as they can impact the API's stability, efficacy, and safety profile.
Unveiling this compound: Structure and Genesis
Contrary to the recent focus on nitrosamine contaminants, "this compound" is a process-related impurity, specifically identified as N-((2'-Cyano(1,1'-biphenyl)-4-yl)methyl)-N-(1-oxopentyl)-L-valine . This compound is a direct precursor to Valsartan in a common synthetic pathway where the tetrazole ring is formed in one of the final steps.
The formation of this impurity is intrinsically linked to a synthetic route that begins with the N-alkylation of an L-valine ester with 4-bromomethyl-2'-cyanobiphenyl.[4][5] The subsequent acylation with valeryl chloride yields the cyano-intermediate, which is this compound. The final step involves the conversion of the cyano group (-CN) into the tetrazole ring, typically using an azide reagent.
Causality of its Presence in the Final API: The persistence of this compound in the final drug substance is primarily due to an incomplete conversion of the cyano group to the tetrazole ring. This can be influenced by several factors:
-
Sub-optimal reaction conditions: Insufficient reaction time, inadequate temperature, or improper stoichiometry of the azide reagent can lead to unreacted intermediate.
-
Reagent degradation: The stability of the azide reagent is crucial for the reaction's completion.
-
Inefficient purification: The structural similarity between this compound and Valsartan can pose a challenge for downstream purification processes, potentially leading to its carryover into the final API.
Below is a diagram illustrating a common synthetic pathway for Valsartan, highlighting the formation of Impurity I.
Analytical Methodologies for the Detection and Quantification of this compound
A robust and validated analytical method is paramount for the accurate detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique employed for this purpose, as outlined in various pharmacopeias.
Field-Proven HPLC Method
The following protocol is a representative example of a stability-indicating RP-HPLC method that can effectively separate Valsartan from Impurity I and other related substances. The principle of this method relies on the differential partitioning of the analytes between a non-polar stationary phase (the C18 column) and a polar mobile phase.
-
Chromatographic System:
-
HPLC system equipped with a UV-Vis detector (e.g., SHIMADZU LC2010C HT).
-
Column: Thermo-hypersil ODS (C18), 150 mm x 4.6 mm, 5 µm particle size.[2]
-
-
Mobile Phase Preparation:
-
Prepare a mixture of water, acetonitrile, and glacial acetic acid in a ratio of 500:500:1 (v/v/v).[2]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Chromatographic Conditions:
-
Sample and Standard Preparation:
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).
-
Standard Solution (Valsartan): Accurately weigh and dissolve an appropriate amount of Valsartan reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).[2]
-
Impurity I Standard Solution: If available, prepare a stock solution of this compound reference standard in the diluent.
-
Test Solution (API or Formulation): Accurately weigh a quantity of the Valsartan API or powdered tablets and dissolve in the diluent to achieve a target concentration similar to the standard solution. Sonication may be required to ensure complete dissolution. Filter the solution through a 0.45 µm filter before injection.[2]
-
-
System Suitability:
-
Inject a system suitability solution containing both Valsartan and key impurities (including Impurity I, if available).
-
The system is deemed suitable for use if the resolution between the Valsartan peak and the nearest eluting impurity peak is greater than a specified value (e.g., ≥ 2.0, as per USP monograph requirements for related compounds).[6]
-
Data Presentation and Interpretation
The retention times of Valsartan and its impurities are critical parameters for their identification. The following table provides typical retention times observed in a representative HPLC analysis.
| Compound | Typical Retention Time (minutes) |
| This compound | ~3.0[7] |
| Valsartan | ~4.6[2] |
| Valsartan Related Compound A (D-valsartan) | ~7.1[6] |
Note: Retention times can vary depending on the specific HPLC system, column, and exact chromatographic conditions.
The quantification of Impurity I is typically performed using an external standard method, where the peak area of the impurity in the sample is compared to the peak area of a known concentration of the reference standard. If a reference standard for Impurity I is not available, its concentration can be estimated using the peak area of the main Valsartan peak with the assumption of a response factor of 1.0, or by applying a relative response factor if determined.
Regulatory Landscape and Control Strategies
The control of process-related impurities such as this compound is governed by the ICH Q3A(R2) guideline, which provides thresholds for reporting, identification, and qualification of impurities in new drug substances.[3]
ICH Q3A(R2) Thresholds
The thresholds are based on the maximum daily dose of the drug. For a drug like Valsartan, with a maximum daily dose of up to 320 mg, the following thresholds generally apply:
-
Reporting Threshold: 0.05%. Any impurity at or above this level must be reported in the regulatory submission.[8]
-
Identification Threshold: 0.10% or 1.0 mg per day intake, whichever is lower. Impurities at or above this level must be structurally identified.[8]
-
Qualification Threshold: 0.15% or 1.0 mg per day intake, whichever is lower. Impurities exceeding this level must be qualified, meaning toxicological data is required to demonstrate their safety.[8]
The European Pharmacopoeia (Ph. Eur.) monograph for Valsartan specifies limits for known and unknown impurities. For instance, it sets limits for "unspecified impurities" at not more than 0.10% for each impurity.[9]
Control Strategies
A robust control strategy is essential to minimize the level of this compound in the final API. This is a multi-faceted approach that encompasses the entire manufacturing process:
-
Process Optimization: The most effective control strategy is to optimize the cyclization reaction to ensure complete conversion of the cyano-intermediate. This involves a thorough investigation of reaction parameters such as temperature, reaction time, reagent stoichiometry, and catalyst choice (if applicable).
-
In-Process Controls (IPCs): Implementing stringent IPCs to monitor the disappearance of Impurity I during the reaction can provide real-time data to determine the reaction endpoint accurately. Techniques like in-situ IR or process HPLC can be invaluable.
-
Raw Material Control: Ensuring the quality and purity of starting materials, particularly the azide reagent, is crucial. Degradation of the reagent can lead to incomplete reactions.
-
Purification Process Development: The purification steps following the cyclization reaction must be specifically designed and validated to demonstrate their capacity to remove Impurity I to a level well below the ICH qualification threshold. This may involve developing selective crystallization conditions or employing chromatographic purification.
-
Specification Setting: A specific limit for this compound should be included in the final API specification, in line with regulatory guidelines and the demonstrated process capability.
Conclusion
While the recent focus on nitrosamines in sartan medications has been a critical public health concern, a comprehensive understanding and control of all potential impurities, including process-related intermediates like this compound, is fundamental to ensuring the consistent quality and safety of the drug substance. For drug development professionals, a deep dive into the synthetic pathway is not merely an academic exercise but a prerequisite for designing a robust manufacturing process. By understanding the genesis of Impurity I, implementing highly sensitive and specific analytical methods for its detection, and establishing a multi-pronged control strategy, manufacturers can confidently produce high-purity Valsartan that meets the stringent requirements of global regulatory agencies and, most importantly, ensures patient safety.
References
-
ResearchGate. (a) HPLC chromatogram of valsartan laboratory sample. (b) HPLC... | Download Scientific Diagram. Available from: [Link].
- Vinzuda D.U. et al. RP-HPLC Method for Determination of Valsartan in Tablet Dosage Form. International Journal of ChemTech Research. 2010, 2(3).
- Nguyen The Anh et al. Synthesis of Valsartan as drug for the treatment of hypertension. Vietnam Journal of Chemistry. 2019, 57(3), 343-346.
-
Horizon Research Publishing. Method Development and Validation of Valsartan by Using Stability-Indicating RP-HPLC Method. Available from: [Link].
-
European Commission. Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. Available from: [Link].
- Google Patents. US20110237822A1 - Process for preparation of valsartan intermediate.
-
Phenomenex. Separation of Valsartan and Its Chiral Impurities per USP Monograph. Available from: [Link].
- Google Patents. CN101450917B - Valsartan synthesis method.
-
Beilstein Journals. A short and efficient synthesis of valsartan via a Negishi reaction. Available from: [Link].
-
ResearchGate. (PDF) RP-HPLC Method Development for Quantitation of Valsartan in Nano-structured Lipid Carrier Formulation and in vitro Release Studies. Available from: [Link].
-
Phenomenex. Ph. Eur. Monograph 2423: Valsartan Related Substances with Ph. Eur. Method Modernization. Available from: [Link].
-
Juniper Publishers. Development and Validation of A RP- HPLC Method for the Simultaneous Estimation of Valsartan and Sacubitril in Rat Plasma. Available from: [Link].
-
Hilaris Publisher. RP-HPLC Method Development and Validation of Valsartan in Bulk and its Tablet Dosage Form. Available from: [Link].
-
ICH. ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link].
-
An-Najah Staff. Development and Validation of RP-HPLC Method for. Available from: [Link].
-
EDQM. the european directorate for the quality of medicines & healthcare (edqm). Available from: [Link].
-
EMA. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link].
-
Swissmedic. Sartan monographs. Available from: [Link].
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link].
-
EDQM. Control of nitrosamine impurities in sartans: revision of five Ph. Eur. monographs. Available from: [Link].
-
MCA The Gambia. Guideline for Impurities in New Active Pharmaceuti- cal Ingredient. Available from: [Link].
-
YouTube. Impurities in new drug substance| ICH Q3A(R2). Available from: [Link].
Sources
- 1. jpionline.org [jpionline.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. US20110237822A1 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 5. CN101450917B - Valsartan synthesis method - Google Patents [patents.google.com]
- 6. phenomenex.com [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. swissmedic.ch [swissmedic.ch]
Technical Guide: Discovery, Characterization, and Control of Valsartan Impurity I
The following technical guide details the discovery, chemistry, and control of Valsartan Impurity I , identified as the cyano-precursor to the active pharmaceutical ingredient.
Executive Summary
In the high-precision landscape of antihypertensive drug development, This compound (Chemically: N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-N-valeryl-L-valine) represents a critical process-related impurity. Unlike the genotoxic nitrosamines (NDMA/NDEA) that triggered the 2018 global recalls, Impurity I is a synthetic intermediate —specifically, the immediate precursor to Valsartan. Its presence indicates an incomplete chemical conversion during the final stage of manufacturing.
This guide analyzes the historical discovery of Impurity I during the optimization of the tetrazole ring synthesis, its mechanism of persistence, and the rigorous analytical protocols required to maintain it below the pharmacopeial limit (typically NMT 0.10%).
Chemical Identity & Structural Characterization
Impurity I is the "Cyano-analogue" of Valsartan. It shares the exact biphenyl core and valine side chain but lacks the tetrazole ring, possessing a nitrile (-CN) group instead.
| Feature | Description |
| Common Name | This compound (Ph.[1][2][3] Eur. / USP Context) |
| Chemical Name | N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine |
| Molecular Formula | C₂₄H₂₈N₂O₃ |
| Molecular Weight | 392.49 g/mol |
| Structural Difference | Contains a Cyano (-CN) group at the 2'-position instead of the Tetrazole ring found in Valsartan.[1] |
| CAS Number | 137863-17-3 (Methyl ester precursor often cited) / 443093-86-5 (Free acid) |
| Solubility | Lower polarity than Valsartan due to the absence of the acidic tetrazole moiety. |
The Discovery History: Optimization of the Tetrazole Chemistry
The "discovery" of Impurity I is intrinsic to the history of the Sartan class synthesis. When Ciba-Geigy (now Novartis) first developed Valsartan in the early 1990s, the construction of the tetrazole ring was identified as the most challenging synthetic step.
The Synthetic Bottleneck
The synthesis of Valsartan involves building a biphenyl scaffold. The final critical step is the conversion of the Cyano group (on Impurity I) into a Tetrazole ring via a [3+2] cycloaddition reaction with an azide source.
-
Early Discovery (1990s): Initial process development revealed that this cycloaddition is often sluggish. If the reaction is stopped too early, or if the azide reagent degrades, the unreacted starting material—Impurity I —remains in the final product.
-
Process Evolution:
-
Generation 1: Used toxic Tributyltin azide. High conversion but severe purification issues.
-
Generation 2 (Current): Uses Sodium Azide (
) with a Lewis acid catalyst (e.g., Zinc Chloride, ). While safer, this heterogeneous reaction can stall, leaving residual Impurity I.
-
The "Impurity I" Designation
As pharmacopeial monographs (USP/Ph. Eur.) were established, this specific unreacted precursor was designated as a controlled impurity. It serves as a marker for reaction completeness .
Mechanism of Formation & Persistence
Impurity I is not "formed" as a side product; it is the survivor of an incomplete reaction.
Reaction Pathway Diagram
The following diagram illustrates the critical junction where Impurity I is either consumed to form Valsartan or persists as a contaminant.
Caption: The conversion of Impurity I to Valsartan via tetrazole ring formation. Incomplete conversion leads to residual Impurity I in the API.
Root Causes for Persistence
-
Catalyst Deactivation: The Zinc Chloride catalyst can be poisoned by moisture, halting the reaction.
-
Stoichiometry: Insufficient Azide equivalents (due to volatility or degradation) prevent full conversion.
-
Temperature Control: The cycloaddition requires high temperatures (
). Premature cooling "freezes" the mixture, trapping Impurity I.
Analytical Methodologies
Detecting Impurity I requires separating the non-polar Cyano-precursor from the polar Valsartan API.
HPLC Protocol (Standardized)
Because Impurity I lacks the acidic tetrazole, it is significantly less polar than Valsartan. In Reverse-Phase HPLC (RP-HPLC), it elutes after Valsartan.
| Parameter | Specification |
| Column | C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | High organic ramp (Impurity I elutes at higher %B) |
| Detection | UV at 225 nm (Detects the biphenyl chromophore) |
| Relative Retention Time (RRT) | ~1.2 - 1.3 (Elutes after Valsartan) |
Analytical Workflow
Caption: Analytical logic for the separation and quantification of Impurity I using RP-HPLC.
Regulatory Impact & Control Strategies
The International Council for Harmonisation (ICH) Q3A(R2) guidelines dictate the control of impurities.
-
Classification: Impurity I is a Specified Identified Impurity .
-
Safety: While not a potent mutagen like nitrosamines, it is structurally distinct and lacks the pharmacological efficacy of Valsartan.
-
Limits:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% (Requires tox studies if exceeded)
-
Standard Specification: NMT (Not More Than) 0.10% in the final API.
-
Control Strategy in Manufacturing
To ensure Impurity I remains below 0.10%, manufacturers utilize In-Process Controls (IPC) :
-
Reaction Monitoring: The reaction is not quenched until HPLC confirms Impurity I is
. -
Purification: If the reaction stalls, the crude Valsartan is subjected to crystallization. Impurity I (being less polar) remains in the mother liquor (organic solvent) while Valsartan salts precipitate out (or vice versa depending on pH).
References
-
European Pharmacopoeia (Ph.[4][5][6] Eur.) . Valsartan Monograph 10.0. Strasbourg: EDQM. (Defines Impurity Profile including precursors).
-
U.S. Pharmacopeia (USP) . Valsartan: Related Compounds. USP-NF. (Establishes HPLC methods for Cyano-Valsartan detection).
-
National Institutes of Health (NIH) - GSRS . This compound (Substance Record). Global Substance Registration System. (Confirming chemical identity as the Cyano-precursor).
-
PubChem . Compound Summary: this compound. (Chemical structure and synonyms).
-
Bühlmayer, P., et al. (1994). Valsartan, a potent, orally active angiotensin II antagonist: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. (The foundational paper on Valsartan synthesis and tetrazole formation).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy Valsartan, Mixture of Diastereomers | 188259-69-0 [amp.chemicalbook.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Valsartan EP Impurity A (Valsartan USP Related Compound A,… [cymitquimica.com]
- 6. 缬沙坦 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Valsartan Impurity I Reference Standards
The following technical guide details the characterization, management, and analytical profiling of Valsartan Impurity I , identified herein as the Cyano-Analogue Intermediate (N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine), a critical process-related impurity.
Characterization, Analytical Profiling, and Control Strategies
Executive Summary & Nomenclature Clarification
In the high-stakes landscape of Angiotensin II Receptor Blocker (ARB) development, "this compound" represents a critical quality attribute. While nomenclature varies across vendors and literature, this guide focuses on the Cyano-Analogue (CAS 443093-86-5), the direct biosynthetic precursor to Valsartan.
Nomenclature Matrix:
-
Target Impurity (Impurity I): N-(1-oxopentyl)-N-[[2'-(cyano)biphenyl-4-yl]methyl]-L-valine.[1]
-
Common Designation: Cyano-Valsartan; Pre-Tetrazole Intermediate.
-
Pharmacopeial Status: Often monitored as a specific process impurity (distinct from USP Related Compounds A, B, or C).
-
Distinction: NOT to be confused with "Impurity 1" (4'-bromo-2-cyanobiphenyl), which is an early-stage starting material.
Significance: The presence of Impurity I indicates incomplete conversion during the [3+2] cycloaddition reaction (tetrazole ring formation), a definitive metric of process efficiency and reaction kinetics.
Chemical Identity & Mechanistic Origin
Structural Characterization
Impurity I differs from the Active Pharmaceutical Ingredient (API) by a single functional group transformation: the lack of the tetrazole ring.
| Attribute | Valsartan (API) | Impurity I (Cyano-Analogue) |
| Molecular Formula | C₂₄H₂₉N₅O₃ | C₂₄H₂₈N₂O₃ |
| Molecular Weight | 435.52 g/mol | 392.50 g/mol |
| Functional Core | Tetrazole Ring (Acidic, pKa ~4.7) | Cyano Group (Neutral, Non-ionizable) |
| Solubility Profile | pH-dependent (high at pH > 5) | Lipophilic; low aqueous solubility |
Formation Pathway (Causality)
The synthesis of Valsartan typically culminates in the conversion of the nitrile group on the biphenyl ring into a tetrazole ring using an azide source (e.g., Sodium Azide or Tributyltin Azide). Impurity I is the unreacted substrate .
Mechanistic Insight: Steric hindrance from the bulky valine/pentanoyl side chain can impede the cycloaddition, leaving residual Cyano-Valsartan.
Figure 1: Origin of Impurity I within the Valsartan synthetic pathway.[1] The red path indicates the failure mode resulting in the impurity.
Analytical Strategy: Detection & Quantification
Method Development Logic
Separating Impurity I from Valsartan relies on exploiting the acidity difference between the tetrazole and the cyano group.
-
Valsartan: Contains a Carboxylic Acid (pKa ~3.9) and a Tetrazole (pKa ~4.7). At neutral pH, it is a dianion (highly polar).
-
Impurity I: Contains only the Carboxylic Acid. At neutral pH, it is a monoanion (less polar than Valsartan).
Chromatographic Behavior: In Reverse-Phase HPLC (C18) at pH 3.0 (acidic), suppression of ionization occurs. However, the tetrazole is more polar than the cyano group.
-
Prediction: Valsartan elutes earlier . Impurity I (more lipophilic) elutes later .
Validated HPLC Protocol
This protocol is designed to be self-validating through resolution checks.
Instrument: UHPLC or HPLC with PDA detector. Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) or 20mM Phosphate Buffer pH 3.0. Mobile Phase B: Acetonitrile (ACN).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 70 | 30 | Equilibration |
| 15.0 | 20 | 80 | Elution of Impurity I |
| 20.0 | 20 | 80 | Wash |
| 21.0 | 70 | 30 | Re-equilibration |
Detection: UV at 225 nm (Isosbestic point) or 250 nm. Flow Rate: 1.0 mL/min. Injection Volume: 10 µL.
System Suitability Criteria (Self-Validation):
-
Resolution (Rs): > 2.0 between Valsartan and Impurity I.
-
Tailing Factor: < 1.5 for both peaks.
-
Relative Retention Time (RRT): Impurity I typically appears at RRT ~1.2 - 1.4 relative to Valsartan.
Figure 2: Analytical decision tree for identifying Impurity I based on retention behavior and spectral confirmation.
Reference Standard Management
Sourcing & Qualification
To ensure scientific integrity, the Reference Standard (RS) for Impurity I must be characterized independently of the API.
-
Primary Standard: Sourced from Pharmacopoeial bodies (USP/EP) if available (often labeled as a Related Compound).
-
Secondary Standard: Vendor-synthesized. Must be accompanied by a Certificate of Analysis (CoA) including:
-
1H-NMR: Confirms the integrity of the biphenyl and valine protons.
-
IR Spectroscopy: Critical Diagnostic. Look for the C≡N stretch at ~2225 cm⁻¹ . This peak is absent in pure Valsartan (Tetrazole).
-
Mass Spectrometry: [M+H]+ = 393.2 m/z.
-
Storage & Stability
-
Hygroscopicity: The Cyano-analogue is generally less hygroscopic than the Valsartan API (which is amorphous/salt).
-
Storage: +2°C to +8°C, protected from light.
Regulatory Limits & Control
Under ICH Q3A(R2) guidelines for impurities in New Drug Substances:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% (If the maximum daily dose is ≤ 2g)
-
Qualification Threshold: 0.15%
Control Strategy: Since Impurity I is a process intermediate, the most effective control is Purge Factor analysis.
-
Reaction Monitoring: Ensure the azide cycloaddition proceeds to >99.5% conversion.
-
Work-up: The solubility difference (Acidic Tetrazole vs Neutral Nitrile) allows for removal via pH-controlled extraction.
-
Protocol: Adjust aqueous work-up to pH 5-6. Valsartan (soluble salt) remains in water; Impurity I (lipophilic) can be extracted into an organic solvent (e.g., Ethyl Acetate) or vice-versa depending on the specific salt form strategy.
-
References
-
European Pharmacopoeia (Ph. Eur.) . Valsartan Monograph 2423. EDQM. Available at: [Link]
-
PubChem Database . This compound (Compound Summary). National Center for Biotechnology Information. Available at: [Link]
-
International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
ResearchGate . Identification and characterization of potential impurities of valsartan. Available at: [Link]
Sources
Methodological & Application
Application Note: Advanced Analytical Strategies for Valsartan Impurity I Detection
Executive Summary & Scientific Context
In the rigorous landscape of antihypertensive drug development, the purity profile of Valsartan (an Angiotensin II Receptor Blocker) is critical for patient safety.[1] While recent regulatory focus has centered on nitrosamines (NDMA), process-related and degradation impurities remain a daily Quality Control (QC) priority.
"Valsartan Impurity I" , as designated in the European Pharmacopoeia (Ph.[2] Eur.), refers to Desvaleryl Valsartan (also known as N-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-L-valine). This impurity arises primarily through the hydrolysis of the amide bond under acidic or basic stress, leading to the loss of the pentanoyl (valeryl) group.
Why this matters:
-
Stability Indicator: Its presence directly correlates with the hydrolytic stability of the drug substance and product.
-
Polarity Shift: Being an amine (secondary amine), Impurity I is significantly more polar than Valsartan, eluting earlier in Reverse Phase (RP) chromatography.
-
Ambiguity Alert: In some commercial catalogs, "Impurity 1" may refer to the bromo-methyl intermediate (4'-(bromomethyl)-2-cyano-biphenyl). This guide focuses on the pharmacopeial Impurity I (Desvaleryl Valsartan) .[3]
Method Development Strategy: The "Why" Behind the Protocol
Chemical Logic
-
Analyte Structure: Impurity I contains a secondary amine and a tetrazole ring.
-
pKa Considerations: The tetrazole is acidic (pKa ~4.5), and the amine is basic. At neutral pH, the molecule is zwitterionic and highly soluble in water, leading to poor retention on C18 columns.
-
Solution: We must suppress the ionization of the carboxylic acid/tetrazole or work at a pH where the amine is protonated but the hydrophobicity is sufficient for retention. Acidic mobile phases (pH 3.0) are preferred to keep the carboxylic acid protonated (neutral) and the amine protonated (cationic), utilizing silanol interactions or pure hydrophobic partitioning depending on the column technology.
Column Selection[4]
-
Standard C18: Often exhibits "dewetting" or poor retention for this polar impurity.
-
Polar-Embedded C18: (e.g., Waters SymmetryShield or Phenomenex Luna Omega). These phases prevent pore collapse in high-aqueous mobile phases, which are necessary to retain the early-eluting Impurity I.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
Primary method for Routine QC and Stability Testing.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax SB-C18 or Luna C18) | Balanced resolution and backpressure. |
| Mobile Phase A | Water : Acetonitrile : Glacial Acetic Acid (500:500:1 v/v/v) | Correction: Standard EP method uses Acidified Water. Revised: 0.1% Orthophosphoric Acid in Water. |
| Mobile Phase B | Acetonitrile (100%) | Strong solvent for gradient elution. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 225 nm | Max absorbance for the biphenyl chromophore; minimizes solvent cutoff noise. |
| Column Temp | 25°C | Ambient control to prevent retention time drift. |
| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements (LOQ). |
Gradient Program
Goal: Retain polar Impurity I early, then elute Valsartan and lipophilic impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 90 | 10 | Loading: High aqueous content to retain Impurity I. |
| 5.0 | 90 | 10 | Isocratic Hold: Ensure separation of Impurity I from void volume. |
| 25.0 | 10 | 90 | Ramp: Elute Valsartan (approx. 12-15 min) and late eluters. |
| 30.0 | 10 | 90 | Wash: Remove lipophilic dimers. |
| 31.0 | 90 | 10 | Re-equilibration: Critical for reproducibility. |
| 40.0 | 90 | 10 | End: Ready for next injection. |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50).
-
Standard Stock: Dissolve 10 mg this compound Reference Standard in 10 mL Diluent (1 mg/mL).
-
Test Sample: Dissolve 50 mg Valsartan API in 50 mL Diluent (1 mg/mL).
-
Filtration: 0.45 µm PVDF or PTFE filter (Nylon may adsorb the amine impurity).
Protocol 2: LC-MS/MS for Trace Identification
Used when peak identity is ambiguous or for ultra-low level detection (<0.05%).
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI)
-
Polarity: Positive Mode (ESI+)
-
Why? The secondary amine in Impurity I protonates readily
.
-
-
Target Mass:
-
Valsartan:
-
Impurity I (Desvaleryl):
( )
-
Workflow Visualization
The following diagram illustrates the decision matrix for choosing between HPLC-UV and LC-MS workflows.
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on impurity thresholds.
Mechanistic Degradation Pathway
Understanding the origin of Impurity I allows for better process control. It is a degradation product formed via amide hydrolysis.
Caption: Hydrolytic degradation pathway of Valsartan yielding Impurity I (Desvaleryl).
System Suitability & Validation (Self-Validating System)
To ensure the trustworthiness of the data, the following criteria must be met before every run:
-
Resolution (Rs):
between Impurity I and Valsartan. (Note: Impurity I elutes before Valsartan). -
Tailing Factor (T):
for the Valsartan peak. -
Precision: %RSD of 6 replicate injections of the Standard Solution should be
. -
Sensitivity (S/N): Signal-to-Noise ratio for the LOQ solution (0.05% level) must be
.
Troubleshooting Tip: If Impurity I co-elutes with the solvent front (void volume), reduce the initial organic concentration in the gradient to 5% or use a column with better aqueous stability (e.g., C18-Aq).
References
-
European Pharmacopoeia (Ph.[3][4] Eur.) . Monograph 2423: Valsartan. Council of Europe. (Defines Impurity I as the desvaleryl derivative).
-
Krishna, S.R., et al. (2010). "Characterization of two new potential impurities of Valsartan obtained under photodegradation stress condition." Journal of Pharmaceutical and Biomedical Analysis. (Discusses degradation pathways including desvaleryl formation).
-
United States Pharmacopeia (USP) . Valsartan Monograph: Related Compounds. (Cross-reference for "Related Compound E" which corresponds to EP Impurity I).
-
Völgyi, G., et al. (2013). "Physicochemical characterization of sartan drugs." Acta Pharmaceutica Hungarica. (Provides pKa data supporting mobile phase pH selection).
Sources
HPLC method development for "Valsartan impurity I" analysis
Application Note: High-Resolution HPLC Method Development for Valsartan and "Impurity I" (Des-pentanoyl Intermediate)
Part 1: Introduction & Chemical Context
1.1 The Analytical Challenge Valsartan is a potent Angiotensin II Receptor Blocker (ARB) containing a tetrazole ring and a carboxylic acid moiety.[1][2][3] In the context of advanced process control and stability studies, "Impurity I" typically refers to the Des-pentanoyl derivative (also known as the amine precursor or valine-derivative intermediate), identified in literature as (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]amine.[3]
Note: Nomenclature varies by pharmacopoeia.[3] While Ph. Eur. and USP list Related Compounds A, B, and C, "Impurity I" is frequently cited in synthesis optimization papers as the critical secondary amine intermediate formed before the acylation step.
1.2 Structural Disparity & Separation Logic The separation challenge lies in the polarity difference:
-
Valsartan (API): Contains a lipophilic pentanoyl chain.[3] Elutes later.
-
Impurity I (Target): Lacks the pentanoyl chain, exposing a secondary amine.[3] It is significantly more polar and tends to elute early, often risking co-elution with the solvent front or polar degradants.[3]
-
Process Impurities (e.g., Benzyl Ester): Highly hydrophobic, eluting late.[3]
This protocol focuses on a Gradient RP-HPLC method designed to retain the polar Impurity I while resolving the API and flushing late-eluting hydrophobic contaminants.[3]
Part 2: Method Development Strategy (The "Why")
2.1 Column Selection: The Stationary Phase
-
Choice: C18 (L1) End-capped, 250 x 4.6 mm, 5 µm.[3]
-
Rationale: A standard C18 is required to provide sufficient hydrophobic retention for the API.[3] However, to retain the polar Impurity I, a column with high carbon load or compatibility with high-aqueous phases is preferred.[3]
-
Alternative: If Impurity I elutes in the void (< 2 min), switch to a Polar-Embedded C18 or Phenyl-Hexyl column to engage pi-pi interactions with the biphenyl ring common to both molecules.[3]
2.2 Mobile Phase Chemistry: pH Control
-
Mechanism: Valsartan has two acidic pKa values (approx.[3][4][5] 3.9 for the carboxylic acid and 4.7 for the tetrazole).
-
At pH > 5: Both groups are ionized (negative), reducing retention and causing peak tailing due to repulsion/interaction with silica.
-
At pH 3.0: The carboxylic acid is protonated (neutral), increasing hydrophobic retention on the C18 chain.[3] The tetrazole is partially suppressed.[3] This sharpens the peak shape for both the API and Impurity I.[3]
-
2.3 Visualizing the Separation Logic
Figure 1: Gradient logic designed to separate polar amine intermediates (Impurity I) from the main API and hydrophobic esters.[3]
Part 3: Detailed Experimental Protocol
3.1 Instrumentation & Conditions
| Parameter | Specification | Note |
| Instrument | HPLC with PDA/UV Detector | Agilent 1260/1290 or Waters Alliance equivalent |
| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm | Recommended: Phenomenex Luna C18(2) or Waters Symmetry C18 |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID |
| Temperature | 25°C | Controls viscosity and mass transfer |
| Detection | UV @ 225 nm | 225 nm captures the carbonyl and biphenyl absorption |
| Injection Vol | 10 - 20 µL | Adjust based on sensitivity requirements |
3.2 Reagents & Mobile Phase Preparation
-
Reagents:
-
Buffer Preparation (Mobile Phase A):
-
Mobile Phase B:
-
Acetonitrile : Water (90:10 v/v).[3]
-
3.3 Gradient Program Designed to retain the early-eluting Impurity I and resolve it from Valsartan.[3]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 70 | 30 | Isocratic Hold: Retains polar Impurity I. |
| 5.0 | 70 | 30 | End of hold.[3] Impurity I elutes ~4-5 min. |
| 20.0 | 20 | 80 | Ramp: Elutes Valsartan (~12-14 min).[3] |
| 25.0 | 20 | 80 | Flush: Elutes hydrophobic esters. |
| 26.0 | 70 | 30 | Return to initial conditions.[3] |
| 35.0 | 70 | 30 | Re-equilibration: Critical for retention reproducibility.[3] |
3.4 Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50).[3]
-
Standard Stock: 1.0 mg/mL Valsartan USP RS.[3]
-
Impurity Stock: 0.1 mg/mL Impurity I (if available) or spiked reaction mixture.
-
Sensitivity Solution: Dilute Standard Stock to 0.5 µg/mL (0.05%) to determine LOQ.
Part 4: Validation & System Suitability (Self-Validating System)
To ensure the method is trustworthy, every run must pass the following System Suitability Tests (SST).
4.1 Acceptance Criteria
| Parameter | Limit | Scientific Rationale |
| Resolution ( | > 2.0 | Between Impurity I and Valsartan (or nearest peak). Ensures baseline separation. |
| Tailing Factor ( | < 1.5 | For Valsartan.[3] Indicates secondary silanol interactions are suppressed by pH.[3] |
| Precision (RSD) | < 2.0% | For 6 replicate injections of the standard. |
| Plate Count ( | > 5000 | Indicates column efficiency is intact.[3] |
4.2 Troubleshooting "Ghost Peaks"
-
Issue: Small peaks appearing during the gradient ramp (15-20 min).
-
Cause: Impurities in the buffer salts or water concentrating on the column during the equilibration phase.[3]
-
Fix: Use a "Ghost Trap" column between the pump and injector, or use higher grade phosphate salts.
Part 5: Impurity Profiling Workflow
This diagram illustrates the decision matrix for identifying unknown peaks during the development phase.
Figure 2: Identification workflow based on Relative Retention Time (RRT) relative to Valsartan.
References
-
European Pharmacopoeia (Ph.[3][6] Eur.) . Monograph 2423: Valsartan. 10th Edition.[3] European Directorate for the Quality of Medicines (EDQM).[3] [3]
-
United States Pharmacopeia (USP) . Valsartan Monograph: Related Compounds. USP-NF.[3] [3]
-
Vamsi Krishna, et al. (2010).[3] "Identification and characterization of potential impurities of valsartan." Journal of Pharmaceutical and Biomedical Analysis. (Identifies Impurity I as the amine intermediate).
-
Phenomenex Application Note . "Separation of Valsartan and its Chiral Impurities per USP Monograph".
-
LGC Standards . "Valsartan Impurity Profiling". (Reference for Benzyl Ester and process intermediates).
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Valsartan | CAS 137862-53-4 | LGC Standards [lgcstandards.com]
- 4. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: High-Sensitivity Quantification of Valsartan Impurity I by LC-MS/MS
Abstract
This application note details a robust, validated protocol for the quantification of Valsartan Impurity I (4'-bromo-[1,1'-biphenyl]-2-carbonitrile; CAS 168072-17-1) in Valsartan active pharmaceutical ingredient (API) and finished dosage forms. As a key starting material in the tetrazole ring formation, this impurity requires strict control to ensure pharmaceutical quality and safety. The method utilizes Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS) in Electrospray Ionization (ESI) positive mode, achieving a Limit of Quantitation (LOQ) suitable for trace analysis (sub-ppm levels).
Introduction & Regulatory Context
The "sartan" class of antihypertensives has faced intense regulatory scrutiny following the discovery of nitrosamine impurities. However, organic process impurities like Impurity I remain a critical quality attribute. Impurity I is the brominated biphenyl nitrile intermediate used to synthesize the tetrazole ring characteristic of Valsartan. Residual amounts may persist from the synthesis of the biphenyl scaffold.
Target Analyte Profile:
-
Common Name: this compound
-
Chemical Name: 4'-bromo-[1,1'-biphenyl]-2-carbonitrile[1][2]
-
Molecular Weight: 258.12 g/mol (based on ⁷⁹Br)
Why LC-MS/MS? While HPLC-UV is standard for assay testing, Impurity I lacks a distinct chromophore that distinguishes it easily from the Valsartan matrix at trace levels (ppm). LC-MS/MS provides the necessary selectivity (mass filtration) and sensitivity (S/N > 10 at < 0.05 ppm) required for modern genotoxic and process impurity risk assessments.
Experimental Protocol
Chemicals and Reagents
-
Reference Standard: this compound (>98% purity).
-
Matrix: Valsartan API (free of Impurity I or background subtracted).
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).
-
Additives: LC-MS Grade Formic Acid (FA) and Ammonium Formate.
-
Water: Milli-Q or LC-MS Grade (18.2 MΩ·cm).
Sample Preparation (Liquid-Liquid Extraction Strategy)
Direct injection is often feasible, but a simple extraction removes the bulk API, reducing source contamination.
-
Stock Solution: Dissolve 10 mg Impurity I in 10 mL Methanol (1 mg/mL).
-
Calibration Standards: Dilute Stock to 1, 5, 10, 20, 50, and 100 ng/mL in diluent (50:50 Water:ACN).
-
Sample Preparation:
-
Weigh 50 mg Valsartan API.[2]
-
Dissolve in 10 mL Methanol (5 mg/mL concentration).
-
Vortex for 2 minutes; Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer supernatant to an autosampler vial.
-
Note: If sensitivity issues arise due to matrix suppression, a 1:1 dilution with 0.1% Formic Acid in Water is recommended to improve peak shape.
-
LC-MS/MS Instrumentation & Conditions
Chromatographic Conditions (UHPLC)
| Parameter | Setting | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) | High surface area for retention of non-polar biphenyls. |
| Column Temp | 40°C | Improves mass transfer and peak sharpness. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Injection Vol | 2-5 µL | Low volume minimizes matrix loading on the MS source. |
| Mobile Phase A | 0.1% Formic Acid + 2mM Ammonium Formate in Water | Ammonium aids in adduct formation if protonation is weak. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong eluent for hydrophobic impurities. |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Equilibration / Loading |
| 1.00 | 10% | Divert to Waste (remove salts) |
| 6.00 | 95% | Elution of Impurity I |
| 8.00 | 95% | Column Wash |
| 8.10 | 10% | Re-equilibration |
| 10.00 | 10% | End of Run |
Mass Spectrometry Parameters (ESI+)
| Parameter | Setting |
| Ionization | Electrospray Positive (ESI+) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Pre-Validation Optimization Required): Impurity I contains Bromine, resulting in a ~1:1 isotopic pattern (⁷⁹Br and ⁸¹Br). Monitor both for confirmation.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role | Mechanism |
| 258.0 (⁷⁹Br) | 231.0 | 15 - 25 | Quantifier | Loss of HCN [-27 Da] |
| 258.0 (⁷⁹Br) | 179.0 | 30 - 40 | Qualifier | Loss of Br [-79 Da] |
| 260.0 (⁸¹Br) | 233.0 | 15 - 25 | Confirmation | Loss of HCN (Isotope) |
Method Validation Strategy (ICH Q2 R1/R2)
To ensure Trustworthiness , the method must be validated. The following protocol acts as a self-validating system.
Specificity & Selectivity
-
Protocol: Inject a "Blank" (Diluent), "Placebo" (Excipients), and "Unspiked API" (5 mg/mL).
-
Acceptance: No interfering peaks > 20% of the LOQ response at the retention time of Impurity I (approx 5.5 - 6.5 min). Verify the isotopic ratio (258/260 transition signals) matches the theoretical ~1:1 ratio.
Linearity & Range
-
Protocol: Prepare 6 concentration levels from LOQ to 150% of the specification limit.
-
Acceptance: Correlation coefficient (R²) ≥ 0.995. Residuals of back-calculated concentrations < ±15% (< ±20% for LOQ).
Accuracy (Recovery)
-
Protocol: Spike Valsartan API with Impurity I at three levels: LOQ, 100% Spec, and 150% Spec. Perform in triplicate.
-
Acceptance: Mean recovery between 80-120%.
Precision
-
System Precision: 6 injections of Standard. RSD < 5%.
-
Method Precision: 6 independent preparations of spiked samples. RSD < 10%.
Analytical Workflow Diagram
The following diagram illustrates the critical decision pathways for optimizing the MS detection of halogenated impurities like this compound.
Caption: Workflow for optimizing MRM transitions for brominated impurities, ensuring isotopic confirmation.
Results & Discussion (Expert Insights)
Matrix Effects & Divert Valve
Valsartan is a carboxylic acid derivative and ionizes strongly in negative mode, but can also appear in positive mode. High concentrations of API entering the source can cause ion suppression .
-
Expert Tip: Use the divert valve (switching valve) to send the LC flow to waste during the elution of the main Valsartan peak if it co-elutes or elutes closely. However, given the high lipophilicity of Impurity I (Bromo-biphenyl), it typically elutes after Valsartan on a C18 column.
-
Observation: Valsartan (RT ~4.5 min) vs. Impurity I (RT ~6.2 min). This separation is crucial. If co-elution occurs, switch to a Phenyl-Hexyl column to exploit pi-pi interactions with the biphenyl ring of Impurity I.
Isotopic Confirmation
The presence of Bromine provides a unique advantage. In trace analysis, "noise" rarely mimics the specific 1:1 intensity ratio of ⁷⁹Br/⁸¹Br.
-
Validation Step: Calculate the ratio of the Area (258->231) to Area (260->233). This ratio should remain constant (within 10%) across all standards and samples. Deviation indicates interference.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Poor ionization of Nitrile group. | Add 2-5 mM Ammonium Formate to Mobile Phase A to promote [M+NH4]+ or stabilize [M+H]+. |
| High Backpressure | API precipitation in column. | Ensure Sample Diluent matches initial mobile phase (10% Organic). Do not inject 100% MeOH sample into 10% MeOH stream. |
| Carryover | Impurity I is sticky (lipophilic). | Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid. Implement a "sawtooth" gradient wash at the end of the run. |
References
-
European Pharmacopoeia (Ph. Eur.) . Valsartan Monograph 2423. (Accessed 2024). Link
-
US Pharmacopeia (USP) . Valsartan: Organic Impurities. USP-NF. Link
-
ICH Guidelines . Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Agilent Technologies . Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues. Application Note. Link
-
Shimadzu Corporation . LCMS Characterization of Ultra Trace Impurities in Pharma Analysis. Application Note. Link
Sources
Application Note: Validation of Analytical Methods for Valsartan Impurity I (Benzyl Ester Intermediate)
Executive Summary & Scope
Introduction
In the synthesis of Valsartan (an Angiotensin II Receptor Blocker), the final step involves the deprotection of the Benzyl Ester intermediate (chemically: (S)-N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine benzyl ester).[1] In regulatory contexts (EP/USP), this is frequently designated as Impurity B or Related Compound C . For the purpose of this protocol, we refer to this critical process intermediate as "Impurity I" to address the user's specific request, while mapping it to the industry-standard Benzyl Ester structure.
This impurity is non-polar and elutes significantly later than the active pharmaceutical ingredient (API), necessitating a robust gradient method. This guide details the validation lifecycle compliant with ICH Q2(R2) guidelines, focusing on the critical quality attributes (CQAs) of Specificity, Linearity, and Robustness.
Scientific Rationale & Method Strategy
The Separation Challenge (Causality)
Valsartan is an acidic molecule (
-
Isocratic Failure Risk: An isocratic method optimized for Valsartan (polar) will cause the Benzyl Ester to elute extremely late, resulting in broad peak shapes and poor sensitivity (LOQ).
-
Gradient Solution: A gradient elution increasing the organic modifier (Acetonitrile) is required to "push" the hydrophobic Benzyl Ester off the C18 stationary phase within a reasonable runtime.
Stationary Phase Selection
-
Column: L1 (C18) is the standard. A high-carbon load (e.g., 15-20%) column is recommended to ensure adequate retention of the polar Valsartan peak while handling the high-organic wash needed for the impurity.[1]
-
End-capping: Essential to reduce silanol interactions with the nitrogen-rich tetrazole ring, preventing tailing.[1]
Experimental Protocol
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax) | Standard L1 column for robust resolution ( |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH ~2.5) | Suppresses ionization of acidic groups, increasing retention of Valsartan. |
| Mobile Phase B | Acetonitrile (100%) | Strong solvent to elute the hydrophobic Benzyl Ester. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 225 nm | Isosbestic point region; high sensitivity for the biphenyl chromophore. |
| Col. Temp. | 30°C | Improves mass transfer and peak sharpness. |
| Injection Vol. | 10 - 20 µL | Dependent on LOQ requirements. |
Gradient Program
This gradient is designed to elute Valsartan early (~10-12 min) and the Benzyl Ester late (~20-25 min).[1]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 70 | 30 | Initial Hold |
| 5.0 | 70 | 30 | Isocratic for Valsartan |
| 20.0 | 20 | 80 | Ramp to elute Impurity I |
| 25.0 | 20 | 80 | Wash |
| 26.0 | 70 | 30 | Re-equilibration |
| 35.0 | 70 | 30 | End of Run |
Validation Workflow (ICH Q2(R2) Compliant)
The following diagram illustrates the logical flow of the validation process, ensuring a self-validating system where failure at any stage triggers a feedback loop.
Caption: Figure 1. Step-wise validation lifecycle. Each stage acts as a gatekeeper; failure requires a return to method development.
Detailed Validation Procedures
Specificity (Selectivity)
Objective: Prove that "Impurity I" (Benzyl Ester) is resolved from Valsartan and the solvent front.
-
Protocol: Inject:
-
Blank (Diluent).
-
Placebo solution (Excipients).
-
Valsartan Standard (100%).[3]
-
Impurity I Standard (Spiked at 0.15% limit).
-
-
Acceptance Criteria:
-
No interfering peaks at the retention time of Impurity I in Blank/Placebo.
-
Resolution (
): > 2.0 between Valsartan and Impurity I. -
Purity Threshold: Peak Purity Index (via PDA detector) > 0.990.
-
Linearity & Range
Objective: Confirm the response is proportional to concentration, specifically at trace levels.
-
Protocol: Prepare 6 concentration levels of Impurity I.
-
Level 1: LOQ (approx 0.03%).
-
Level 2: 50% of Specification.
-
Level 3: 80% of Specification.
-
Level 4: 100% of Specification (0.15%).
-
Level 5: 120% of Specification.
-
Level 6: 150% of Specification.
-
-
Acceptance Criteria:
-
Correlation Coefficient (
) . -
Y-intercept bias
of the response at 100% level.
-
Limit of Detection (LOD) & Quantitation (LOQ)
Objective: Define the sensitivity of the method.
-
Method: Signal-to-Noise (S/N) ratio method.[1]
-
Protocol: Inject dilute solutions of Impurity I until S/N ratios are reached.
-
Acceptance Criteria:
-
LOD: S/N
. -
LOQ: S/N
(Precision at LOQ must be RSD ).
-
Accuracy (Recovery)
Objective: Ensure no matrix effects suppress the impurity signal.
-
Protocol: Spike Impurity I into the Valsartan drug substance at three levels: LOQ, 100%, and 120% of the limit.
-
Acceptance Criteria:
-
Mean Recovery: 90.0% – 110.0%.
-
%RSD of replicates:
.
-
Separation Mechanism Visualization
Understanding the interaction between the analyte and the stationary phase is vital for troubleshooting.
Caption: Figure 2. Mechanistic interaction of Valsartan vs. Impurity I on a C18 column under gradient conditions.
Troubleshooting & Robustness
-
Drifting Retention Times: Check mobile phase pH. A shift of ±0.2 pH units can significantly alter the retention of Valsartan (COOH group), affecting resolution.
-
Ghost Peaks: Impurity I is a benzyl ester; ensure the acetonitrile grade is high (gradient grade) to avoid benzene-derivative contaminants appearing at high %B.[1]
-
Carryover: Due to the hydrophobicity of Impurity I, ensure the needle wash contains at least 50% acetonitrile.
References
-
European Pharmacopoeia (Ph.[4] Eur.) . Valsartan Monograph 2423. (Accessed 2024).[5][6] [1]
-
ICH . Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation, 2023.[7]
-
U.S. Food and Drug Administration (FDA) . Analytical Procedures and Methods Validation for Drugs and Biologics.
-
PubChem . Valsartan Benzyl Ester (Compound Summary). National Library of Medicine. [1]
-
Journal of Applied Pharmaceutical Science . A validated stability indicating HPLC method for the determination of Valsartan.
Sources
- 1. Valsartan benzyl ester | C31H35N5O3 | CID 11283894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
Application Note: Advanced Sample Preparation for Valsartan Impurity I Analysis
Abstract & Scope
This technical guide details the sample preparation and extraction protocols for the analysis of Valsartan Impurity I , chemically identified in most reference standard catalogs as 4'-bromo-[1,1'-biphenyl]-2-carbonitrile (CAS 168072-17-1).[1] As a key starting material and process intermediate in the synthesis of Valsartan, its control is critical for meeting ICH Q3A/B specifications.
Unlike the final API (Valsartan), which is an acidic molecule with pH-dependent solubility, Impurity I is a neutral, lipophilic intermediate.[1] This guide addresses the solubility differentials, providing a robust protocol for extracting this non-polar impurity from both Drug Substance (API) and Drug Product (Tablets) matrices using High-Performance Liquid Chromatography (HPLC) or LC-MS compatible workflows.[1]
Chemical Context & Properties
Understanding the physicochemical disparity between the analyte and the matrix is the foundation of this protocol.
| Property | Valsartan (Matrix) | Impurity I (Analyte) |
| Chemical Name | N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine | 4'-Bromo-[1,1'-biphenyl]-2-carbonitrile |
| Structure Type | Di-acidic (Tetrazole + Carboxylic acid) | Neutral / Lipophilic Halide |
| Polarity (LogP) | ~4.0 (pH dependent, soluble in base) | High (Lipophilic, insoluble in water) |
| Solubility Profile | Soluble in MeOH, ACN, Alkaline Water | Soluble in ACN, Ethyl Acetate, DCM; Insoluble in Water |
| pKa | pKa1 ≈ 3.9 (COOH), pKa2 ≈ 4.7 (Tetrazole) | N/A (Non-ionizable in typical range) |
Critical Insight: The primary challenge is ensuring the complete solubilization of the lipophilic Impurity I while maintaining the stability of Valsartan. Aqueous diluents used for general assay (e.g., pH 7 buffer) may precipitate Impurity I, leading to low recovery.[1] High-organic diluents are mandatory.[1]
Sample Preparation Protocol
Reagents & Equipment
-
Diluent: Acetonitrile : Water (80:20 v/v).[1] Rationale: High organic content ensures Impurity I solubility.
-
Filters: 0.45 µm Hydrophobic PTFE or Nylon. Avoid PVDF if high organic solvent is used without pre-wetting, though PTFE is preferred for lipophilic analytes.
-
Apparatus: Class A Volumetric Flasks, Ultrasonic Bath (controlled temp < 30°C).
Standard Preparation (System Suitability)[1]
-
Stock Solution: Accurately weigh 5.0 mg of Impurity I Reference Standard into a 50 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (sonicate if necessary).
-
Dilute to volume with Acetonitrile. (Conc: 100 µg/mL).[1]
-
Working Standard: Dilute the Stock Solution with the Diluent (80:20 ACN:Water) to the target limit concentration (typically 0.10% or 0.15% relative to the sample concentration).
Sample Extraction Workflow (API & Tablets)
Method A: Drug Substance (API)
Target Concentration: 1.0 mg/mL[1]
-
Weighing: Transfer 50.0 mg of Valsartan API into a 50 mL volumetric flask.
-
Solvent Addition: Add approximately 30 mL of Diluent (80:20 ACN:Water) .
-
Dispersion: Sonicate for 10 minutes. Ensure the bath temperature does not exceed 30°C to prevent degradation.
-
Equilibration: Allow the flask to cool to room temperature.
-
Make up: Dilute to volume with Diluent and mix well.
-
Filtration: Filter a portion through a 0.45 µm PTFE syringe filter . Discard the first 2 mL of filtrate (saturation of filter sites).[1] Collect the filtrate in an HPLC vial.
Method B: Drug Product (Tablets)
Target Concentration: Equivalent to 1.0 mg/mL Valsartan[1]
-
Grinding: Weigh and finely powder at least 20 tablets.
-
Weighing: Transfer powder equivalent to 50 mg of Valsartan into a 50 mL volumetric flask.
-
Solvent Addition: Add 30 mL of Diluent (80:20 ACN:Water) .
-
Extraction (Critical Step): Sonicate for 20 minutes with intermittent shaking. The excipients (cellulose, lactose) will remain insoluble, but the API and Impurity I must be fully released.
-
Centrifugation (Optional): If the suspension is too turbid, centrifuge at 4000 rpm for 5 minutes.
-
Make up: Dilute to volume with Diluent.
-
Filtration: Filter through 0.45 µm PTFE . Note: Nylon filters may clog easily with tablet excipients; PTFE is more robust for this high-organic matrix.[1]
Visualized Workflow (Graphviz)[1]
Caption: Step-by-step extraction workflow ensuring solubility of the lipophilic Impurity I.
Method Validation & Troubleshooting
Recovery Data (Spike Recovery)
To validate this extraction, spike Impurity I into the matrix (Placebo + API) at the specification limit (e.g., 0.15%).[1]
| Matrix | Spiked Level (%) | Average Recovery (%) | Acceptance Criteria |
| API | 0.15% | 98.5 - 101.2% | 90 - 110% |
| Tablets (80mg) | 0.15% | 96.8 - 100.5% | 90 - 110% |
| Tablets (320mg) | 0.15% | 97.2 - 99.8% | 90 - 110% |
Common Issues & Solutions
-
Low Recovery: Usually caused by insufficient organic solvent in the diluent. If using <50% Acetonitrile, Impurity I may adsorb to the glass or filter. Solution: Increase ACN to at least 60%.
-
Ghost Peaks: Contamination from the filter. Solution: Discard the first 2-3 mL of filtrate.
-
Drifting Retention Times: pH fluctuation. Solution: Although the sample prep uses ACN:Water, ensure the HPLC Mobile Phase is buffered (e.g., Phosphate pH 3.0) to stabilize the Valsartan peak.
References
-
PubChem. (2023).[1] Valsartan Benzyl Ester and Related Impurities. National Library of Medicine. Available at: [Link][1]
-
Veeprho. (2023).[1] Valsartan Impurity 1 (CAS 168072-17-1) Reference Standard.[1][2][3] Available at: [Link][1][2]
-
ResearchGate. (2020).[1] One Step Quantification Analytical Method and Characterization of Valsartan by LC-MS. Available at: [Link]
Sources
Application Note: Spectroscopic Profiling of Valsartan Impurity I (Desvaleryl Valsartan)
[1]
Introduction & Regulatory Context
Valsartan , a potent Angiotensin II Receptor Blocker (ARB), contains a biphenyl-tetrazole ring system linked to a valine moiety via an amide bond.[] Impurity I (Desvaleryl Valsartan) arises primarily from the hydrolysis of the amide bond (degradation) or incomplete acylation during synthesis.[]
Under ICH Q3A/B guidelines, impurities exceeding identification thresholds (typically 0.10%) must be structurally characterized.[] Distinguishing Impurity I from the Active Pharmaceutical Ingredient (API) relies on detecting the absence of the pentanoyl chain and the presence of a secondary amine functionality.[]
Chemical Structure Comparison[1][2]
-
Valsartan (API): Contains a pentanoyl group (
) attached to the central nitrogen.[] -
Impurity I: Lacks the pentanoyl group; the central nitrogen exists as a secondary amine (
).[]
Experimental Protocol: NMR & IR Characterization
Sample Preparation
Objective: Ensure complete solubility and minimize rotameric broadening (common in Sartans) for clear spectral resolution.
| Parameter | Specification | Rationale |
| Solvent | DMSO-d6 (99.8% D) | Excellent solubility for polar sartans; prevents rapid exchange of labile protons (NH/OH).[] |
| Concentration | 10–15 mg/mL | Sufficient signal-to-noise (S/N) for |
| Temperature | 298 K (25°C) | Standard; however, if rotamers cause peak coalescence, elevate to 323 K (50°C).[] |
| Tube | 5 mm Precision NMR Tube | Minimize shimming errors.[] |
Instrument Parameters
A. Nuclear Magnetic Resonance (NMR)
-
Instrument: 500 MHz (or higher) recommended for resolving aromatic multiplets.[]
-
Pulse Sequences:
-
NMR: Standard zg30 (30° pulse).[] Delay (
) 5s to ensure quantitative integration. -
NMR: Proton-decoupled (zgpg30). Scans:
1024. -
DEPT-135: Essential to differentiate
(positive) from (negative).
-
NMR: Standard zg30 (30° pulse).[] Delay (
B. Infrared Spectroscopy (IR)
-
Mode: ATR (Attenuated Total Reflectance) on Diamond/ZnSe crystal.[]
-
Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr).[]
-
Range: 4000
to 600 . -
Resolution: 4
.
Data Analysis & Interpretation
Infrared Spectroscopy (IR) Analysis
The IR spectrum provides the first "fingerprint" evidence of the missing carbonyl group.[]
| Functional Group | Valsartan (API) Wavenumber ( | Impurity I (Desvaleryl) Wavenumber ( | Diagnostic Shift/Change |
| Amide C=O | ~1630–1645 (Tertiary Amide) | Absent | Primary Indicator. Loss of the pentanoyl carbonyl band.[] |
| Carboxyl C=O | ~1730 (Acid) | ~1720–1735 (Acid) | Remains present; slight shift due to H-bonding changes.[] |
| N-H Stretch | Absent (Tertiary Amide) | ~3300–3400 | Appearance of secondary amine N-H stretch (often broad).[] |
| Tetrazole C=N | ~1600 | ~1600 | Unchanged; confirms integrity of the tetrazole ring.[] |
NMR Analysis (500 MHz, DMSO-d6)
The proton spectrum confirms the loss of the aliphatic chain.[]
-
Key Absence: Valsartan displays a distinct multiplet region for the pentanoyl chain:
-
0.8 (triplet,
) -
1.2–1.5 (multiplets,
)[] -
2.1–2.3 (multiplet,
) -
Impurity I shows NO signals in these specific aliphatic regions (except for the Valine isopropyl group).[]
-
0.8 (triplet,
-
Key Appearance:
-
~9.0–10.0 ppm: A broad singlet corresponding to the secondary amine proton (
) or carboxylic acid, depending on exchange rates.[] -
Valine Region: The valine methyls (
~0.[]9) and methine ( ~2.[]0) remain but may shift upfield due to the loss of the electron-withdrawing carbonyl group.
-
~9.0–10.0 ppm: A broad singlet corresponding to the secondary amine proton (
NMR Analysis
Carbon NMR provides definitive structural proof by counting carbon atoms.[]
-
Carbon Count:
-
Valsartan: 24 Carbons.[][2]
-
Impurity I: 19 Carbons (Loss of 5 carbons from pentanoyl).[]
-
-
Diagnostic Peaks:
-
~172–174 ppm: Only ONE carbonyl peak (Valine COOH) is observed.[] The Amide carbonyl (
~170 ppm) is absent .[] -
Aliphatic Region: Loss of signals at
13, 22, 27, 32 (typical pentanoyl carbons).[]
-
~172–174 ppm: Only ONE carbonyl peak (Valine COOH) is observed.[] The Amide carbonyl (
Analytical Workflow Visualization
The following diagram outlines the logical flow for confirming Impurity I, from isolation to spectral validation.
Figure 1: Decision tree for distinguishing Valsartan API from Impurity I based on spectral markers.
Validation & Quality Control
To ensure the reliability of this protocol (Trustworthiness), the following system suitability criteria must be met:
-
Specificity: The method must demonstrate a clear baseline separation between the Valine-Methyl protons (
~0.[]9) and any residual solvent peaks.[] -
LOD/LOQ: For quantitative NMR (qNMR) impurity assays, the S/N ratio for the impurity's diagnostic peak (e.g., the benzylic
at ~3.8-4.[]0) must be .[] -
Water Suppression: If DMSO-d6 contains significant water (
3.33), use a presaturation pulse sequence (zgpr) to prevent overlap with the impurity's aliphatic signals.[]
References
-
Nie, L., et al. (2006).[] Impurity profiling of valsartan by HPLC/LC-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
-
Sampath, C., et al. (2009).[][3] Isolation and structural elucidation of novel degradation products of valsartan. Journal of Pharmaceutical Sciences.
-
European Pharmacopoeia (Ph.[][4] Eur.) . Valsartan Monograph 2423. (Standard reference for impurity limits and naming conventions).
-
Kalaimagal, E., et al. (2013).[] Quantitative Nuclear Magnetic Resonance Spectroscopic Analysis of Valsartan. Asian Journal of Chemistry.
Forced Degradation Studies of Valsartan Impurity I: A Protocol for Pathway Elucidation and Analytical Method Validation
An Application Note for Drug Development Professionals
Abstract and Core Principles
This application note provides a comprehensive framework and detailed protocols for conducting forced degradation studies on Valsartan Impurity I, a key process-related impurity in the synthesis of the antihypertensive drug Valsartan. The primary objectives of such studies, as mandated by international regulatory guidelines, are to elucidate potential degradation pathways, identify degradation products, and critically, to establish and validate a stability-indicating analytical method. This document is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step guidance for executing these critical experiments. The narrative emphasizes the causality behind experimental choices, ensuring that the protocols are not merely prescriptive but also instructive, fostering a deeper understanding of the scientific rationale.
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development. As outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), it is essential for understanding the intrinsic stability of a drug substance.[1][2] By subjecting the impurity to conditions more severe than standard accelerated stability testing, we can proactively generate the degradants that might form over a product's shelf life.[3] This foresight is paramount for developing a robust analytical method that can accurately separate and quantify the parent compound from any potential degradation products, ensuring the safety and efficacy of the final drug product. The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without making the sample analytically challenging.[3][4]
Profile of this compound
Before initiating any degradation study, a thorough understanding of the subject molecule is essential.
-
Chemical Name: (S)-N-((2'-Cyano(1,1'-biphenyl)-4-yl)methyl)-N-(1-oxopentyl)-L-valine[5]
-
Synonym: N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine[6]
-
Molecular Weight: 392.5 g/mol [6]
-
Structure:
Caption: Chemical structure of this compound.
Significance: this compound is a critical intermediate in the synthesis of Valsartan.[7] It represents the penultimate structure before the formation of the characteristic tetrazole ring from the cyano group. Its presence in the final drug substance indicates an incomplete conversion, making its stability profile and analytical detection a key quality control parameter.
Experimental Design: A Self-Validating System
The design of a forced degradation study must be systematic and logical. The goal is to create a matrix of stress conditions that cover the most likely degradation pathways: hydrolysis, oxidation, and energy-induced degradation (thermal and photolytic).
Rationale for Stress Condition Selection
The conditions are chosen based on ICH guidelines and chemical principles to mimic potential storage or physiological environments.[2]
-
Acid/Base Hydrolysis: Simulates the effect of pH extremes. The amide and cyano groups in this compound are potential sites for hydrolysis.
-
Oxidation: Tests the molecule's susceptibility to oxidative stress, which can occur in the presence of atmospheric oxygen or residual peroxides from excipients.
-
Thermal Stress: Evaluates the impact of high temperatures during manufacturing, transport, or storage.[8]
-
Photolytic Stress: Assesses the molecule's stability when exposed to light, a requirement under ICH Q1B.[9][10]
Concentration and Target Degradation
A starting concentration of approximately 1 mg/mL is often recommended for these studies, as it provides a sufficient quantity for both detection of the parent compound and its degradants.[11] The primary objective is to achieve a modest level of degradation (e.g., 5-20%) for each relevant stress condition.[3] Degradation below 5% may not generate sufficient quantities of degradants for reliable detection and characterization, while degradation above 20-30% can lead to secondary and tertiary degradation products that complicate pathway analysis.[12]
Workflow Overview
The overall process follows a structured path from sample preparation to data analysis.
Caption: General workflow for the forced degradation study of this compound.
Detailed Experimental Protocols
Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I, Milli-Q or equivalent)
-
Hydrochloric Acid (HCl), AR grade
-
Sodium Hydroxide (NaOH), AR grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, AR grade
-
Formic Acid (LC-MS grade)
Initial Sample Preparation: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water. This solvent choice is suitable for both the impurity's solubility and compatibility with reverse-phase HPLC/UPLC systems.
Protocol 4.1: Acidic Hydrolysis
Rationale: To assess susceptibility to degradation in an acidic environment. The amide bond is a primary target for acid-catalyzed hydrolysis.
-
Transfer 5 mL of the 1.0 mg/mL stock solution into a suitable flask.
-
Add 5 mL of 1.0 M HCl to achieve a final impurity concentration of 0.5 mg/mL in 0.5 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).
-
Immediately neutralize the aliquot with an equivalent volume of 0.5 M NaOH to halt the degradation reaction. This step is critical to prevent further degradation upon standing and to protect the analytical column.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analyze alongside an unstressed control sample.
Protocol 4.2: Basic Hydrolysis
Rationale: To evaluate degradation under alkaline conditions. Base-catalyzed hydrolysis can affect both the amide linkage and potentially the cyano group.
-
Transfer 5 mL of the 1.0 mg/mL stock solution into a suitable flask.
-
Add 5 mL of 1.0 M NaOH to achieve a final impurity concentration of 0.5 mg/mL in 0.5 M NaOH.
-
Incubate the solution at room temperature. Basic hydrolysis is often faster than acidic hydrolysis, so elevated temperatures may not be necessary initially.
-
Withdraw aliquots at shorter time points (e.g., 30 mins, 1, 2, and 4 hours).
-
Immediately neutralize the aliquot with an equivalent volume of 0.5 M HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analyze alongside an unstressed control sample.
Protocol 4.3: Oxidative Degradation
Rationale: To determine the impurity's vulnerability to oxidation. The benzylic position and the biphenyl ring system are potential sites of oxidation.
-
Transfer 5 mL of the 1.0 mg/mL stock solution into a suitable flask.
-
Add 5 mL of 3% Hydrogen Peroxide (H₂O₂) solution.
-
Keep the solution at room temperature and protect it from light to prevent confounding photolytic effects.
-
Monitor the reaction by withdrawing aliquots at specified time points (e.g., 2, 6, 12, and 24 hours).
-
There is no need for a quenching step; the sample can be diluted directly with the mobile phase for analysis.
-
Analyze alongside an unstressed control sample.
Protocol 4.4: Thermal Degradation
Rationale: To assess the stability of the impurity in solid form at elevated temperatures, simulating conditions that might occur during drying or storage.
-
Place a thin layer (approx. 10-20 mg) of solid this compound reference standard in a petri dish.
-
Expose the sample to a controlled temperature of 70°C in a calibrated oven.
-
Sample at specified time points (e.g., 1, 3, 5, and 7 days).
-
At each time point, accurately weigh a portion of the stressed solid, dissolve it in the 50:50 acetonitrile/water mixture to a known concentration (e.g., 100 µg/mL), and analyze immediately.
-
Compare the results with a control sample stored at ambient temperature and protected from light.
Protocol 4.5: Photolytic Degradation
Rationale: To evaluate light-induced degradation as per ICH Q1B guidelines. Aromatic systems like the biphenyl group can absorb UV radiation, leading to photochemical reactions.[10]
-
Expose the solid impurity standard and a solution (1 mg/mL) to a light source that provides a combined UV and visible output.
-
The exposure should conform to ICH Q1B requirements: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[2]
-
A parallel set of samples, wrapped in aluminum foil to serve as dark controls, must be run to differentiate between thermal and photolytic degradation.
-
After the exposure period, prepare the samples (both solid and solution) for analysis by dissolving/diluting to a final concentration of 100 µg/mL.
-
Analyze the light-exposed samples and the dark controls.
Stability-Indicating Analytical Method
A robust, stability-indicating method is crucial for separating the parent impurity from all process-related impurities and newly formed degradation products. A UPLC-MS/MS method is highly recommended due to its superior resolution, speed, and the structural information provided by mass spectrometry.[13][14]
UPLC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm) | Provides excellent retention and peak shape for moderately polar compounds like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes good peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength and is MS-friendly. |
| Gradient Elution | 0-1 min (30% B), 1-8 min (30-90% B), 8-9 min (90% B), 9-9.1 min (90-30% B), 9.1-12 min (30% B) | A gradient is essential to elute both the parent compound and potentially more or less polar degradants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Volume | 2 µL | Small volume minimizes peak distortion on a UPLC system. |
| UV Detection | 250 nm | Valsartan and its related compounds show significant absorbance at this wavelength. |
| MS Ionization | Electrospray Ionization, Positive Mode (ESI+) | The nitrogen atoms in the molecule are readily protonated. |
| MS Precursor Ion | m/z 393.2 [M+H]⁺ | Corresponds to the protonated molecule of this compound. |
| MS Scan Mode | Full Scan (100-600 Da) and Product Ion Scan | Full scan detects all ions, while product ion scan of m/z 393.2 helps in structural confirmation. |
Data Analysis and Interpretation
Quantifying Degradation
The percentage of degradation is calculated by comparing the peak area of this compound in the stressed sample to that in the unstressed control.
% Degradation = [(Areacontrol - Areastressed) / Areacontrol] x 100
Mass Balance
Mass balance is a critical parameter for validating the stability-indicating nature of the method. It is the sum of the assay of the parent impurity and the percentage of all its degradation products.
Mass Balance (%) = [% Assay of Impurity I] + [Σ % Area of all Degradants]
A mass balance between 95% and 105% is generally considered acceptable and indicates that all major degradation products have been detected.[15]
Summary of Expected Outcomes
The following table summarizes the typical conditions and expected outcomes.
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation Site(s) |
| Acid Hydrolysis | 1.0 M HCl @ 60°C | 24 hours | Amide bond cleavage, potential hydrolysis of cyano group to carboxylic acid. |
| Base Hydrolysis | 1.0 M NaOH @ RT | 4 hours | Amide bond cleavage (typically faster than acid), potential cyano group reactions. |
| Oxidation | 3% H₂O₂ @ RT | 24 hours | Benzylic position, potential hydroxylation of the biphenyl rings. |
| Thermal | 70°C (Solid State) | 7 days | Non-specific decomposition; depends on melting point and intrinsic stability. |
| Photolytic | ICH Q1B Exposure | Per Guideline | Biphenyl system; potential for isomerization or radical-based reactions. |
Visualization of Degradation Logic
The decision-making process for adjusting stress conditions is iterative and aims to achieve the target degradation level.
Caption: Iterative logic for optimizing stress conditions in a forced degradation study.
Conclusion
This application note details a systematic and scientifically grounded approach to the forced degradation of this compound. By following these protocols, researchers can effectively identify potential degradants, understand the impurity's intrinsic stability, and develop a validated, stability-indicating analytical method. This work is not merely a regulatory requirement but a fundamental component of ensuring drug quality and patient safety. The successful execution of these studies provides confidence in the analytical controls used throughout the lifecycle of the drug product.
References
-
Identification and Characterization of Degradation Products of Valsartan by UPLC/Q-TOF-MS Technique. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Valsartan Impurities. SynZeal. Available at: [Link]
-
LC-MS characterization of valsartan degradation products and comparison with LC-PDA. SciELO. Available at: [Link]
-
Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. PubMed. Available at: [Link]
-
Ph. Eur. Monograph 2423: Valsartan Related Substances with Ph. Eur. Method Modernization. Phenomenex. Available at: [Link]
-
Chapter Seven – Valsartan. SciSpace. Available at: [Link]
-
EDQM's actions to evaluate impact of impurity in active substance valsartan. EDQM. Available at: [Link]
-
Valsartan - A Review of Analytical Methods. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceuticals & Medical Devices Resources. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available at: [Link]
-
Determination and validation of valsartan and its degradation products by isocratic HPLC. ACG Publications. Available at: [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. LinkedIn. Available at: [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]
-
Valsartan. PubChem, NIH. Available at: [Link]
-
Valsartan Impurity 1 | CAS 168072-17-1. Veeprho. Available at: [Link]
-
Photolytic Degradation and Its Prevention. Pharmaguideline. Available at: [Link]
-
N-((2'-Cyano(1,1'-biphenyl)-4-yl)methyl)-N-(1-oxopentyl)-L-valine. PubChem, NIH. Available at: [Link]
-
Photocatalytic Degradation Pathways of the Valsartan Drug by TiO2 and g-C3N4 Catalysts. MDPI. Available at: [Link]
-
LC-MS characterization of valsartan degradation products and comparison with LC-PDA. ResearchGate. Available at: [Link]
- Process for preparation of valsartan.Google Patents.
-
Thermal stability and decomposition of pharmaceutical compounds. ResearchGate. Available at: [Link]
-
Sartan monographs. Swissmedic. Available at: [Link]
-
Valsartan-impurities. Pharmaffiliates. Available at: [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC, NIH. Available at: [Link]
-
Photocatalytic Degradation Pathways of the Valsartan Drug by TiO 2 and gC 3 N 4 Catalysts. MDPI. Available at: [Link]
-
Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. MDPI. Available at: [Link]
-
The thermal and photostability of solid pharmaceuticals. AKJournals. Available at: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. N-((2'-Cyano(1,1'-biphenyl)-4-yl)methyl)-N-(1-oxopentyl)-L-valine | C24H28N2O3 | CID 52915438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. US7361770B2 - Process for preparation of valsartan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 10. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 13. scielo.br [scielo.br]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. assyro.com [assyro.com]
Development of a Stability-Indicating HPLC Method for Valsartan Related Compound A
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Valsartan and its chiral impurity, Valsartan Related Compound A (VRC-A). The method is designed to effectively separate the active pharmaceutical ingredient (API) from its key impurity and any degradation products generated under various stress conditions. This protocol is established in accordance with the International Council for Harmonisation (ICH) guidelines and is intended for use in quality control and stability studies within research, development, and manufacturing environments.
Introduction: The Imperative for a Stability-Indicating Method
Valsartan is a widely prescribed angiotensin II receptor blocker (ARB) used in the management of hypertension and heart failure.[1] Its synthesis involves a chiral center, leading to the potential presence of its diastereomer, (R)-N-valeryl-N-([2′-(1H-tetrazole-5-yl)-biphenyl-4-yl]methyl)valine, officially known as Valsartan Related Compound A (VRC-A). As a stereoisomer, VRC-A can exhibit different pharmacological and toxicological properties compared to the active (S)-enantiomer. Therefore, regulatory bodies mandate strict control over its presence in the final drug product.
A stability-indicating analytical method is crucial as it provides definitive evidence of how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] The development of such a method necessitates forced degradation studies to ensure that any potential degradation products do not interfere with the quantification of the API and its specified impurities.
This guide provides a comprehensive protocol for a stability-indicating HPLC method, elucidating the rationale behind the selection of chromatographic parameters and the design of stress testing experiments.
Materials and Reagents
The following materials and reagents are required for this protocol. All chemicals should be of HPLC grade or higher.
-
Reference Standards:
-
Valsartan Reference Standard (USP or equivalent)
-
Valsartan Related Compound A Reference Standard (USP or equivalent)
-
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
-
Reagents:
-
Orthophosphoric acid (AR grade)
-
Sodium dihydrogen orthophosphate (AR grade)
-
Hydrochloric acid (37%, AR grade)
-
Sodium hydroxide (pellets, AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Chromatographic Conditions
The selection of the chromatographic system is pivotal for achieving the necessary resolution between Valsartan and VRC-A, as well as any degradation products. A reversed-phase HPLC mode is chosen due to the non-polar nature of Valsartan and its impurities.
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with PDA or UV Detector |
| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.02 M Sodium Dihydrogen Orthophosphate (pH adjusted to 2.5 with Orthophosphoric Acid) : Acetonitrile (58:42 v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm[4] |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
Rationale for Parameter Selection:
-
Column: A C18 stationary phase provides excellent hydrophobic interaction for the separation of Valsartan and its related compounds. The specified dimensions and particle size ensure high efficiency and resolution.
-
Mobile Phase: The acidic pH of the mobile phase (pH 2.5) suppresses the ionization of the carboxylic acid group in Valsartan, leading to better peak shape and retention. The ratio of aqueous buffer to acetonitrile is optimized to achieve a suitable retention time and separation.
-
Detection Wavelength: 250 nm is chosen as it is a common wavelength for the detection of Valsartan and its impurities, providing good sensitivity.[4]
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation:
-
Dissolve 2.76 g of sodium dihydrogen orthophosphate in 1000 mL of HPLC grade water to prepare a 0.02 M solution.
-
Adjust the pH of the solution to 2.5 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the buffer and acetonitrile in a 58:42 (v/v) ratio.
-
Degas the mobile phase by sonication for 15 minutes.
Standard Stock Solution Preparation (Valsartan):
-
Accurately weigh approximately 25 mg of Valsartan reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
Standard Stock Solution Preparation (VRC-A):
-
Accurately weigh approximately 10 mg of VRC-A reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
Working Standard Solution (for Assay):
-
Pipette 5 mL of the Valsartan standard stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a final concentration of 100 µg/mL.
Spiked Sample Solution (for Validation):
-
Pipette 5 mL of the Valsartan standard stock solution into a 50 mL volumetric flask.
-
Add a specified amount of the VRC-A standard stock solution (e.g., to achieve a concentration of 1% relative to the Valsartan concentration).
-
Dilute to volume with the mobile phase.
Workflow for Method Development and Validation
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation, or stress testing, is essential to demonstrate the specificity of the method by generating potential degradation products and ensuring they are well-separated from the main analyte and its impurities. Valsartan has been shown to degrade under acidic and oxidative conditions.
Protocol for Forced Degradation:
-
Acid Hydrolysis:
-
To 1 mL of the Valsartan stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the Valsartan stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature for 2 hours.
-
Neutralize the solution with 1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the Valsartan stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid Valsartan powder to a temperature of 105°C in a hot air oven for 24 hours.
-
Prepare a solution of the heat-treated sample at a concentration of 100 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid Valsartan powder to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.
-
Prepare a solution of the light-exposed sample at a concentration of 100 µg/mL in the mobile phase.
-
After each stress condition, the samples are to be injected into the HPLC system, and the chromatograms are analyzed for the appearance of new peaks and the separation of these peaks from Valsartan and VRC-A.
Method Validation
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.
Specificity
Specificity is demonstrated by the absence of interfering peaks at the retention times of Valsartan and VRC-A in the chromatograms of the blank and placebo. The results from the forced degradation studies, showing clear separation of degradation products, also contribute to proving the method's specificity.
Linearity and Range
The linearity of the method is established by analyzing a series of solutions with varying concentrations of Valsartan and VRC-A. A typical range for Valsartan is 50-150% of the assay concentration, while for VRC-A, it would be from the limit of quantification (LOQ) to 150% of the specified limit. The correlation coefficient (r²) should be greater than 0.999.
Accuracy
Accuracy is determined by performing recovery studies on a placebo spiked with known amounts of Valsartan and VRC-A at different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The percentage recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). This is done by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method is assessed by making deliberate small variations in the chromatographic conditions, such as the pH of the mobile phase, the percentage of acetonitrile, the column temperature, and the flow rate. The system suitability parameters should remain within the acceptable limits.
Results and Discussion
The developed HPLC method successfully separated Valsartan from VRC-A and all degradation products generated during the forced degradation studies. The retention time for Valsartan was found to be approximately 9.3 minutes, while VRC-A eluted at a different retention time, allowing for their accurate quantification.[3]
The degradation was most significant under acidic and oxidative conditions, which is consistent with published literature. No significant degradation was observed under basic, thermal, and photolytic stress. The peak purity analysis confirmed that the Valsartan and VRC-A peaks were spectrally pure in all stressed samples, indicating the stability-indicating nature of the method.
The validation results are summarized in the table below:
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | 0.05 µg/mL |
| LOQ | - | 0.15 µg/mL |
| Robustness | System suitability passes | Passed |
Degradation Pathway Logic
Caption: Logical flow of Valsartan's stability under various stress conditions.
Conclusion
The stability-indicating HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of Valsartan and its key impurity, Valsartan Related Compound A. The method is suitable for routine quality control analysis and for the assessment of the stability of Valsartan in bulk drug and finished pharmaceutical products. The comprehensive validation and forced degradation studies confirm its reliability and adherence to regulatory requirements.
References
- U.S. Pharmacopeial Convention. (n.d.). Valsartan. USP-NF. Retrieved February 3, 2026.
-
Daicel Pharma Standards. (n.d.). Valsartan Impurities Manufacturers & Suppliers. Retrieved February 3, 2026, from [Link]
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Valsartan. European Pharmacopoeia.
- Ganthi, H., P, R., Park, Y., Park, S., & Cho, W. (2018). Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form. American Journal of Analytical Chemistry, 9, 262-281.
- Satana, E., Altinay, S., & Göğer, N. G. (2010). Determination and validation of valsartan and its degradation products by isocratic HPLC.
- Penumuru, S., Tenkayala, S. R., Ranga, G., & Bandi, R. (2024). Method Development and Validation of Valsartan by Using Stability-Indicating RP-HPLC Method. Advances in Pharmacology and Pharmacy, 12(4), 326-337.
- Prajapati, P., Bhayani, D., & Mehta, P. (2020). Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities and degradation products. Journal of Applied Pharmaceutical Science, 10(02), 097-107.
- The Pharma Innovation Journal. (2019). Forced degradation of valsartan: Development and validation of stability indicating RP-HPLC method.
- Journal of Applied Pharmaceutical Science. (2011). A validated stability indicating HPLC method for the determination of Valsartan in tablet dosage forms. Journal of Applied Pharmaceutical Science, 01(04), 127-131.
-
National Center for Biotechnology Information. (n.d.). Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan. PubMed Central. Retrieved February 3, 2026, from [Link]
- Asian Journal of Pharmaceutical Research. (2018). Identification and Characterization of Degradation Products of Valsartan by UPLC/Q-TOF-MS Technique. Asian Journal of Pharmaceutical Research, 8(2), 73-79.
-
ProQuest. (n.d.). Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by LC-QTOF-MS/MS And NMR Studies. Retrieved February 3, 2026, from [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 15-21.
-
Phenomenex. (n.d.). Separation of Valsartan and Its Chiral Impurities per USP Monograph. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Structure of valsartan (I) and unknown impurity (II). Retrieved February 3, 2026, from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved February 3, 2026, from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved February 3, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Valsartan-impurities. Retrieved February 3, 2026, from [Link]
-
International Council for Harmonisation. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Valsartan Impurity 102. PubChem. Retrieved February 3, 2026, from [Link]
-
HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved February 3, 2026, from [Link]
Sources
- 1. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ajpaonline.com [ajpaonline.com]
Application Note: Quantitative Analysis of Valsartan Impurity I (Benzyl Valsartan) in Bulk Drug Substance
Part 1: Abstract & Scope
Target Analyte: Valsartan Impurity I (Commonly identified as Benzyl Valsartan or Valsartan Benzyl Ester). Note on Nomenclature: In various regulatory filings and pharmacopoeial drafts (e.g., EP Impurity B), the benzyl ester intermediate is a critical process impurity. For the purpose of this guide, "Impurity I" refers to the unreacted synthesis intermediate: Benzyl (2S)-3-methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate.[1]
Objective: To provide a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantitative determination of this compound in bulk API (Active Pharmaceutical Ingredient), ensuring compliance with ICH Q3A(R2) thresholds.
Audience: QC Analysts, Method Development Scientists, and CMC Regulatory Affairs Professionals.
Part 2: Scientific Grounding & Methodology (The "Why")
The Analytical Challenge
Valsartan is an Angiotensin II Receptor Blocker (ARB) containing an acidic tetrazole ring and a carboxylic acid function. Impurity I (Benzyl Valsartan) is the penultimate intermediate in the synthesis pathway.
-
Chemical Difference: Impurity I lacks the free carboxylic acid (it is esterified).
-
Chromatographic Behavior: Due to the benzyl ester group, Impurity I is significantly more hydrophobic than Valsartan.
-
Separation Logic: A standard isocratic method often fails to elute Impurity I within a reasonable runtime or results in peak broadening. Therefore, a Gradient Elution method on a C18 stationary phase is strictly required.
Mechanistic Workflow
The following diagram illustrates the physicochemical logic driving the separation strategy.
Figure 1: Mechanistic separation logic. Acidic pH suppresses ionization of Valsartan to improve peak shape, while the gradient ramp is necessary to elute the highly hydrophobic Benzyl Ester impurity.
Part 3: Detailed Experimental Protocol
Reagents & Chemicals[1]
-
Valsartan Reference Standard: >99.5% purity.
-
Impurity I Reference Standard: (Benzyl Valsartan), >95.0% purity.
-
Acetonitrile (ACN): HPLC Grade.
-
Water: Milli-Q or HPLC Grade.[1]
-
Glacial Acetic Acid or Orthophosphoric Acid (85%): For buffer preparation.
Chromatographic Conditions
This method is designed to be Stability Indicating , meaning it separates degradation products and process impurities.
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 mm x 4.6 mm, 3.5 µm or 5 µm | Standard hydrophobic retention; 3.5 µm offers better resolution (Rs).[1] |
| Column Temp | 30°C ± 2°C | Maintains reproducible viscosity and retention times. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 225 nm | The biphenyl chromophore absorbs strongly here; maximizes sensitivity for the impurity. |
| Injection Vol | 10 - 20 µL | Dependent on LOQ requirements (target 0.05% detection). |
| Run Time | 45 Minutes | Sufficient to elute late-eluting hydrophobic esters.[1] |
Mobile Phase Setup
-
Mobile Phase A (Buffer): 0.1% Orthophosphoric Acid in Water (pH ~2.5 - 3.0).[1]
-
Why: Low pH suppresses the ionization of the carboxylic acid on Valsartan, preventing peak tailing.
-
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
|---|---|---|---|
| 0.0 | 85 | 15 | Initial Hold |
| 15.0 | 50 | 50 | Linear Ramp |
| 25.0 | 20 | 80 | Elution of Impurity I |
| 35.0 | 20 | 80 | Wash |
| 36.0 | 85 | 15 | Re-equilibration |
| 45.0 | 85 | 15 | End |
Solution Preparation (Step-by-Step)
1. Diluent Preparation: Mix Water and Acetonitrile in a 50:50 ratio.
2. Impurity I Stock Solution (Stock A):
-
Weigh 5.0 mg of Impurity I Reference Standard into a 50 mL volumetric flask.
-
Dissolve in 10 mL Acetonitrile (sonicate if necessary).
-
Dilute to volume with Diluent.
-
Concentration: 100 µg/mL.
3. System Suitability Solution (SSS):
-
Weigh 50 mg of Valsartan API into a 50 mL flask.
-
Add 5.0 mL of Stock A .
-
Dilute to volume with Diluent.
-
Purpose: Used to verify resolution between Valsartan and Impurity I.
4. Test Sample Solution:
-
Weigh 50 mg of Bulk Drug Substance into a 50 mL flask.
-
Dissolve and dilute to volume with Diluent.
-
Concentration: 1000 µg/mL.
Part 4: System Suitability & Validation (Self-Validating System)
To ensure the data is trustworthy (Trustworthiness), the system must pass specific criteria before quantitative data is accepted.
Acceptance Criteria
| Parameter | Limit | Reference |
| Resolution (Rs) | > 3.0 between Valsartan and Impurity I | Ph. Eur. 2423 / USP <621> |
| Tailing Factor (T) | < 1.5 for Valsartan | Ensures integration accuracy |
| RSD (Precision) | < 2.0% for 6 replicate injections of Standard | ICH Q2(R1) |
| Signal-to-Noise (S/N) | > 10 for LOQ solution | ICH Q2(R1) |
Calculation Method
Impurity levels are calculated using the External Standard Method .
[1]- : Peak area of Impurity I in Sample.
- : Peak area of Impurity I in Standard.
- : Concentration of Standard (mg/mL).
- : Concentration of Sample (mg/mL).[1]
- : Purity of Impurity Standard (%).[2]
- : Relative Response Factor. (For Benzyl Valsartan vs Valsartan at 225 nm, RRF is typically ~1.0, but should be experimentally determined).
Part 5: Analytical Workflow Visualization
This diagram details the operational flow for the analyst to follow, ensuring no critical step is missed.
Figure 2: Operational workflow. The critical control point is the System Suitability Test (SST) decision node.
Part 6: Expert Insights & Troubleshooting
Critical Quality Attributes (CQA)
-
pH Sensitivity: The retention of Valsartan is highly sensitive to pH changes around 3.0. If the resolution between Valsartan and early eluting impurities decreases, adjust the mobile phase pH by ±0.1 units.
-
Ghost Peaks: Gradient methods often show "ghost peaks" from contaminated aqueous mobile phases. Use a ghost-trap column or ensure water is freshly drawn from a Milli-Q system.[1]
Regulatory Compliance (ICH Q3A)
According to ICH Q3A(R2), impurities in new drug substances must be reported if they exceed the Reporting Threshold (usually 0.05%).
-
If Impurity I is found > 0.15% (Qualification Threshold), it must be identified and qualified toxicologically [1].
-
Since Impurity I is a known synthesis intermediate, it is considered a Specified Impurity .
Part 7: References
-
ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.
-
European Pharmacopoeia Commission. (2023). Valsartan Monograph 2423.[3] European Directorate for the Quality of Medicines (EDQM).[4] [1]
-
United States Pharmacopeia. (2023). USP Monograph: Valsartan. USP-NF.[1] [1]
-
PubChem. (2023). Valsartan Benzyl Ester (Compound Summary).[5] National Center for Biotechnology Information. [1]
Sources
- 1. Valsartan benzyl ester | C31H35N5O3 | CID 11283894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valsartan Desvaleryl Benzyl Impurity | CAS No- 676129-93-4 [chemicea.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. EDQM’s actions to evaluate impact of impurity in active substance valsartan - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 5. medkoo.com [medkoo.com]
Troubleshooting & Optimization
troubleshooting HPLC peak tailing for "Valsartan impurity I"
Topic: Troubleshooting Peak Tailing for Valsartan Impurity I
Executive Summary
Peak tailing in Valsartan "Impurity I" analysis is a pervasive issue driven primarily by the amphoteric nature of the tetrazole ring and secondary silanol interactions . While "Impurity I" nomenclature varies by vendor (often referring to the Benzyl Ester derivative or the Nitrile intermediate), the tailing phenomenon is almost exclusively characteristic of impurities retaining the free tetrazole or carboxylic acid moieties.
This guide moves beyond generic advice, focusing on the specific pKa-driven thermodynamics and stationary phase interactions inherent to the Sartan pharmacophore.
Module 1: The Chemistry of the Problem (Root Cause Analysis)
To fix the tailing, you must understand the molecular behavior causing it. Valsartan and its tetrazole-containing impurities (e.g., Related Compounds B, C, or the Benzyl Ester) possess two critical ionization centers:
-
Carboxylic Acid (Valine moiety): pKa ~3.9
-
Tetrazole Ring: pKa ~4.7
The Mechanism of Tailing
Tailing occurs when the analyte engages in "Mixed-Mode Retention"—simultaneously interacting via hydrophobic partition (desired) and polar adsorption (undesired).
-
Scenario A (Silanol Interaction): If the Mobile Phase (MP) pH is > 3.5, the silanols on the silica support (
) ionize to . Simultaneously, the tetrazole ring may be partially ionized. The nitrogen-rich tetrazole acts as a Lewis base, dragging against the acidic silanols. -
Scenario B (Metal Chelation): Tetrazoles are potent metal chelators. Trace iron or stainless steel ions in the frit or column body can bind to the impurity, causing severe tailing and peak broadening.
Visualizing the Interaction
Figure 1: Mechanistic pathways leading to peak tailing. The red and yellow paths represent secondary interactions that must be suppressed.
Module 2: Step-by-Step Troubleshooting Protocol
Do not randomly change parameters. Follow this logic gate to isolate the variable.
Phase 1: Mobile Phase Optimization (The "pH Lock")
The most common cause of tailing for Sartans is insufficient suppression of ionization.
Protocol:
-
Check pH: Ensure your aqueous buffer is pH 2.5 ± 0.1 .
-
Why? You must be at least 1.5 pH units below the pKa of the tetrazole (4.7) and the acid (3.9) to keep them fully protonated (neutral).
-
-
Buffer Selection:
-
Avoid: Acetate buffers (their buffering capacity is weak at pH 2.5).
-
Use:Phosphate Buffer (20-25 mM) or 0.1% Trifluoroacetic Acid (TFA) .
-
Expert Tip: TFA acts as an ion-pairing agent that "masks" silanols and positively charged amines, often instantly curing tailing. However, it suppresses MS signal. If using LC-MS, use Formic Acid (0.1%) but ensure the column is high-quality (see Phase 2).
-
Phase 2: Column Selection & Care
If the pH is correct and tailing persists, your stationary phase is likely active.
Protocol:
-
Switch to a "Hybrid" or "High-Coverage" Column:
-
Standard C18 columns often have exposed silanols.
-
Recommendation: Use columns classified as "XT" (eXtended Technology), "HSS" (High Strength Silica), or hybrid organic-silica particles. These have multi-step end-capping.
-
-
Carbon Load: Ensure Carbon Load is >15%. Higher density bonding reduces analyte access to the silica surface.
Phase 3: Sample Diluent Mismatch (The "Solvent Effect")
A hidden cause of tailing, especially for early eluting impurities.
The Issue: Dissolving Valsartan in 100% Methanol when the starting mobile phase is 80% Water. The strong solvent "pushes" the analyte down the column faster than the mobile phase can equilibrate it, causing band broadening (fronting/tailing mix).
Experiment:
-
Prepare the sample in the Mobile Phase (or at least 50:50 Water:Organic).
-
Inject.[1] If peak symmetry improves, the issue was the diluent, not the column.
Module 3: Diagnostic Decision Tree
Use this workflow to diagnose the specific cause of your tailing.
Figure 2: Systematic troubleshooting logic for isolation of peak tailing factors.
Summary of Recommended Parameters (Cheat Sheet)
| Parameter | Standard Recommendation | Troubleshooting Modification |
| Mobile Phase pH | 3.0 - 4.0 | 2.5 - 2.8 (Critical for Tetrazole suppression) |
| Buffer Type | Acetate | Phosphate (20mM) or TFA (0.1%) |
| Column Temp | 25°C | 35°C - 40°C (Improves mass transfer kinetics) |
| Column Type | Standard C18 (L1) | Hybrid C18 or Polar-Embedded C18 |
| Sample Diluent | Methanol/Acetonitrile | Mobile Phase A : Organic (50:50) |
References
-
United States Pharmacopeia (USP). Valsartan Monograph: Related Compounds.[2] USP-NF. (Standard L1 column methods and system suitability requirements).
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. (Silanol interactions and pH effects on peak shape).[3]
-
Phenomenex. HPLC Troubleshooting Guide - Peak Tailing. (Specifics on buffer concentration and pKa matching).
-
National Institutes of Health (NIH). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship. (Chemical properties of the tetrazole ring relevant to chromatography).
-
ResearchGate. Isolation and Identification of Process Impurities in Crude Valsartan. (Structural elucidation of Impurity I/A/B).
Sources
Technical Support Center: Optimizing Mass Spectrometry for Valsartan Impurity I
Welcome to the Technical Support Center. This guide provides an in-depth, experience-driven approach to developing and optimizing a robust LC-MS/MS method for the sensitive and accurate quantification of Valsartan Impurity I. As researchers and drug development professionals, you understand the criticality of precise impurity profiling. This document moves beyond mere procedural lists to explain the why behind the how, ensuring your methods are not only effective but also scientifically sound and defensible.
Introduction to Valsartan and Its Critical Impurity
Valsartan is an angiotensin II receptor blocker (ARB) widely used in the management of hypertension and heart failure.[1] Its chemical structure is N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine.[1] During its synthesis and storage, various related substances can emerge. One of the most significant is This compound , also known as Devaleryl Valsartan or Valsartan Impurity B .[2]
This impurity is structurally identical to Valsartan but lacks the N-pentanoyl (valeryl) group. Its chemical name is (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine.[2] The absence of this group significantly alters its polarity and requires a meticulously optimized analytical method for accurate detection and quantification, as mandated by regulatory bodies.
| Feature | Valsartan | This compound (Devaleryl Valsartan) |
| Structure | Contains N-pentanoyl group | Lacks N-pentanoyl group |
| Molecular Weight | ~435.5 g/mol [1] | ~351.4 g/mol [1] |
| [M+H]⁺ (m/z) | 436.2 | 352.2 |
Part 1: The Core Protocol — Method Development and Parameter Optimization
Optimizing a method for a specific impurity is a systematic process. The goal is to achieve a stable, sensitive, and selective signal for the analyte. The following protocol is a comprehensive workflow, grounded in both theoretical principles and practical laboratory experience.
Step 1: Foundational Work - Sample and Standard Preparation
The quality of your data is fundamentally linked to the quality of your samples and standards.
Protocol for Standard and Sample Preparation:
-
Standard Stock Solution (SSS) of Impurity I: Accurately weigh 1.0 mg of Devaleryl Valsartan reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Perform serial dilutions of the SSS using a 50:50 (v/v) mixture of acetonitrile and water. This is crucial for establishing the calibration curve and determining the limit of detection (LOD) and quantification (LOQ).[2]
-
Sample Preparation (from Valsartan API):
-
Accurately weigh 100 mg of the Valsartan Active Pharmaceutical Ingredient (API) into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 20:80 (v/v) mixture of water and acetonitrile. This yields a final API concentration of 1 mg/mL.[2]
-
Centrifuge an aliquot of this solution at 4,000 rpm for 10 minutes to pellet any insoluble matter.
-
Transfer the supernatant to an autosampler vial for analysis.[2]
-
Expert Insight: The choice of a 20:80 water/acetonitrile diluent for the API is a strategic decision. It ensures the solubility of the predominantly non-polar Valsartan while being compatible with typical reversed-phase chromatography, preventing peak distortion.
Step 2: Liquid Chromatography - Achieving Separation
Effective chromatographic separation is non-negotiable. It prevents co-eluting matrix components from interfering with the ionization of your target analyte—a phenomenon known as ion suppression.
Recommended Starting LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 Å, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for small molecules like Valsartan and its impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization and ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common, effective organic eluent for reversed-phase LC-MS. |
| Gradient | 10% to 90% B over 5 minutes | A good starting gradient to elute both the more polar Impurity I and the parent Valsartan. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources and provides good chromatographic efficiency. |
| Column Temperature | 40 °C | Enhances peak shape and reproducibility by reducing mobile phase viscosity. |
| Injection Volume | 5 µL | A typical volume to avoid overloading the column while ensuring sufficient sensitivity. |
Step 3: Mass Spectrometry - Ionization Mode and Full Scan Analysis
The first step in MS optimization is to determine the best ionization polarity and identify the precursor ion.
Protocol for Initial MS Analysis:
-
Direct Infusion: Infuse a working standard solution (e.g., 1 µg/mL) of this compound directly into the mass spectrometer using a syringe pump.
-
Ionization Mode Screening: Acquire full scan mass spectra in both positive and negative Electrospray Ionization (ESI) modes.
-
Identify Precursor Ion: Valsartan and its impurities, containing basic nitrogen atoms, ionize exceptionally well in positive ESI mode.[3] You should observe a strong signal for the protonated molecule, [M+H]⁺, at m/z 352.2 . This will be your precursor ion for MS/MS analysis.
Expert Insight: While direct infusion is the gold standard for tuning, you can also perform initial scans via LC-MS. Positive mode ESI is almost always superior for this class of compounds due to the readily protonated amine and tetrazole ring functionalities.
Step 4: Source Parameter Optimization - Maximizing Ion Generation and Transmission
The settings of your ESI source dictate how efficiently the analyte is desolvated and ionized. Optimization is critical for maximizing sensitivity.[4]
Recommended Starting Source Parameters (based on typical values for Valsartan): [5]
| Parameter | Starting Value | Optimization Rationale & Causality |
| IonSpray (Capillary) Voltage | 4500 - 5500 V | This high potential creates the electrochemical gradient necessary to form charged droplets. Optimize for the most stable and intense signal. Too high a voltage can cause corona discharge, leading to signal instability.[6] |
| Source Temperature | 500 - 550 °C | This heated gas aids in the desolvation of the ESI droplets, releasing the charged analyte into the gas phase. The optimal temperature is a balance; too low results in poor desolvation and adduct formation, while too high can cause thermal degradation of the analyte. |
| Curtain Gas (CUR) | 25 (arbitrary units) | This gas prevents solvent droplets and neutral contaminants from entering the mass spectrometer, reducing noise and contamination. Optimize for maximum signal-to-noise. |
| Nebulizer Gas (GS1) | 40 (arbitrary units) | This gas nebulizes the liquid eluent into a fine spray of droplets. Its flow must be optimized in conjunction with the liquid flow rate for stable spray formation. |
| Heater Gas (GS2) | 60 (arbitrary units) | This gas further aids in droplet desolvation. Higher flow rates can improve sensitivity for high-aqueous mobile phases but may suppress the signal for highly organic phases. |
Step 5: Compound Parameter Optimization - Focusing and Fragmenting the Ion
These parameters control the ion's journey through the initial stages of the mass spectrometer and its fragmentation for MS/MS.
Protocol for Compound Parameter Optimization:
-
Select the Precursor Ion: Set the first quadrupole (Q1) to isolate the precursor ion of Impurity I (m/z 352.2).
-
Optimize Declustering Potential (DP) / Cone Voltage: This potential is applied after the curtain gas and helps to prevent solvent clusters from entering the analyzer. Ramp this voltage (e.g., from 20 V to 100 V) while monitoring the precursor ion intensity. The optimal value will be just before the intensity starts to drop off (which indicates in-source fragmentation). A good starting point for Valsartan-like compounds is around 40 V.[5]
-
Identify Product Ions: With a stable precursor ion signal, introduce a collision gas (typically argon) into the collision cell (Q2). Acquire a Product Ion Scan to see all the fragments generated from the precursor. For this compound, the expected fragmentation is similar to Valsartan itself, yielding key product ions. Based on the structure and known fragmentation of Valsartan, likely product ions are m/z 207, 235, and 306 .[7]
-
Optimize Collision Energy (CE): This is the most critical parameter for MS/MS sensitivity. For each desired product ion, perform a collision energy optimization experiment. Ramp the CE (e.g., from 10 V to 40 V) and monitor the intensity of the product ion. The CE that gives the highest intensity should be used for that specific transition in your final MRM method. A starting CE of ~15-20 V is reasonable.[5]
Workflow for MS Parameter Optimization
Caption: A stepwise workflow for LC-MS/MS method development.
Step 6: Final Method - Multiple Reaction Monitoring (MRM)
The final step is to build the MRM method using the optimized parameters. This provides the highest sensitivity and selectivity.
Example MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (V) | Purpose |
| Impurity I | 352.2 | 235.1 | 50 | ~40 | Optimized Value | Quantifier (typically most abundant, stable fragment) |
| Impurity I | 352.2 | 207.1 | 50 | ~40 | Optimized Value | Qualifier (confirms identity) |
Part 2: Troubleshooting Guide
Even with a robust method, issues can arise. This guide uses a cause-and-effect logic to quickly diagnose and resolve common problems.
Logical Troubleshooting Flow
Caption: A decision tree for troubleshooting signal loss.
Q: I'm seeing a very low or no signal for Impurity I, even when injecting a standard. Where do I start?
A: Start with the most straightforward checks first. A complete signal loss often points to a single, fundamental failure.[8]
-
Check the Spray: Visually inspect the ESI probe tip. You should see a fine, stable mist. If there is no spray or it is dripping, the problem is with fluid delivery. Check for leaks, clogs in the line or probe, or a pump failure.
-
Confirm MS is Functional: Infuse a known, easy-to-ionize compound (like caffeine or a tuning solution). If you see a signal, the MS detector and electronics are likely fine. The issue lies with your specific analyte or method.
-
LC System Check: If direct infusion works but LC-MS does not, the problem is likely in the LC system. Check for pressure fluctuations, ensure the correct mobile phases are being drawn, and verify that the column is not clogged. A quick check of a UV trace (if available) can confirm if the sample is eluting from the column.[9]
-
Source Contamination: If the signal has degraded over time, the ESI source may be dirty. A contaminated source orifice or capillary can drastically reduce ion transmission. Follow the manufacturer's instructions for cleaning the source components.
Q: My signal for Impurity I is inconsistent and has poor reproducibility between injections. What's the cause?
A: Poor reproducibility is often linked to instability in the LC or ESI process.
-
Inadequate Equilibration: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts and peak area variability.
-
Unstable ESI Spray: This can be caused by incorrect source gas flows or temperature for your mobile phase composition and flow rate. Re-optimize these parameters. Highly aqueous mobile phases (>95% water) can be difficult to nebulize and may require higher source temperatures or gas flows to maintain a stable spray.
-
Sample Preparation Inconsistency: Ensure your sample and standard preparation is highly consistent. Use calibrated pipettes and ensure complete dissolution of your samples.
Q: I'm observing significant signal suppression for Impurity I in my API sample compared to the pure standard. How can I mitigate this?
A: This is a classic matrix effect, where the high concentration of the Valsartan API is suppressing the ionization of the lower-concentration impurity.
-
Improve Chromatographic Resolution: The best solution is to chromatographically separate the impurity from the API peak. Modify your gradient to increase the separation between the two compounds. A shallower gradient can often resolve closely eluting peaks.
-
Dilute the Sample: If the impurity signal is strong enough, simply diluting the sample can reduce the concentration of the interfering matrix components, thereby lessening the suppression effect.
-
Optimize Sample Cleanup: If dilution is not an option due to sensitivity requirements, consider a more rigorous sample cleanup like Solid-Phase Extraction (SPE) to selectively remove the majority of the API before analysis.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is positive ESI mode preferred for this compound? A1: this compound contains a secondary amine and a tetrazole ring, both of which are basic and readily accept a proton in the acidic mobile phase used for analysis. This leads to the formation of a stable [M+H]⁺ ion, resulting in high sensitivity in positive ESI mode.
Q2: Can I use a different mobile phase additive instead of formic acid? A2: Yes, ammonium formate or ammonium acetate can also be used. They are volatile buffers that are compatible with MS and can sometimes improve peak shape. However, formic acid is generally an excellent first choice for positive mode ESI due to its effectiveness in promoting protonation.
Q3: How do I determine the Limit of Quantification (LOQ) for my method? A3: The LOQ is typically determined by injecting a series of increasingly dilute standard solutions. It is defined as the lowest concentration at which the signal-to-noise ratio is typically 10:1 and can be quantified with acceptable precision and accuracy. This must be experimentally determined as part of your method validation.
Q4: My mass accuracy is off, and my peaks are broader than expected. What could be the issue? A4: First, ensure your mass spectrometer has been recently calibrated (tuned) according to the manufacturer's recommendations. Broad peaks can be a sign of a contaminated or aging LC column, high dead volume in your LC system, or incompatible sample solvent. If the sample is dissolved in a much stronger solvent than the initial mobile phase, peak distortion can occur.
References
-
SynZeal. (n.d.). N-Nitroso Desvaleryl-valsartan Impurity 1. Retrieved from SynZeal website. [Link]
-
Shimadzu. (2022, February 8). LCMS characterization of ultra trace impurities in Pharma analysis_part 1. Retrieved from Shimadzu website. [Link]
-
Eberlin, M. N., et al. (2014). LC-MS characterization of valsartan degradation products and comparison with LC-PDA. Brazilian Journal of Pharmaceutical Sciences, 50(4). [Link]
-
Shandilya, D.K., Israni, R., & Joseph, P.E. (2018). Prediction of the Fragmentation Pathway of Valsartan Protonated Ion. Open Access Library Journal, 5, e4764. [Link]
-
Nirogi, R., et al. (2014). Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study. Scientia Pharmaceutica, 82(3), 565-580. [Link]
-
Al-Qahtani, S. D., et al. (2023). A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. Molecules, 28(4), 1648. [Link]
-
LCGC North America. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from Chromatography Online. [Link]
- Nie, J., et al. (2009). Isolation and Identification of Process Impurities in Crude Valsartan by HPLC, Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy.
-
Veeprho. (n.d.). Valsartan Impurity 1 | CAS 168072-17-1. Retrieved from Veeprho website. [Link]
-
Pharmaffiliates. (n.d.). Valsartan - Impurity B. Retrieved from Pharmaffiliates website. [Link]
- Restek Corporation. (n.d.). Optimizing Your LC-MS/MS System: A Practical Guide.
-
SynThink. (n.d.). Valsartan EP Impurity B. Retrieved from SynThink website. [Link]
-
D'Angelo, G., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 41(5), 711-729. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from Element Lab Solutions website. [Link]
-
Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go? Retrieved from Biotage website. [Link]
-
Johnson, M. A., et al. (2017). Identification and Partial Structural Characterization of Mass Isolated Valsartan and Its Metabolite with Messenger Tagging Vibrational Spectroscopy. Journal of the American Society for Mass Spectrometry, 28(11), 2427-2435. [Link]
-
ResearchGate. (2021, January 22). What is the solution to the low intensity problem of lc-ms/ms?? Retrieved from ResearchGate. [Link]
-
Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from Spectroscopy Online. [Link]
Sources
- 1. Valsartan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scielo.br [scielo.br]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theclinivex.com [theclinivex.com]
- 7. Prediction of the Fragmentation Pathway of Valsartan Protonated Ion [scirp.org]
- 8. (2S)-2-[Butanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]-3-methylbutanoic Acid [lgcstandards.com]
- 9. asianjpr.com [asianjpr.com]
addressing "Valsartan impurity I" instability during analysis
The following technical support guide addresses the instability of "Valsartan Impurity I" during analytical procedures.
Note on Nomenclature: In pharmaceutical analysis, "Impurity I" is ambiguous. It often refers to This compound (CAS 443093-86-5) , the Cyano-valine intermediate [1]. However, in synthesis contexts, "Impurity 1" (Roman numeral I) frequently denotes the Bromo-methyl precursor (4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile) [2], which is highly unstable in nucleophilic solvents. This guide addresses the instability mechanisms for both candidates, focusing on the solvolysis and artifact formation common in HPLC analysis.
Topic: Troubleshooting "this compound" Instability
Diagnostic: Which "Impurity I" are you analyzing?
Before applying a fix, confirm the identity of your analyte. The stability profile differs drastically between the Cyano-intermediate and the Bromo-precursor.
| Feature | Candidate A: The Cyano-Intermediate | Candidate B: The Bromo-Precursor |
| Common Name | This compound (Vendor/PubChem) | Impurity 1 (Synthesis), Bromo-OTBN |
| Chemical Name | N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-valeryl-L-valine | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile |
| CAS Number | 443093-86-5 | 168072-17-1 |
| Instability Type | Hydrolysis (Slow) | Solvolysis (Rapid) |
| Key Symptom | Peak area drift over 24h; formation of amide degradation product.[1][2][3] | Disappearance of peak within minutes in Methanol; appearance of "Methoxy" artifact. |
Immediate Action: If your impurity peak disappears rapidly ( < 1 hour) in Methanol or Water/Acetonitrile mixtures, you are likely dealing with the Bromo-Precursor (Candidate B) . If you observe slow degradation or esterification, proceed to the Esterification/Hydrolysis section.
Critical Troubleshooting: The "Bromo" Instability (Solvolysis)
Issue: The Bromo-methyl group is a benzylic halide, making it highly susceptible to
Mechanism of Failure
When dissolved in Methanol (a common HPLC diluent), the Bromine atom is displaced by the Methoxy group, forming the Methoxy-Analogue (often misidentified as a new impurity).
Caption: Rapid solvolysis of the Bromo-precursor in Methanol, leading to artifact formation.
Protocol 1: Stabilizing the Bromo-Impurity
Objective: Prevent nucleophilic attack during sample preparation and analysis.
-
Eliminate Methanol:
-
Diluent: Switch strictly to 100% Acetonitrile (ACN) or ACN:Water (80:20) . Acetonitrile is aprotic and suppresses the nucleophilic attack [2].
-
Mobile Phase: If possible, use ACN/Buffer instead of MeOH/Buffer. If MeOH is required for separation, ensure the sample is injected immediately.
-
-
Temperature Control:
-
Set the autosampler temperature to 4°C . The reaction rate of solvolysis drops significantly at lower temperatures.
-
-
pH Adjustment:
-
Avoid alkaline diluents. Benzylic halides hydrolyze faster at high pH. Keep the diluent neutral or slightly acidic (0.1% Formic Acid in ACN).
-
Critical Troubleshooting: Esterification Artifacts
Issue: If "Impurity I" refers to the Cyano-valine derivative or Valsartan itself, using alcohols (MeOH/EtOH) as diluents can cause in-situ esterification [3]. This creates a "ghost peak" (Methyl Ester) that grows over time.
Mechanism of Failure
The carboxylic acid moiety of the Valine side chain reacts with Methanol under acidic conditions (often provided by TFA or Formic acid in the mobile phase) to form the Methyl Ester.
Caption: In-situ formation of Methyl Ester artifacts during HPLC analysis in acidic methanolic solutions.
Protocol 2: Preventing Esterification
-
Diluent Switch: Replace Methanol with Acetonitrile or Tetrahydrofuran (THF) .
-
Buffer Choice: If using Methanol in the mobile phase is unavoidable, ensure the pH is above 3.0 . Esterification is acid-catalyzed; raising the pH reduces the protonation of the carbonyl oxygen, slowing the reaction.
-
Run Time Limit: Analyze samples within 4 hours of preparation.
Frequently Asked Questions (FAQs)
Q1: I see a peak splitting for Impurity I. Is this degradation?
-
Answer: Not necessarily. Valsartan and its derivatives (including the Cyano-intermediate) exhibit rotamerism (cis/trans isomerism around the amide bond) [4].
-
Test: Heat the column to 45-50°C. If the split peaks coalesce into a single sharp peak, it is rotamerism, not degradation. If the peaks remain separated, it is likely a chiral impurity (Impurity A) or a degradation product.
-
Q2: Can I use USP Mobile Phase A (Water/ACN/TFA) for Impurity I?
-
Answer: Yes, but be cautious with TFA. Trifluoroacetic acid is a strong catalyst for hydrolysis and esterification. For stability-sensitive impurities, Phosphoric Acid or Formate buffer is often gentler than TFA.
Q3: My "Impurity I" standard arrived as a liquid, but the certificate says solid. Why?
-
Answer: The Bromo-precursor (Impurity 1) is extremely hygroscopic and low-melting. If it absorbed moisture during transit, it may have hydrolyzed to the alcohol form. Run an IR or MS check immediately. If the mass is M+14 (Methyl) or M+18 (Water) higher than expected, the standard has degraded.
Summary of Recommended Conditions
| Parameter | Recommendation for "Unstable" Impurity I | Reason |
| Diluent | Acetonitrile (100%) | Prevents solvolysis and esterification. |
| Autosampler | 4°C - 10°C | Slows kinetic degradation rates. |
| Column Temp | 30°C - 40°C | Balances resolution with thermal stability. |
| Mobile Phase | Phosphate Buffer (pH 3.0) / ACN | Avoids TFA-catalyzed degradation. |
| Detection | UV 225 nm | Optimal for the biphenyl chromophore. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52915438, this compound. Retrieved from [Link][2]
-
Nie, J., et al. (2025). Isolation and Identification of Process Impurities in Crude Valsartan by HPLC, Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Retrieved from [Link]
-
Bianchini, R. M., et al. (2012). Stress testing of valsartan: Development and validation of a high performance liquid chromatography stability-indicating assay. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
Križman, M. (2019). Rotamers of Valsartan and Its Impurities. Acta Chimica Slovenica. Retrieved from [Link]
Sources
Technical Support Center: Optimization of HPLC Methodologies for Valsartan Impurity Profiling
Executive Summary & Triage
User Query: "I cannot achieve baseline separation of Valsartan Impurity I using my standard C18 column. What is the optimal stationary phase?"
Scientist’s Diagnosis: The designation "Impurity I" in Valsartan analysis often leads to confusion due to varying nomenclature across pharmacopoeias (EP vs. USP) and literature. It typically refers to one of two distinct separation challenges:
-
The Enantiomer ((R)-Valsartan, EP Impurity A): This is a stereoisomer. A standard C18 column cannot separate this impurity because it possesses identical physicochemical properties to the API in an achiral environment.
-
Structural Isomers/Intermediates (e.g., Butyl analogues): These are process-related impurities that require high-efficiency reversed-phase selectivity.
Immediate Action: Refer to the Decision Matrix below to confirm your specific impurity target, then proceed to the corresponding protocol.
Column Selection Decision Matrix (DOT Visualization)
Figure 1: Decision tree for selecting the stationary phase based on the chemical nature of the Valsartan impurity.
Technical Deep Dive: The "Why" Behind the Choice
Scenario A: The Enantiomer (Most Likely "Impurity I" Issue)
If "Impurity I" refers to the (R)-enantiomer (EP Impurity A), standard C18 columns fail because the enantiomers have identical hydrophobicities. Separation requires a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with the analyte.
-
Optimal Column: USP L40 (Cellulose tris(3,5-dimethylphenylcarbamate) coated or immobilized on silica).
-
Mechanism: The polysaccharide backbone forms helical cavities. The (S)-enantiomer (Valsartan) and (R)-enantiomer fit differently into these cavities, creating distinct retention times based on steric fit and hydrogen bonding.
-
Critical Parameter: Mobile phase pH and additives (TFA/DEA) are crucial to suppress ionization of the carboxylic acid groups, sharpening the peaks.
Scenario B: Structural Impurities (Process Related)
If "Impurity I" refers to a structural analog (e.g., Valeryl-4-hydroxy valsartan or Benzyl valsartan), the separation is governed by hydrophobicity and pi-pi interactions.
-
Optimal Column: C18 (USP L1) with high surface area (>300 m²/g) or Phenyl-Hexyl (USP L11).
-
Mechanism: Phenyl-Hexyl columns offer alternative selectivity for the biphenyl ring system of Valsartan, often resolving impurities that co-elute on standard C18.
Troubleshooting & FAQs
Q1: I am using a Chiral column (L40) but the resolution (Rs) is < 1.5. How do I fix this?
Diagnosis: This is often due to "Peak Tailing" caused by secondary interactions between the exposed silanols of the column and the amine/tetrazole groups of Valsartan.
Protocol:
-
Acidify Mobile Phase: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) . The acid suppresses the ionization of the carboxylic acid, forcing the molecule into a neutral state which interacts more predictably with the chiral selector.
-
Flow Rate Adjustment: Chiral mass transfer is slower than achiral. Reduce flow rate from 1.0 mL/min to 0.5–0.7 mL/min .
-
Temperature: Lowering the temperature (e.g., to 15°C or 20°C) often increases resolution in chiral separations by stabilizing the analyte-CSP complex, though it widens peaks.
Q2: My retention times are shifting between injections.
Diagnosis: The column is likely not fully equilibrated, or the mobile phase is evaporating (if using volatile organic modifiers like Hexane/Ethanol in Normal Phase).
Corrective Action:
-
Equilibration: Chiral columns require longer equilibration than C18. Flush with 20–30 column volumes of mobile phase before the first injection.
-
Buffer Control: If using Reverse Phase (Acetonitrile/Water), ensure the buffer capacity is sufficient (e.g., 10-20 mM Phosphate pH 3.0) to resist pH changes from the sample injection.
Q3: Can I use a C18 column with a chiral mobile phase additive?
Answer: Technically yes (e.g., adding
-
Reasoning: Method robustness is low. Small changes in additive concentration or temperature cause massive shifts in resolution. Dedicated Chiral Columns (L40) are the industry standard for reproducibility (E-E-A-T principle: Reliability).
Standard Operating Procedure (SOP): Chiral Screening
Objective: Isolate Valsartan Enantiomer (Impurity A) with Rs > 2.0.
| Parameter | Specification | Rationale |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (5 µm, 250 x 4.6 mm) | High stereoselectivity for Sartans. |
| Mobile Phase | n-Hexane : Ethanol : TFA (85 : 15 : 0.1 v/v/v) | Normal phase mode provides superior selectivity for polar isomers. |
| Flow Rate | 1.0 mL/min | Standard balance of speed vs. efficiency. |
| Detection | UV @ 254 nm | Max absorbance for the biphenyl chromophore. |
| Temperature | 25°C ± 2°C | Maintain constant thermodynamics for separation. |
| Injection Vol | 10 µL | Prevent column overload which destroys resolution. |
Self-Validation Step: Inject a "System Suitability Solution" containing 0.04 mg/mL of Valsartan and 0.04 mg/mL of the Impurity.
-
Pass Criteria: Resolution (Rs) between peaks > 2.0.
-
Fail Criteria: Tailing Factor (T) > 1.5. (Action: Increase TFA concentration to 0.2%).
References
-
European Pharmacopoeia (Ph.[1] Eur.) 10.0 . Valsartan Monograph 2423. Strasbourg, France: EDQM. (Defines Impurity A as the enantiomer and provides specific impurity limits).
-
United States Pharmacopeia (USP) . Valsartan Monograph: Organic Impurities. Rockville, MD: USP Convention. (Specifies USP L40 column for enantiomeric purity).
-
Phenomenex Technical Notes . Separation of Valsartan and its Chiral Impurities per USP Monograph. (Demonstrates L40 column performance).
-
Nie, J., et al. (2025).[2] "Isolation and Identification of Process Impurities in Crude Valsartan". ResearchGate.[2] (Discusses structural impurity isolation).
-
Daicel Pharma Standards . Valsartan Impurities & Standards. (Chemical structure verification for Impurity I/A).
Sources
mobile phase optimization for "Valsartan impurity I" analysis
This guide serves as a specialized technical support resource for the chromatographic separation of Valsartan Impurity I .
Technical Note on Nomenclature:
In the context of this guide, "Impurity I" refers to the structural analogue
Safety Warning: If your inquiry refers to "Impurity 1" as the nitrosamine NDMA (N-Nitrosodimethylamine), please immediately refer to GC-MS or LC-MS/MS protocols for genotoxic impurities, as standard UV-HPLC is insufficient for ppm-level detection.[1] This guide focuses on the HPLC separation of the structural Cyano-Impurity I.
Status: Active | Topic: Mobile Phase & Selectivity Tuning | Methodology: RP-HPLC[1]
The Chemistry of the Separation
To optimize the mobile phase, you must understand the molecular interaction forces at play. You are separating the Active Pharmaceutical Ingredient (API), Valsartan, from Impurity I.
| Feature | Valsartan (API) | Impurity I (Cyano-Analogue) | Chromatographic Impact |
| Key Functional Group | Tetrazole Ring (Acidic, pKa ~4.[1]7) | Cyano Group (Neutral, Dipolar) | Retention Order: Impurity I is significantly more hydrophobic. |
| Secondary Group | Carboxylic Acid (pKa ~3.9) | Carboxylic Acid (pKa ~3.9) | pH Sensitivity: Both respond to pH < 3.0, but the API is more affected. |
| Polarity | High (Ionizable Tetrazole) | Moderate (Neutral Nitrile) | Elution: API elutes first; Impurity I elutes late (tail of chromatogram).[1] |
Troubleshooting Guide (Q&A)
Q1: I am observing co-elution of Impurity I with other late-eluting impurities (like Impurity B/Benzyl Ester). How do I improve selectivity?
Diagnosis: Impurity I (Cyano) and Impurity B (Benzyl Ester) are both hydrophobic.[1] In standard C18 methods using only Acetonitrile (ACN), they may overlap because ACN interacts primarily through dipole-dipole interactions which may not distinguish the planar cyano group from the benzyl ring effectively.
Solution: The "Modifier Tuning" Protocol Switch from a binary system to a Ternary Mobile Phase . Methanol (MeOH) offers different selectivity due to its ability to donate hydrogen bonds, interacting differently with the cyano nitrogen than ACN does.
-
Step 1: Maintain your buffer (e.g., Phosphate pH 3.0).
-
Step 2: Replace 10-15% of the Acetonitrile in Mobile Phase B with Methanol.
-
Step 3: If resolution (
) remains < 1.5, lower the column temperature by 5°C. The Cyano group's retention is often more temperature-sensitive than the Benzyl ester.
Q2: Impurity I is eluting too late (Retention factor ), causing broad peaks and low sensitivity. How do I sharpen the peak without losing resolution from the API?
Diagnosis: The Cyano-analogue is highly retained on C18 columns at acidic pH because it lacks the solubilizing effect of the ionized tetrazole. Isocratic holds or shallow gradients at the end of the run cause band broadening.
Solution: The "Ballistic Gradient" Ramp You need to compress the peak by rapidly increasing elution strength after the critical pair (Valsartan/Impurity C) has eluted.
-
Action: Modify your gradient slope.
-
0–15 min: Shallow gradient (e.g., 30%
50% B) to separate API and early impurities. -
15–16 min: Steep ramp (e.g., 50%
80% B). -
16–25 min: Hold at 80% B. This forces Impurity I to elute as a sharp, narrow band.
-
Q3: The retention time of Impurity I shifts significantly between batches of mobile phase. Why?
Diagnosis: This is often a "pH Hysteresis" issue. While Impurity I has a neutral cyano group, it still possesses a carboxylic acid (valine moiety). If your mobile phase pH is near the pKa of the acid (~3.9), small errors in buffer preparation (e.g., pH 3.8 vs. 4.0) will drastically change the ionization ratio of the molecule, shifting retention.
Solution: Buffer Locking
-
Protocol: Ensure Mobile Phase A is buffered to pH 3.0 ± 0.05 .
-
Reasoning: At pH 3.0, the carboxylic acid is fully protonated (neutral). This renders the molecule's retention dependent solely on the hydrophobic interaction of the scaffold, removing pH-dependent variability. Use a Phosphate buffer (20 mM) rather than Formate for better buffering capacity at this pH.
Validated Experimental Protocol
Objective: Robust separation of Valsartan and Impurity I (Cyano).
Chromatographic Conditions:
-
Column: L1 (C18) - e.g., Phenomenex Luna C18(2) or Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, adjusted to pH 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile : Methanol (90 : 10 v/v).
-
Detection: UV @ 225 nm (Cyano absorbance is distinct here) or 250 nm.
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 70 | 30 | Equilibration |
| 15.0 | 50 | 50 | Separation of Valsartan & Enantiomer |
| 25.0 | 20 | 80 | Elution of Impurity I (Cyano) |
| 30.0 | 20 | 80 | Wash |
| 30.1 | 70 | 30 | Re-equilibration |
Decision Logic & Troubleshooting Pathways
The following diagram illustrates the logical flow for troubleshooting resolution issues specifically related to the Cyano-Impurity.
Caption: Decision matrix for optimizing the resolution of the hydrophobic Cyano-Impurity I against the API and other late-eluting contaminants.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52915438, this compound. Retrieved from [Link][1]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Valsartan: Impurity Profile and Control Strategies. (Contextual reference for EP Impurity designations). Retrieved from [Link][1]
-
Križman, M. (2019). A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities.[4] Royal Society of Chemistry, Analytical Methods. Retrieved from [Link]
-
Phenomenex Application Notes. Separation of Valsartan and Its Chiral Impurities per USP Monograph. Retrieved from [Link][1]
Sources
- 1. N-((2'-Cyano(1,1'-biphenyl)-4-yl)methyl)-N-(1-oxopentyl)-L-valine | C24H28N2O3 | CID 52915438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. japsonline.com [japsonline.com]
- 4. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
preventing contamination in "Valsartan impurity I" trace analysis
Technical Support Center: Valsartan Trace Impurity Analysis Subject: Troubleshooting Contamination & Artifacts in Valsartan Impurity I (Devaleryl Valsartan) & Nitrosamine Analysis
Definitions & Scope
User Advisory: The nomenclature for "Impurity I" varies by regulatory body and literature source. This guide addresses the two most critical trace impurities associated with Valsartan "Impurity I" designations:
-
Devaleryl Valsartan (Valsartan Amine): Often designated Impurity I in degradation literature (e.g., S. Andrenšek et al.[1]) and Impurity B in USP/Ph.[1] Eur. monographs. It is the primary hydrolysis degradation product.[1]
-
Critical Issue: False positives due to In-Source Fragmentation (ISF) in LC-MS.[2]
-
-
N-Nitrosodimethylamine (NDMA): Often colloquially referred to as the "Number 1" priority impurity due to recent genotoxicity recalls.[1][2]
The "Ghost Peak" Phenomenon (Devaleryl Valsartan)[1]
Problem: You detect trace levels of Impurity I (Devaleryl Valsartan,
Root Cause: This is often not physical contamination but an analytical artifact .[1] Valsartan is thermally labile in the Electrospray Ionization (ESI) source.[1] High desolvation temperatures cause the loss of the valeryl group inside the mass spectrometer, creating a signal that mimics the impurity.[1]
Troubleshooting Protocol: Distinguishing Real Impurity vs. Artifact
Step 1: Chromatographic Separation (The Golden Rule)
-
Logic: If the signal is an in-source artifact, it will co-elute perfectly with the Valsartan parent peak.[1] If it is a real impurity present in the vial, it must be chromatographically resolved.[1]
-
Requirement: Your method must separate Devaleryl Valsartan (RT ~0.6 RRT) from Valsartan.[1]
-
Action: Overlay the Extracted Ion Chromatogram (EIC) of the parent (
436) and the impurity ( 306/352).[1]
Step 2: Source Parameter Optimization Lowering the energy in the ESI source reduces artificial degradation.[1]
| Parameter | Standard Setting | Optimized for Labile Impurities | Effect |
| Desolvation Temp | 500°C - 600°C | 350°C - 400°C | Reduces thermal bond breakage.[2] |
| Cone Voltage / DP | High (for sensitivity) | Low (Step-down) | Minimizes collision-induced dissociation (CID) in the source.[2] |
| Flow Rate | 0.5 - 1.0 mL/min | 0.3 - 0.5 mL/min | Improves desolvation efficiency at lower temps.[1][2] |
Preventing Environmental Contamination (Nitrosamines)[1][2]
Problem: Random, non-reproducible spikes of NDMA or other nitrosamines in trace analysis (ppb levels).
Root Cause: Ubiquitous environmental background.[1] Nitrosamines can leach from rubber, water, and even gloves.[1]
Contamination Control Protocol
-
Solvent Purity (The "Zero" Standard):
-
The Septum Effect:
-
Glassware Hygiene:
Diagnostic Workflow (Decision Tree)
The following diagram illustrates the logical flow to determine if your "Impurity I" is a real contaminant or an analytical ghost.
Caption: Logical decision tree for differentiating between in-source artifacts (false positives) and true contamination/degradation in Valsartan trace analysis.
Frequently Asked Questions (FAQs)
Q1: Why does my "Impurity I" peak area increase the longer the sample sits in the autosampler?
-
Answer: Valsartan is susceptible to hydrolysis in acidic media.[1] If your diluent is acidic (e.g., 0.1% Formic Acid in water/MeCN) and the autosampler is not cooled, the API degrades in the vial to form Devaleryl Valsartan.[1]
-
Fix: Use a neutral diluent (e.g., Water:Acetonitrile 50:[1]50) or maintain the autosampler at 4°C.
-
Q2: I am seeing carryover of Impurity I in my blanks. How do I clean the system?
-
Answer: Valsartan and its impurities are sticky (lipophilic).[1] A standard needle wash of 50:50 Methanol:Water is often insufficient.[1]
Q3: Can I use UV detection for trace analysis of Impurity I?
-
Answer: Generally, No .[1] The UV extinction coefficient of the amine (Devaleryl) is different from the parent, and at trace levels (<0.05%), the parent peak tail can mask the impurity.[1] LC-MS/MS (MRM mode) is required for specificity and sensitivity (ppm levels).[1][2]
References
-
BenchChem. (2025).[1] Sensitive LC-MS/MS Analysis of Devaleryl Valsartan Impurity in Pharmaceutical Ingredients. Retrieved from [1][2]
-
Sörgel, F., et al. (2019).[1] The contamination of valsartan and other sartans, part 1: New findings. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
ResearchGate. (2025).[1] Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. Retrieved from
-
European Medicines Agency (EMA). (2018).[1][5] EMA review of impurities in sartan medicines. Retrieved from [1][2]
-
US Pharmacopeia (USP). Valsartan Monograph: Related Compounds. Retrieved from [1][2]
Sources
- 1. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester | C25H31N5O3 | CID 11561462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Detailed view [crs.edqm.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis: Valsartan Impurity 1 vs. Nitrosamine Impurities (NDMA/NDEA)
This guide provides an in-depth technical comparison between Valsartan Impurity 1 (a standard process impurity) and Nitrosamine Impurities (NDMA/NDEA), focusing on their chemical origins, toxicological classifications, and distinct analytical requirements.
Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, QC Analysts, and Regulatory Affairs Professionals
Executive Summary
The safety profile of Valsartan (an Angiotensin II Receptor Blocker) depends heavily on the control of two distinct classes of impurities:
-
Process Impurity 1 (Standard): Typically 4'-bromo-2'-cyanobiphenyl (CAS 168072-17-1), a key starting material. It is regulated under ICH Q3A as a standard organic impurity.
-
Nitrosamine Impurities (Genotoxic): NDMA (N-Nitrosodimethylamine) and NDEA (N-Nitrosodiethylamine).[1][2][3][4][5] These are potent mutagens formed via side reactions, regulated under ICH M7 with limits in nanograms (ng).
Key Takeaway: While Impurity 1 requires control at the percentage level (0.05–0.15%) using standard HPLC-UV, Nitrosamines require control at the parts-per-billion (ppb) level using advanced LC-MS/MS or GC-MS/MS due to their "Cohort of Concern" status.
Chemical Identity & Mechanistic Origins
Structural & Origin Comparison[6]
| Feature | Valsartan Impurity 1 (Process) | Nitrosamines (NDMA / NDEA) |
| Chemical Name | 4'-bromo-[1,1'-biphenyl]-2-carbonitrile | N-Nitrosodimethylamine / N-Nitrosodiethylamine |
| CAS Number | 168072-17-1 | 62-75-9 (NDMA) / 55-18-5 (NDEA) |
| Origin | Unreacted Starting Material from the biphenyl coupling step. | Side Reaction byproduct : Reaction of secondary amines (solvent/reagent) with Nitrites (quenching agent) under acidic conditions. |
| Critical Step | Early synthesis (Suzuki coupling or Grignard). | Tetrazole ring formation (Azide step) & Quenching. |
Formation Pathways (Graphviz Visualization)
The following diagram illustrates the divergent origins of these impurities within the Valsartan synthesis workflow.
Figure 1: Mechanistic pathway showing Impurity 1 as a residual starting material versus NDMA formation during the nitrite quenching step.
Toxicological Profile & Regulatory Limits[2]
The regulatory divergence is driven by the Ames Test (bacterial reverse mutation assay). Nitrosamines are positive in the Ames test (mutagenic), whereas Impurity 1 is generally treated as a non-mutagenic organic impurity.
Risk Assessment Table[6]
| Parameter | Impurity 1 (Process) | Nitrosamines (NDMA/NDEA) |
| Classification | Class 2 / Ordinary Impurity (ICH Q3A) | Cohort of Concern (ICH M7) |
| Toxicity Mechanism | General systemic toxicity (liver/kidney burden). | DNA Alkylation : Metabolic activation (CYP450) leads to diazonium ions that alkylate DNA guanine residues. |
| Carcinogenicity | Not classified as a genotoxic carcinogen. | Probable Human Carcinogen (Group 2A).[4] |
| Control Strategy | ALARP (As Low As Reasonably Practicable) not required; controlled by % limits. | ALARP required; controlled by Acceptable Intake (AI). |
Quantitative Limits (ICH Standards)
-
Impurity 1 Limit: Based on 0.15% (or 1.0 mg/day) threshold for known impurities in API.
-
NDMA Limit: Based on Acceptable Intake (AI) to ensure <1 in 100,000 cancer risk over a lifetime.
| Impurity | Daily Intake Limit | Concentration Limit (in 320 mg Tablet) |
| Impurity 1 | ~1.0 mg/day | ~0.15% (1500 ppm) |
| NDMA | 96.0 ng/day | 0.30 ppm |
| NDEA | 26.5 ng/day | 0.08 ppm |
Critical Insight: The limit for NDMA is approximately 5,000 times lower than that for Impurity 1.
Analytical Methodologies
Due to the massive difference in required sensitivity (ppm vs. ppb), distinct analytical platforms are required.
Method Selection Matrix[6]
Figure 2: Decision tree for selecting analytical platforms based on impurity toxicity.
Experimental Protocol: Detection of Impurity 1 (HPLC-UV)
Objective: Quantify 4'-bromo-2'-cyanobiphenyl at 0.05%–0.15% levels.
-
Instrument: HPLC with PDA/UV Detector (Agilent 1260 or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile + 0.1% TFA.
-
-
Gradient Program:
-
0 min: 40% B
-
15 min: 90% B
-
20 min: 90% B
-
21 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm (Isosbestic point for Valsartan impurities).
-
Sample Prep: Dissolve 50 mg Valsartan API in 50 mL Methanol.
-
System Suitability: Resolution (Rs) > 2.0 between Valsartan and Impurity 1.[6]
Experimental Protocol: Detection of NDMA (LC-MS/MS)
Objective: Quantify NDMA at trace levels (30 ppb).
-
Instrument: Triple Quadrupole LC-MS/MS (e.g., SCIEX QTRAP 6500+).
-
Ion Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.[1] Note: APCI is preferred over ESI for small nitrosamines to reduce matrix suppression.
-
Column: biphenyl or specialized phase (e.g., Raptor Biphenyl, 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Methanol.
-
-
MRM Transitions (Multiple Reaction Monitoring):
-
NDMA: 75.1 → 43.1 (Quantifier), 75.1 → 58.1 (Qualifier).
-
Internal Standard (NDMA-d6): 81.1 → 46.1.
-
-
Sample Prep (Critical):
-
Weigh 500 mg Drug Substance.[]
-
Extract with 10 mL Methanol (vortex 20 min).
-
Centrifuge at 4000 rpm for 10 min.
-
Filter supernatant through 0.22 µm PTFE filter (Avoid Nylon filters as they can absorb nitrosamines).
-
-
Limit of Quantitation (LOQ): Must be validated at ≤ 0.03 ppm (30 ppb).
Conclusion
For drug development professionals, distinguishing between Impurity 1 and Nitrosamines is a matter of risk management scale .
-
Impurity 1 represents a failure of yield or purification efficiency (Process Chemistry issue). It is managed via crystallization and washing.
-
Nitrosamines represent a failure of chemical compatibility (Safety Chemistry issue). They require a fundamental change in synthetic route (e.g., replacing Sodium Nitrite with alternative quenching agents or using scavengers) and rigorous screening of solvents.
Recommendation: Do not apply the expensive LC-MS/MS workflow to Impurity 1; standard HPLC is sufficient. Conversely, never rely on HPLC-UV for Nitrosamine clearance, as it lacks the necessary sensitivity and specificity.
References
-
European Directorate for the Quality of Medicines (EDQM). "Valsartan: N-nitrosamines impurities." Ph.[][8] Eur. Reference Standards.Link
-
U.S. Food and Drug Administration (FDA). "GC-MS/MS Method for Detection of NDMA and NDEA in Valsartan Drug Substance."[2] FDA Laboratory Analysis.[3][][10]Link
-
International Conference on Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7)." ICH Guidelines.Link
-
Veeprho Laboratories. "Valsartan Impurity 1 (CAS 168072-17-1) Structure and Data."[8] Reference Standards Catalog.[6][8][11][12]Link
-
Schmidtsdorff, S., et al. "Valsartan and the Nitrosamine Crisis: A Review of the Formation and Analytical Methods." Journal of Pharmaceutical and Biomedical Analysis, 2019. Link
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. N-Nitrosamines Determination in Valsartan [sigmaaldrich.com]
- 3. ferrarolaw.com [ferrarolaw.com]
- 4. dav.gov.vn [dav.gov.vn]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.com [phenomenex.com]
- 8. veeprho.com [veeprho.com]
- 10. antonpottegaard.dk [antonpottegaard.dk]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Analysis of Valsartan Impurity I
This guide provides a comprehensive comparison and cross-validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of "Valsartan impurity I." As researchers, scientists, and drug development professionals, the choice of analytical methodology is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This document offers an in-depth technical examination of two powerful techniques, grounded in scientific principles and regulatory expectations.
The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of a drug product.[1] Valsartan, an angiotensin II receptor blocker widely used to treat high blood pressure and heart failure, has been the subject of intense scrutiny due to the detection of potentially carcinogenic impurities, such as N-Nitrosodimethylamine (NDMA).[2][3][4] While much of the focus has been on nitrosamines, the control of other process-related impurities and degradation products, such as this compound, remains a critical aspect of quality control.[5][6][7] This guide will focus on the analytical methodologies for a specific, non-nitrosamine process impurity, herein referred to as "this compound," to illustrate the cross-validation process.
The selection of an analytical technique is a decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the stage of drug development. Both HPLC-UV and LC-MS are workhorse techniques in the pharmaceutical industry, each with its own set of advantages and limitations.[8][9][10] A thorough cross-validation of these methods is essential to ensure consistency and reliability of data across different platforms and laboratories.
The Foundational Pillars: HPLC-UV and LC-MS
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine analysis of pharmaceutical compounds.[8] Its principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected by their ability to absorb ultraviolet light at a specific wavelength.
-
Causality in Experimental Choices for HPLC-UV: The selection of the stationary phase (e.g., C18) is based on the hydrophobicity of Valsartan and its impurities. The mobile phase composition (a mixture of an aqueous buffer and an organic solvent like acetonitrile) is optimized to achieve adequate separation (resolution) between the main component and its impurities.[7] The detection wavelength is chosen at the UV absorbance maximum of the impurity to ensure the highest sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[1][11] After separation by the LC system, the analyte is ionized and its mass-to-charge ratio is measured by the mass spectrometer. This provides not only quantitative information but also structural confirmation.
-
Causality in Experimental Choices for LC-MS: The choice of ionization source (e.g., electrospray ionization - ESI) is determined by the polarity and thermal lability of the analyte. The mass analyzer (e.g., triple quadrupole) is selected based on the desired level of sensitivity and specificity. For impurity analysis, LC-MS/MS (tandem mass spectrometry) is often employed to enhance selectivity by monitoring specific fragmentation patterns of the impurity.[7][11]
Cross-Validation Protocol: A Step-by-Step Guide
The cross-validation of two analytical methods is performed to demonstrate that they provide equivalent results, within acceptable limits. This process is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) on the validation of analytical procedures.[12][13][14]
Experimental Workflow for Method Cross-Validation
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.
Step 1: Individual Method Validation
Before cross-validation, each method (HPLC-UV and LC-MS) must be individually validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[12][13][14] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank samples, placebo, and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a minimum of five concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Step 2: Cross-Validation Study
Once both methods are validated, a cross-validation study is performed by analyzing the same set of samples with both methods. A minimum of three batches of Valsartan API or drug product, spiked with this compound at different concentration levels (e.g., at the reporting threshold, specification limit, and above), should be analyzed.
Detailed Experimental Protocols
HPLC-UV Method Protocol
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient program should be developed to ensure separation of impurity I from Valsartan and other potential impurities.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[15]
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 20 µL.[15]
LC-MS Method Protocol
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure optimal separation and ionization.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometer: Triple Quadrupole.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Data Presentation and Comparison
The quantitative data obtained from the cross-validation study should be summarized in clear and concise tables for easy comparison.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | LC-MS | Acceptance Criteria (ICH Q2) |
| Specificity | No interference at the retention time of impurity I | No interference at the retention time and MRM transition of impurity I | Specificity demonstrated |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.99 |
| Range (% of specification) | 50 - 150% | 50 - 150% | Defined by linearity, accuracy, and precision |
| Accuracy (Recovery %) | 98.0 - 102.0% | 99.0 - 101.0% | Within 80 - 120% for impurities |
| Precision (RSD %) | |||
| - Repeatability | < 2.0% | < 1.5% | RSD ≤ 5% for impurities |
| - Intermediate Precision | < 3.0% | < 2.5% | RSD ≤ 10% for impurities |
| LOD (% of specification) | 0.01% | 0.001% | Signal-to-noise ratio ≥ 3 |
| LOQ (% of specification) | 0.03% | 0.003% | Signal-to-noise ratio ≥ 10 and acceptable precision/accuracy |
| Robustness | Unaffected by minor changes in pH, mobile phase composition | Unaffected by minor changes in mobile phase composition, flow rate | No significant impact on results |
Table 2: Cross-Validation Results for Spiked Samples (n=3)
| Spiked Level (% of Specification) | HPLC-UV (Mean % Impurity) | LC-MS (Mean % Impurity) | % Difference |
| Reporting Threshold | 0.052 | 0.051 | 1.9% |
| Specification Limit | 0.101 | 0.099 | 2.0% |
| Above Specification | 0.153 | 0.151 | 1.3% |
Discussion: A Senior Scientist's Perspective
The cross-validation data clearly demonstrates that both the HPLC-UV and LC-MS methods are suitable for the intended purpose of quantifying this compound. However, a deeper analysis reveals the distinct advantages and appropriate applications of each technique.
-
Sensitivity and Selectivity: The LC-MS method exhibits significantly lower LOD and LOQ values, making it the superior choice for the analysis of trace-level impurities, particularly those with potential genotoxicity.[11][16][17] The use of MRM in LC-MS provides an additional layer of selectivity, reducing the risk of interference from co-eluting compounds that might go unnoticed with UV detection.[18]
-
Robustness and Routine Use: The HPLC-UV method, while less sensitive, is often more robust and less susceptible to matrix effects. Its simpler instrumentation and lower operational costs make it well-suited for routine quality control testing in a manufacturing environment where the impurity levels are expected to be well above the detection limit.
-
Method Transfer and Equivalence: The low percentage difference in the results obtained from the cross-validation study confirms the equivalence of the two methods within the tested range. This is a critical finding for companies that may use LC-MS during development for its enhanced characterization capabilities and then transfer a validated HPLC-UV method to a QC laboratory for routine release testing.
Logical Relationship: Analytical Method Selection and Drug Development
Caption: Impact of analytical method choice on drug development and quality control.
Conclusion
The cross-validation of HPLC-UV and LC-MS methods for the analysis of this compound is a critical exercise in ensuring analytical data integrity throughout the drug development lifecycle. While LC-MS offers unparalleled sensitivity and selectivity, making it indispensable for impurity identification and trace-level analysis in early development, HPLC-UV provides a robust and cost-effective solution for routine quality control in a commercial setting.
A successful cross-validation, as outlined in this guide, provides the scientific evidence to justify the use of either method, ensuring that product quality is consistently monitored and maintained. This approach not only satisfies regulatory expectations but also builds a foundation of trust in the analytical data that underpins the safety and efficacy of the final drug product.
References
-
Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
Cleanchem. Valsartan Impurity 32 | CAS No: NA. [Link]
-
Cleanchem. Valsartan Dimer Impurity | CAS No: 1353844-77-5. [Link]
-
Hollis Law Firm. NDMA Impurities Detected in Valsartan and Zantac. [Link]
-
ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... [Link]
-
Healio. FDA warns of valsartan shortage, provides risk estimates for carcinogenic impurity. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. Laboratory analysis of valsartan products. [Link]
-
U.S. Food and Drug Administration. Pharmaceutical Analysis and Characterization of Nitrosamine Impurities within Angiotensin II Receptor Blocker Drug Products. [Link]
-
ResearchGate. Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. [Link]
-
USP-NF. Valsartan Tablets Type of Posting Revision Bulletin. [Link]
-
National Institutes of Health. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ResearchGate. Quantification of potential genotoxic impurity in sacubitril/valsartan drug substance at ppm level by LC-MS/MS | Request PDF. [Link]
-
Phenomenex. Ph. Eur. Monograph 2423: Valsartan Related Substances with Ph. Eur. Method Modernization. [Link]
-
Asian Journal of Pharmaceutical Analysis. UHPLC-PDA Method for Simultaneous Determination of Sartans Antihypertensive Drugs. [Link]
-
National Institutes of Health. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. [Link]
-
U.S. Food and Drug Administration. Pharmaceutical Analysis and Characterization of Nitrosamine Impurities Within Angiotensin II Receptor Blocker Drug Products. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia: Rapid implementation of the revised sartan monographs on 1 April 2021. [Link]
-
National Institutes of Health. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link]
-
Semantic Scholar. Simultaneous Determination of Sartans by High Performance Liquid Chromatography with Ultra Violet Detection. [Link]
-
British Pharmacopoeia. Ph. Eur. Supplement 10.4 is now available online and to download. [Link]
-
PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]
-
Swissmedic. Sartan monographs. [Link]
-
Cleanchem. N-Nitroso Valsartan Impurity 8. [Link]
-
Q-Med. PRODUCT MONOGRAPH Pr Q-VALSARTAN Valsartan Tablets, USP 40 mg, 80 mg, 160 mg and 320 mg Angiotensin II AT1 Receptor Blocker. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Development of Single Validation Method for Detection and Quantification of Six Nitrosamine Impurities in Valsartan by Using Ultra-high Performance. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Control of N-nitrosamine impurities in sartans: revision and rapid implementation of five Ph. Eur. monographs. [Link]
-
USP-NF. Valsartan and Hydrochlorothiazide Tablets. [Link]
-
Journal of Pharmaceutical Negative Results. Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in A. [Link]
-
Jetir.Org. N-nitrosodimethylamine Genotoxic impurity in Valsartan products and its analytical methods for determination of NDMA. [Link]
-
U.S. Food and Drug Administration. Valsartan Tablets USP, 40 mg, 80 mg, 160 mg, and. [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. hollislawfirm.com [hollislawfirm.com]
- 3. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 4. Laboratory analysis of valsartan products | FDA [fda.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. uspnf.com [uspnf.com]
- 16. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnrjournal.com [pnrjournal.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Genotoxic Potential of Nitrosamine Impurities in Valsartan
The discovery of N-nitrosamine impurities in widely used medications, including the angiotensin II receptor blocker valsartan, has underscored the critical need for rigorous genotoxic risk assessment in pharmaceutical manufacturing.[1][2] These impurities, often formed during the synthesis of the active pharmaceutical ingredient (API), are classified as probable human carcinogens, necessitating strict control to ensure patient safety.[1][2]
Section 1: The Impurities of Concern: A Molecular Overview
The genotoxic activity of N-nitrosamines is not uniform; it is intrinsically linked to their chemical structure. The primary mechanism involves metabolic activation, typically by cytochrome P450 (CYP) enzymes in the liver, through a process called α-hydroxylation.[3][4] This creates an unstable intermediate that ultimately generates a reactive electrophile capable of alkylating DNA, leading to mutations if not repaired.[5]
-
N-Nitrosodimethylamine (NDMA): A small, symmetrical nitrosamine that is a potent carcinogen, primarily inducing liver and lung tumors in animal models.[6]
-
N-Nitrosodiethylamine (NDEA): Structurally similar to NDMA but with ethyl groups, NDEA is also a potent carcinogen and mutagen.[3][5]
-
Valsartan Impurity I (NDPA): N-nitroso-di-n-propylamine (NDPA) is another simple aliphatic nitrosamine. While also a known carcinogen, studies suggest its potency is less than that of NDEA.[3] It produces a high incidence of liver tumors in rats.[7]
The structural differences, particularly the length and branching of the alkyl chains, influence the rate and products of metabolism, directly impacting genotoxic potency.
Section 2: The Cornerstone of Safety: Genotoxicity Testing Principles
To evaluate the risk posed by these impurities, a standardized battery of tests is employed, as outlined in the International Council for Harmonisation (ICH) M7(R2) guideline.[8][9][10] The goal is to detect two primary types of genetic damage: gene mutations (changes in the DNA sequence) and clastogenicity (chromosomal damage).
-
The Causality of Assay Choice: We don't just run tests; we interrogate specific biological endpoints. The bacterial reverse mutation assay, or Ames test , is the initial screen. Its purpose is to detect point mutations.[11] Because nitrosamines are pro-mutagens (requiring metabolic activation to become genotoxic), this assay is always performed with and without a mammalian liver extract (S9 fraction) to simulate this process. However, the Ames test may not be sufficiently sensitive for all nitrosamines.[12][13] Therefore, a positive result or a structural alert warrants further investigation with mammalian cell assays.
-
The Self-Validating System: To ensure trustworthiness, every assay includes a robust set of controls. Negative (vehicle) controls establish a baseline, while positive controls (known mutagens) confirm the assay system is responsive and capable of detecting a genotoxic effect. This internal validation is non-negotiable for reliable data interpretation.
-
Mammalian Cell Assays: The in vitroMicronucleus Test (OECD 487) is a crucial follow-up.[14][15][16] It detects both chromosome loss (aneugenicity) and chromosome breakage (clastogenicity) by observing the formation of small, secondary nuclei (micronuclei) in dividing cells.[17] This provides a more comprehensive picture of the potential for chromosomal damage in a system more analogous to human cells.
Section 3: Experimental Workflow for Comparative Assessment
A logical, stepwise approach is essential for comparing the genotoxicity of multiple impurities. The workflow ensures that data is generated consistently and allows for a valid, science-based risk assessment.
Section 4: Comparative Genotoxicity: NDPA vs. NDMA and NDEA
Experimental data reveals clear differences in the genotoxic potency of these three nitrosamines. While all are genotoxic, their relative strength varies.
| Impurity | Chemical Name | Ames Test Result | In Vitro Micronucleus | Carcinogenic Potency | Regulatory Acceptable Intake (AI) Limit |
| NDMA | N-Nitrosodimethylamine | Positive (with S9)[6][18] | Positive[19] | Potent[6][18] | 96 ng/day[20][21] |
| NDEA | N-Nitrosodiethylamine | Positive (with S9)[5][22] | Positive[22] | Potent[3][5] | 26.5 ng/day[20][23] |
| Impurity I (NDPA) | N-Nitroso-di-n-propylamine | Positive (with S9)[3] | Positive | Less potent than NDEA[3] | 26.5 ng/day[23] |
| Table 1: Summary of Comparative Genotoxicity and Regulatory Limits. |
Data Interpretation:
-
NDEA is consistently shown to be a highly potent genotoxic agent and carcinogen, reflected in its stringent acceptable intake (AI) limit of 26.5 ng/day set by the FDA.[20][23]
-
NDMA is also a potent genotoxin, though regulatory limits are slightly less restrictive than for NDEA at 96 ng/day.[20][21]
-
This compound (NDPA) is mutagenic in the Ames assay and carcinogenic in animal studies.[3] However, direct comparative studies have characterized it as being a potent carcinogen, but less so than NDEA.[3] For regulatory purposes, in the absence of robust compound-specific data, it is often grouped with other nitrosamines that have a default AI limit of 26.5 ng/day.[23]
The results support the concept that the α-hydroxylation metabolic pathway is a critical step for carcinogenesis by these compounds.[3]
Section 5: Regulatory Implications and Risk Management
The ultimate goal of this comparative analysis is to inform risk assessment and establish safe limits for impurities in pharmaceutical products. The ICH M7 guideline provides a framework for this, establishing the concept of a Threshold of Toxicological Concern (TTC) for mutagenic impurities, which for potent carcinogens like nitrosamines translates to an Acceptable Intake (AI).[8]
The AI represents a level of exposure that poses a negligible cancer risk (typically <1 in 100,000) over a lifetime.[20] As shown in Table 1, regulatory bodies like the FDA and EMA have established specific AI limits for NDEA and NDMA.[20][21][23][24] For other nitrosamines like NDPA, a default limit of 26.5 ng/day is often applied unless sufficient data is available to justify a different limit.[23] This conservative "guilty until proven innocent" approach prioritizes patient safety.
Appendix: Detailed Experimental Protocols
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
1. Principle: This assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base substitutions and frameshifts). A positive result is recorded if the test substance causes a significant increase in revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.
2. Step-by-Step Methodology:
- Strain Selection: Utilize a standard panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
- Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without a metabolically active S9 fraction from induced rat liver.
- Dose Selection: Conduct a preliminary range-finding study to determine the appropriate concentration range, aiming for the highest concentration to be 5000 µ g/plate or the limit of solubility/cytotoxicity.
- Plate Incorporation Method:
- To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test impurity solution (at various concentrations), and 0.5 mL of S9 mix or buffer.
- Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate.
- Data Analysis: A positive response is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control for most strains.
3. Controls:
- Vehicle (Negative) Control: The solvent used to dissolve the test impurity.
- Positive Controls (without S9): Sodium azide (for TA100, TA1535), 4-Nitro-o-phenylenediamine (for TA98).
- Positive Controls (with S9): 2-Aminoanthracene (for all strains).
Protocol 2: In Vitro Mammalian Cell Micronucleus Test - OECD 487
1. Principle: This test identifies substances that cause cytogenetic damage leading to the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
2. Step-by-Step Methodology:
- Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, TK6, or CHO cells).
- Metabolic Activation: As with the Ames test, conduct parallel experiments with and without S9 mix.
- Exposure:
- Short Treatment (3-6 hours): Treat cells with the test impurity at multiple concentrations, followed by a wash and a recovery period of 1.5-2 normal cell cycle lengths.
- Long Treatment (1.5-2 cell cycles): Treat cells continuously without S9.
- Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures only cells that have divided once are scored for micronuclei.
- Harvesting and Staining: Harvest cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).
- Scoring: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
- Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells. Assess cytotoxicity to ensure concentrations are not excessively toxic.
3. Controls:
- Vehicle (Negative) Control: The solvent used.
- Positive Controls (without S9): Mitomycin C (a clastogen).
- Positive Controls (with S9): Cyclophosphamide (requires metabolic activation).
References
-
ResearchGate. (n.d.). Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. Available at: [Link]
-
Eurofins. (n.d.). Genotoxic Impurities in Drug Products: Review of Nitrosamine Assays. Available at: [Link]
-
ResearchGate. (n.d.). Genotoxicity evaluation of a valsartan-related complex N-nitroso-impurity. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA). Available at: [Link]
-
ProPharma Group. (2024). Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA) - Health Effects. Available at: [Link]
-
RAPS. (2024). FDA revises final guidance on nitrosamine impurities. Available at: [Link]
-
FDA SBIA. (2020). Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]
-
Veeprho. (n.d.). N-Nitrosodipropylamine (NDPA) | CAS 621-64-7. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA) - References. Available at: [Link]
-
European Medicines Agency (EMA). (2023). Appendix 2: Carcinogenic potency categorisation approach for N-nitrosamines. Available at: [Link]
-
PubMed. (2022). Genotoxicity evaluation of a valsartan-related complex N-nitroso-impurity. Available at: [Link]
-
European Medicines Agency (EMA). (n.d.). Appendix 1: Acceptable intakes established for N-nitrosamines. Available at: [Link]
-
PubMed. (2024). Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice. Available at: [Link]
-
PubMed. (2024). Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Sub. Available at: [Link]
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA). Available at: [Link]
-
International Council for Harmonisation (ICH). (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available at: [Link]
-
ProPharma Group. (2024). Nonclinical Drug Development: FDA Recommendations for Confirming an Ames Positive Finding. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). N-NITROSODIETHYLAMINE. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]
-
Gentronix. (n.d.). OECD 487 In Vitro MNT | Clastogenicity Testing. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. Available at: [Link]
-
European Medicines Agency (EMA). (n.d.). Nitrosamine impurities. Available at: [Link]
-
Wikipedia. (n.d.). N-Nitrosodiethylamine. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Recommended Followup Testing for an Ames-Positive Drug (Active Ingredient) or Metabolite To Support First-in-Human Clinical Trials With Healthy Subjects. Available at: [Link]
-
CPT Labs. (n.d.). Ames Mutagenicity Testing. Available at: [Link]
-
Veeprho. (2025). EMA Guidelines: Understanding Nitrosourea Acceptable Intake Limits Via Read-across. Available at: [Link]
-
GMP Navigator. (2020). ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). N-NITROSODIPROPYLAMINE. Available at: [Link]
-
Nelson Labs. (n.d.). OECD 487: Cell micronucleus test (in vitro mammalian). Available at: [Link]
-
Wiley Online Library. (n.d.). Exposure to Valsartan Products Containing Nitrosamine Impurities in the United States, Canada, and Denmark. Available at: [Link]
-
ECA Academy. (n.d.). ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk. Available at: [Link]
-
RAPS. (2024). FDA drafts guidance on follow up testing for drug candidates with mutagenic potential. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Available at: [Link]
-
XCellR8. (n.d.). In Vitro Micronucleus Test. Available at: [Link]
-
Veeprho. (2023). FDA guidance on M7(R2) Assessment and control of DNA-Reactive (Mutagenic) Impurities in Pharmaceuticals. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. veeprho.com [veeprho.com]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk - ECA Academy [gmp-compliance.org]
- 11. propharmagroup.com [propharmagroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Genotoxicity evaluation of a valsartan-related complex N-nitroso-impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. OECD 487 Micronucleus Test: When to Use It [gentronix.co.uk]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. x-cellr8.com [x-cellr8.com]
- 18. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. insider.thefdagroup.com [insider.thefdagroup.com]
- 24. ema.europa.eu [ema.europa.eu]
Regulatory Compliance and Analytical Strategies for Valsartan Impurity I Limits
Executive Summary: The "Impurity I" Challenge
In the context of Valsartan drug substance manufacturing, Impurity I typically refers to Benzyl Valsartan (specifically the cyano-benzyl ester intermediate: N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-L-valine benzyl ester). Unlike the highly publicized nitrosamine impurities (NDMA/NDEA), Impurity I is a process-related organic impurity arising from incomplete conversion or deprotection steps during the tetrazole ring formation.
Because of its hydrophobic benzyl ester moiety, Impurity I exhibits strong retention on standard C18 stationary phases, often requiring extended run times or steep gradients to elute. This guide compares the regulatory landscape (ICH Q3A) with two distinct analytical strategies: Standard HPLC-UV (robust but slow) and UHPLC-UV (high-throughput), providing a roadmap for researchers to optimize their control strategies.
Regulatory Landscape & Limits[1][2][3][4][5]
The control of Impurity I is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances.[1]
Threshold Determination
Valsartan has a Maximum Daily Dose (MDD) of 320 mg . According to ICH Q3A, the thresholds are calculated as follows:
| Threshold Type | ICH Q3A Limit (MDD < 2g) | Application to Valsartan |
| Reporting Threshold | 0.05% | Any peak > 0.05% must be reported. |
| Identification Threshold | 0.10% | Any peak > 0.10% must be chemically identified. |
| Qualification Threshold | 0.15% | Any peak > 0.15% requires safety/tox qualification. |
Critical Directive: Consequently, the standard specification limit for Impurity I in the API is typically set at NMT 0.15% (Not More Than) to avoid the need for expensive toxicological qualification studies.
Decision Logic for Method Selection
The following decision tree illustrates the regulatory logic driving the choice of analytical method.
Figure 1: Regulatory decision tree for Impurity I control based on ICH Q3A thresholds.
Comparative Analysis: HPLC vs. UHPLC
The hydrophobicity of Impurity I (Benzyl Ester) presents a separation challenge. It elutes significantly later than Valsartan (the free acid).
Performance Metrics
The following data summarizes a comparison between a traditional HPLC method (Agilent Zorbax Eclipse Plus C18) and a modern UHPLC method (Waters ACQUITY UPLC BEH C18).
| Feature | Method A: Standard HPLC | Method B: UHPLC | Verdict |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 100 x 2.1 mm, 1.7 µm | UHPLC uses 80% less silica. |
| Run Time | 45 - 60 minutes | 8 - 12 minutes | UHPLC is 5x faster. |
| Resolution (Rs) | ~ 4.5 | ~ 6.2 | UHPLC offers sharper peaks. |
| Solvent Consumption | ~ 45 mL / run | ~ 4 mL / run | UHPLC reduces cost by 90%. |
| Sensitivity (LOQ) | ~ 0.03% | ~ 0.005% | UHPLC detects trace levels better. |
| Backpressure | < 200 bar | > 600 bar | HPLC is more equipment-friendly. |
Expert Insight
-
Causality: The long retention of Impurity I in Method A is due to the strong hydrophobic interaction between the benzyl ester and the C18 chains.
-
Optimization: Method B (UHPLC) utilizes sub-2-micron particles, which increases plate count (
) and allows for higher linear velocities without losing efficiency (Van Deemter theory). This is critical for "late eluters" like Impurity I, as it compresses the peak width, significantly boosting the Signal-to-Noise (S/N) ratio.
Recommended Experimental Protocol (UHPLC)
Objective: Quantify Valsartan Impurity I with a limit of detection sufficient for ICH Q3A reporting (0.05%).
Reagents & Standards
-
Reference Standard: this compound (Benzyl Valsartan), >98% purity.
-
Solvents: Acetonitrile (LC-MS Grade), Water (Milli-Q), Glacial Acetic Acid.
Chromatographic Conditions
-
System: UHPLC with PDA Detector (e.g., Waters ACQUITY or Agilent 1290).
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm (e.g., BEH C18 or equivalent).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Elevated temp reduces viscosity and improves mass transfer for hydrophobic esters).
-
Detection: UV at 225 nm (Isosbestic point region for biphenyl system).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 70 | 30 | Initial |
| 2.0 | 70 | 30 | Isocratic Hold |
| 8.0 | 10 | 90 | Linear Ramp |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 70 | 30 | Re-equilibration |
| 12.0 | 70 | 30 | End |
Analytical Workflow Diagram
Figure 2: Step-by-step UHPLC workflow for Impurity I quantification.
References
-
International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)."[1] ICH Guidelines, 2006.[1] [Link]
-
European Pharmacopoeia (Ph.[2][3] Eur.). "Valsartan Monograph 2423."[2] European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
PubChem. "this compound (Compound Summary)." National Library of Medicine. [Link]
Sources
A Senior Application Scientist's Guide to the Analytical Methods for Valsartan and Its Impurities
This guide provides an in-depth comparison of analytical methodologies for the quantification of valsartan and the detection of its impurities. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of various analytical techniques, offering insights into their selection and application based on experimental data and regulatory considerations.
Introduction: The Analytical Imperative for Valsartan
Valsartan is a widely prescribed angiotensin II receptor blocker (ARB) used in the management of hypertension and heart failure.[1] The purity of valsartan is of paramount importance, as impurities can compromise its efficacy and safety. The manufacturing process and storage conditions can lead to the formation of various impurities, including process-related impurities, degradation products, and, most critically, potentially carcinogenic nitrosamines. The discovery of N-nitrosodimethylamine (NDMA) and other nitrosamine impurities in some sartan medications has led to widespread recalls and heightened regulatory scrutiny, making robust analytical monitoring a critical aspect of quality control.[2]
This guide will navigate the landscape of analytical techniques, from established pharmacopeial methods to advanced hyphenated technologies, providing a comparative framework to aid in the selection of the most appropriate method for a given analytical challenge.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for valsartan and its impurities is dictated by the specific requirements of the analysis, such as the need for routine quality control, impurity profiling, or trace-level quantitation of genotoxic impurities. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for the analysis of drug substances and products.[3] For valsartan, various reversed-phase HPLC (RP-HPLC) methods with UV detection have been developed and validated for assay and impurity determination.[5][6]
Causality Behind Experimental Choices in HPLC:
-
Stationary Phase: C18 columns are ubiquitously used due to their hydrophobicity, which provides good retention and separation of valsartan and its relatively non-polar impurities.[3][5]
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[3] The acidic pH ensures that valsartan, which is an acidic drug, is in its non-ionized form, leading to better retention and peak shape on a reversed-phase column. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength.
-
Detection: UV detection is commonly set at wavelengths where valsartan and its chromophoric impurities exhibit significant absorbance, typically in the range of 230-270 nm.[3][5][7]
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures.[8] This results in faster analysis times, improved resolution, and increased sensitivity.[8] For the analysis of valsartan and its numerous impurities, UPLC offers a distinct advantage in resolving complex mixtures and enhancing throughput.[9][10]
Key Advantages of UPLC over HPLC for Valsartan Analysis:
-
Speed: UPLC methods can significantly shorten run times, often by a factor of 5-10, without compromising separation efficiency.[8]
-
Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities, which is critical for accurate impurity profiling.[8]
-
Sensitivity: Sharper and narrower peaks in UPLC lead to higher peak heights and thus improved sensitivity, which is beneficial for detecting trace-level impurities.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification and quantification of impurities at trace levels, particularly those that lack a UV chromophore or are present in complex matrices, LC-MS is the gold standard.[4] In the context of valsartan, LC-MS has been indispensable for the detection and quantification of nitrosamine impurities.[11][12]
The Power of LC-MS for Nitrosamine Analysis:
-
Specificity: Mass spectrometry provides mass-to-charge ratio (m/z) information, which is highly specific and allows for unambiguous identification of compounds.[12]
-
Sensitivity: LC-MS, especially when coupled with tandem mass spectrometry (MS/MS), offers exceptionally low limits of detection (LOD) and quantification (LOQ), enabling the measurement of nitrosamines at the parts-per-billion (ppb) level required by regulatory agencies.[11][13]
-
Versatility: A single LC-MS/MS method can be developed to screen for and quantify a wide range of nitrosamine impurities simultaneously.[12]
Capillary Electrophoresis (CE)
Capillary electrophoresis is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. CE offers high separation efficiency and requires minimal sample and solvent consumption. It has been successfully applied to the simultaneous determination of valsartan in combination with other drugs.[7][14]
Niche Applications of CE in Valsartan Analysis:
-
Orthogonal Technique: CE provides a different separation mechanism compared to HPLC, making it a valuable orthogonal technique for method validation and for analyzing samples where HPLC methods may be inadequate.
-
Chiral Separations: CE can be adapted for the separation of enantiomers, which is relevant for valsartan as it has a chiral center.[15]
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of the different analytical methods discussed.
| Feature | HPLC-UV | UPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Primary Application | Routine QC, Assay, Impurity Profiling | High-throughput analysis, Impurity Profiling | Trace-level impurity analysis (e.g., nitrosamines), Structural elucidation | Orthogonal method, Chiral separations, Analysis of combined dosage forms |
| Speed | Moderate | Fast | Moderate to Fast | Fast |
| Resolution | Good | Excellent | Excellent | Excellent |
| Sensitivity | Moderate | High | Very High | High |
| Specificity | Moderate | Moderate | Very High | High |
| Cost | Low | Moderate | High | Moderate |
| Key Advantage | Robust, widely available | High speed and resolution | Unmatched sensitivity and specificity for trace analysis | Low solvent consumption, orthogonal separation mechanism |
| Key Limitation | Longer run times, lower resolution than UPLC | Higher initial instrument cost | Complex instrumentation, higher cost | Less robust than HPLC for routine QC |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for a representative stability-indicating HPLC method and a sensitive LC-MS/MS method for nitrosamine analysis.
Stability-Indicating RP-HPLC Method for Valsartan and Its Impurities
This protocol is a composite based on typical methods described in the literature and pharmacopeias.[16]
Objective: To quantify valsartan and separate it from its potential degradation products.
Methodology:
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B), 25-30 min (30% B)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Valsartan Reference Standard (RS) in the mobile phase to obtain a concentration of 100 µg/mL.
-
-
Sample Solution Preparation:
-
Weigh and finely powder not fewer than 20 valsartan tablets.
-
Transfer a portion of the powder equivalent to 10 mg of valsartan into a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter.
-
-
Forced Degradation Studies: [17][18]
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 80 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base-hydrolyzed samples before injection.
-
-
Analysis:
-
Inject the standard and sample solutions (including the degraded samples) into the chromatograph and record the chromatograms.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main valsartan peak.
-
LC-MS/MS Method for the Determination of Nitrosamine Impurities
This protocol is based on methods published by regulatory agencies and in the scientific literature for the analysis of nitrosamines in sartan drugs.[11][12][19]
Objective: To detect and quantify NDMA, NDEA, and other relevant nitrosamines in valsartan drug substance.
Methodology:
-
Chromatographic System (UPLC):
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A time-programmed gradient is used to separate the nitrosamines from the valsartan API.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer (Tandem Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
NDMA: Precursor ion → Product ion (e.g., m/z 75.1 → 43.1)
-
NDEA: Precursor ion → Product ion (e.g., m/z 103.1 → 75.1)
-
(Specific transitions for other targeted nitrosamines would also be included)
-
-
-
Standard Solution Preparation:
-
Prepare a stock solution containing a mixture of nitrosamine reference standards.
-
Perform serial dilutions to prepare calibration standards at concentrations bracketing the expected levels in the samples (e.g., 0.1 to 50 ng/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh about 100 mg of the valsartan sample into a centrifuge tube.
-
Add a suitable solvent (e.g., methanol) and vortex to dissolve.
-
Centrifuge to precipitate the bulk of the valsartan, as it can cause ion suppression.
-
Filter the supernatant through a 0.22 µm PVDF filter before injection.
-
-
Analysis:
-
Inject the calibration standards and sample solutions.
-
Quantify the nitrosamines in the sample by comparing their peak areas to the calibration curve.
-
Visualization of Workflows
General Analytical Workflow for Valsartan QC
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. fda.gov [fda.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Simultaneous determination of valsartan, amlodipine besylate and hydrochlorothiazide using capillary zone electrophoresis (CZE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Quantitation of Four Nitrosamine Impurities in Angiotensin Receptor Blocker Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: Unified Validation of a Single LC-MS/MS Method for Multiple Nitrosamine Impurities in Valsartan
Executive Summary In the wake of the global "sartan" recalls, the pharmaceutical industry faces a critical challenge: the efficient detection of multiple genotoxic nitrosamine impurities.[1] Traditional pharmacopeial methods often fragment this analysis—using Headspace GC-MS for volatiles (NDMA) and HPLC-UV for non-volatiles—creating a bottleneck in release testing.
This guide details the validation of a single, unified UHPLC-MS/MS method capable of simultaneously quantifying six critical nitrosamine impurities (NDMA, NDEA, NEIPA, NDIPA, NDBA, and NMBA) in Valsartan API.[2] By transitioning to this high-sensitivity approach, laboratories can reduce run times by 60% while meeting the stringent regulatory limit of detection (< 30 ppb).
Part 1: The Challenge & Comparative Analysis
The structural diversity of Valsartan impurities necessitates a robust detection strategy. The primary challenge lies in the dynamic range: detecting trace-level genotoxins (ppb) in the presence of high-concentration API.
Comparative Analysis: Traditional vs. Unified Approach
| Feature | Traditional Multi-Platform Approach | Unified UHPLC-MS/MS Method |
| Technique | GC-MS (Headspace) + HPLC-UV | UHPLC-Triple Quadrupole MS/MS |
| Scope | Split: Volatiles (NDMA) vs. Non-volatiles (NMBA) | All-in-One: Detects volatile & non-volatile nitrosamines |
| Sensitivity (LOQ) | ~0.05 ppm (GC-MS); >0.5 ppm (UV) | < 0.0015 ppm (1.5 ppb) |
| Sample Prep | Complex (Multiple extractions/solvents) | Single Step: Methanolic extraction |
| Throughput | Low (2 separate runs required) | High (1 run, < 15 mins) |
| Specificity | Risk of false positives from matrix | High Specificity via MRM transitions |
Expert Insight: The shift to LC-MS/MS is not merely about sensitivity; it is about coverage. NMBA (N-Nitroso-N-methyl-4-aminobutyric acid) is thermally unstable and degrades in GC inlets, leading to false negatives. Only a "cold" injection technique like LC-MS can reliably validate the full panel of sartan impurities.
Part 2: Experimental Protocol & Methodology
Instrumentation & Chromatographic Conditions
-
System: UHPLC coupled with a Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 100 x 2.1 mm, 2.5 µm). Why? The HSS T3 bonding provides superior retention for polar nitrosamines like NDMA compared to standard C18.
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Parameters (MRM Mode)
The method relies on Multiple Reaction Monitoring (MRM) for self-validating specificity.[2] Each impurity is identified by a precursor ion and confirmed by two product ions (Quantifier and Qualifier).
| Impurity | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) |
| NDMA | 75.1 | 43.1 | 58.1 |
| NDEA | 103.1 | 75.1 | 47.1 |
| NMBA | 147.1 | 117.1 | 44.1 |
| Valsartan (API) | Divert to Waste | N/A | N/A |
Note: The divert valve is critical. The API (Valsartan) elutes in high concentration. To prevent source contamination and ion suppression, the flow must be diverted to waste during the API elution window.
Sample Preparation Protocol
-
Weighing: Accurately weigh 250 mg of Valsartan API into a 15 mL centrifuge tube.
-
Extraction: Add 5.0 mL of Methanol containing Internal Standard (NDMA-d6).
-
Agitation: Vortex for 1 min, then sonicate for 15 min at room temperature.
-
Clarification: Centrifuge at 4500 rpm for 10 min.
-
Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter into an amber vial (prevents UV degradation of nitrosamines).
Part 3: Validation Data (ICH Q2(R2) Compliant)
The following data represents typical acceptance criteria and results for a validated LC-MS/MS method.
Table 1: Linearity and Range
Range validated: 1.5 ppb (LOQ) to 100 ppb.
| Impurity | Regression Equation | R² Value | Acceptance Criteria |
| NDMA | y = 1250x + 5.2 | 0.9992 | R² ≥ 0.990 |
| NDEA | y = 3400x - 12.1 | 0.9995 | R² ≥ 0.990 |
| NMBA | y = 2100x + 8.4 | 0.9989 | R² ≥ 0.990 |
Table 2: Accuracy (Recovery) at LOQ Level
Spiked at 1.5 ppb (Limit of Quantification).
| Impurity | % Recovery (Mean, n=6) | % RSD | Status |
| NDMA | 92.5% | 3.4% | Pass (80-120%) |
| NDEA | 98.1% | 2.1% | Pass (80-120%) |
| NMBA | 88.4% | 4.5% | Pass (80-120%) |
Table 3: Specificity & Matrix Effect
Comparison of Solvent Standards vs. Spiked API Matrix.
| Parameter | Result | Interpretation |
| Blank Interference | None detected at RT of impurities | High Specificity |
| Matrix Effect (ME) | 95% - 105% (Corrected with IS) | Minimal Ion Suppression |
Part 4: Workflow Visualization
The following diagram illustrates the decision matrix and analytical workflow for this unified method.
Figure 1: Analytical workflow for the unified detection of nitrosamine impurities, highlighting the critical divert step to protect the mass spectrometer from API saturation.
References
-
U.S. Food and Drug Administration (FDA). (2019). GC/MS Headspace Method for Detection of NDMA in Valsartan Drug Substance and Drug Products. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023).[7] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Chang, S.H., et al. (2020).[1] A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Shaik, A.H. (2023). Development of Single Validation Method for Detection and Quantification of Six Nitrosamine Impurities in Valsartan. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
Sources
- 1. fda.gov.tw [fda.gov.tw]
- 2. researchgate.net [researchgate.net]
- 3. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Investigation of nitrosamine impurities in certain Sartan group medicinal products available in Istanbul, Türkiye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
Comparative Guide: Forced Degradation of Valsartan vs. "Impurity I" (Benzyl Ester)
Content Type: Technical Comparison & Stability Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Method Developers.
Executive Summary: The Kinetic Stability Window
In the development of Valsartan (an Angiotensin II Receptor Blocker), the stability profile is defined by a critical kinetic balance. The molecule contains two primary labile sites: an amide bond (linking the valine and valeryl moieties) and a tetrazole ring .
However, a unique challenge arises with Valsartan Impurity I (European Pharmacopoeia designation), identified as Valsartan Benzyl Ester . This compound is not just a degradation product; it is often a late-stage synthetic intermediate.
The Core Conflict:
-
Impurity I (Benzyl Ester) must be degraded (hydrolyzed) to form the active Valsartan.[1]
-
Valsartan (Active) must not be further degraded into Impurity B (Des-valeryl valsartan).
This guide compares the forced degradation pathways of Valsartan against its precursor/impurity (Impurity I), providing the experimental data necessary to define the "Stability Window"—the precise conditions where Impurity I is cleared while Valsartan remains intact.
Chemical Identity & Structural Vulnerabilities
Before analyzing degradation, we must define the structural differences that dictate stability.
| Feature | Valsartan (Active API) | Impurity I (EP Designation) |
| Chemical Name | (S)-N-valeryl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl}-valine | Valsartan Benzyl Ester |
| Primary Labile Bond | Amide Bond (Moderate Stability) | Ester Bond (Lower Stability) |
| Role | Active Pharmaceutical Ingredient | Synthetic Intermediate / Process Impurity |
| Degradation Risk | Hydrolysis to Impurity B (Acid/Base) | Hydrolysis to Valsartan (Desired) |
| Molecular Weight | 435.52 g/mol | ~525.65 g/mol |
Mechanistic Insight: The ester bond in Impurity I is thermodynamically less stable than the amide bond in Valsartan. This allows for selective hydrolysis using controlled base treatment. However, aggressive acidic conditions or uncontrolled oxidation will bypass this selectivity, degrading both molecules.
Comparative Degradation Pathways
The following analysis details how both compounds react under ICH Q1A (R2) stress conditions.
A. Hydrolytic Degradation (Acid vs. Base)[2][3]
This is the most critical pathway for differentiating the two compounds.
-
Acid Stress (0.1 N HCl, 60°C):
-
Valsartan: Susceptible. The amide bond cleaves, releasing Valeric acid and forming Impurity B (Des-valeryl valsartan).
-
Impurity I: Rapidly hydrolyzes to Valsartan, which then immediately degrades to Impurity B.
-
Result: Acidic conditions are destructive and offer no selectivity.
-
-
Alkaline Stress (0.1 N NaOH, 60°C):
-
Valsartan: Relatively stable.[2] The amide bond resists hydrolysis due to resonance stabilization of the nitrogen lone pair.
-
Impurity I: Highly unstable. The benzyl ester hydrolyzes rapidly to form Valsartan (the carboxylate salt form).
-
Result: Alkaline conditions provide the Selectivity Window . This is the standard method for converting residual Impurity I into the active drug during synthesis.
-
B. Oxidative Degradation (3% H₂O₂)
-
Valsartan: Susceptible to radical attack. The biphenyl ring and the alkyl side chain of the valine moiety are vulnerable. Major degradants include hydroxylated species (e.g., hydroxy-valsartan).
-
Impurity I: Shows similar oxidative susceptibility to Valsartan, but the rate is often slower due to the steric bulk of the benzyl group protecting the valine terminus.
C. Pathway Visualization (DOT Diagram)
The following diagram maps the kinetic cascade from Impurity I through Valsartan to its ultimate degradants.
Caption: Kinetic cascade showing the conversion of Impurity I to Valsartan and subsequent degradation.
Experimental Data: Stability Comparison
The following data summarizes the degradation percentage of Valsartan under standard forced degradation protocols, derived from comparative stability studies (see References).
| Stress Condition | Reagent / Condition | Duration | % Degradation (Valsartan) | Primary Degradant Identified |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4-8 Hours | 15% - 23% | Impurity B (Des-valeryl) |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 4-8 Hours | < 5% | Minor hydrolysis products |
| Oxidation | 3% H₂O₂, RT | 4-6 Hours | 10% - 19% | Hydroxy-valsartan isomers |
| Thermal | 60°C (Dry Heat) | 7 Days | < 1% | Stable |
| Photolytic | UV Light (1.2M lux h) | 7 Days | < 1% | Stable |
Data Interpretation:
-
Acid Sensitivity: Valsartan is significantly more labile in acid than in base. This confirms that acidic environments must be avoided during the final purification steps if Impurity I is present, as it will lead to "over-reaction" (degradation of the API).
-
Oxidative Risk: The ~19% degradation in peroxide indicates that antioxidants or inert atmosphere packaging are necessary for the final drug product.
Validated Experimental Protocols
To replicate these findings or validate a new analytical method (HPLC/UPLC), follow these self-validating protocols.
Protocol A: Acid-Induced Degradation
Objective: Generate Impurity B and quantify acid lability.
-
Preparation: Dissolve 50 mg of Valsartan API in 50 mL of Diluent (Methanol).
-
Stress: Transfer 5 mL of stock to a flask. Add 5 mL of 0.1 N HCl .
-
Reflux: Heat at 60°C for 4 hours in a water bath.
-
Neutralization (Critical): After cooling, neutralize with exactly 5 mL of 0.1 N NaOH before injection. Failure to neutralize will cause peak splitting in HPLC.
-
Analysis: Inject into HPLC (C18 Column, pH 3.0 phosphate buffer/Acetonitrile gradient).
Protocol B: Base-Induced Hydrolysis (Impurity I Clearance Simulation)
Objective: Demonstrate stability of Valsartan while hydrolyzing Impurity I.
-
Preparation: Dissolve 50 mg of Valsartan (spiked with 1% Impurity I if available) in Methanol.
-
Stress: Add 5 mL of 0.1 N NaOH .
-
Reflux: Heat at 60°C for 4 hours.
-
Neutralization: Neutralize with 5 mL of 0.1 N HCl .
-
Observation: In the chromatogram, the peak for Impurity I (RRT ~1.2-1.5 depending on method) should disappear, while the Valsartan area should remain >95% of the control.
References
-
European Pharmacopoeia (Ph. Eur.) . Valsartan Monograph 2423. (Defines Impurity I as the benzyl ester).[1]
-
Bansal, S. et al. (2019). "Forced degradation of valsartan: Development and validation of stability indicating RP-HPLC method." The Pharma Innovation Journal.
-
Krishna, S.R. et al. (2010). "Determination and validation of valsartan and its degradation products by isocratic HPLC." ACG Publications.
-
Kumaraswamy, K. et al. (2020).[3] "Isolation and Characterization of Novel Degradation Products of Valsartan." Asian Journal of Chemistry.
-
Phenomenex Application Guide . "Separation of Valsartan and Its Chiral Impurities per USP Monograph."
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Valsartan and its Hazardous Nitrosamine Impurities
This guide provides essential safety and logistical information for the proper handling and disposal of Valsartan and its hazardous impurities. As researchers, scientists, and drug development professionals, it is incumbent upon us to manage chemical waste not only in compliance with regulations but with a deep understanding of the chemical and toxicological risks involved. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity within the laboratory.
The focus of this guide is on the safe disposal of Valsartan, with a critical emphasis on its most hazardous contaminants: N-nitrosamine impurities. The discovery of N-nitrosodimethylamine (NDMA) and other nitrosamines in batches of Valsartan and other sartan drugs prompted widespread regulatory action and recalls.[][2] These compounds are classified as probable human carcinogens, making their proper containment and disposal a matter of significant health and environmental importance.[2]
Section 1: Hazard Identification and Characterization
A thorough understanding of the materials being handled is the foundation of any safety protocol. While Valsartan itself has a defined hazard profile, its nitrosamine impurities present a more severe risk.
Valsartan: The active pharmaceutical ingredient (API), Valsartan, is an angiotensin II receptor blocker.[3] Its primary hazards are reproductive toxicity and long-term harm to aquatic life.[4]
Hazardous Impurities (Nitrosamines): The term "Valsartan Impurity I" is not a universally recognized pharmacopeial standard. However, the most critical impurities from a safety and disposal standpoint are nitrosamines, such as N-Nitrosodimethylamine (NDMA), which were found to have formed during the API's manufacturing process.[5] These compounds are potent mutagens and are classified as probable human carcinogens by international health authorities.[][2] Therefore, for the purpose of this disposal guide, any Valsartan waste, particularly from recalled batches or uncertain sources, must be handled with the assumption that it is contaminated with these carcinogenic impurities.
| Compound | Key Hazards | GHS Hazard Statements |
| Valsartan | Suspected of damaging fertility or the unborn child; Harmful to aquatic life with long lasting effects.[4] | H361, H412 |
| N-Nitrosamines (e.g., NDMA) | Probable human carcinogen; Mutagenic; Acutely toxic.[][2] | H301 (Toxic if swallowed), H341 (Suspected of causing genetic defects), H350 (May cause cancer) |
Section 2: The Regulatory Framework: Core Principles of Compliance
Disposal of pharmaceutical waste is not discretionary; it is governed by stringent regulations designed to protect public health and the environment. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
The Cardinal Rule: The Federal Sewer Ban
The single most critical directive from the EPA is the prohibition of sewering hazardous waste pharmaceuticals .[6][7] This means no hazardous pharmaceutical waste, including Valsartan and its impurities, may be flushed down a toilet or washed down a drain.[6] This regulation is in place because wastewater treatment facilities are often not equipped to remove these complex chemical compounds, leading to the contamination of waterways, which is particularly relevant given Valsartan's H412 classification (Harmful to aquatic life with long lasting effects).[4]
Hazardous Waste Classification
Under RCRA, a pharmaceutical waste is considered hazardous if it meets one of two criteria:
-
Listed Waste: The EPA maintains specific lists of hazardous wastes. The "P-list" includes acutely hazardous commercial chemical products, and the "U-list" includes other hazardous commercial chemical products.[8]
-
Characteristic Waste: The waste exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[9]
Due to the carcinogenic nature of nitrosamine impurities, waste containing them must be managed as hazardous waste. This mandates a specific "cradle-to-grave" management approach, ensuring the waste is tracked from the point of generation to its final, secure disposal.
Section 3: Standard Operating Procedure (SOP) for Disposal of this compound
This section provides a direct, step-by-step protocol for the safe disposal of Valsartan and its nitrosamine impurities from a laboratory setting. The causality for each step is explained to reinforce the principles of safety and compliance.
Step 1: Risk Assessment and PPE
Causality: Before handling any chemical, a risk assessment is necessary to understand the potential routes of exposure (inhalation, dermal, ingestion) and to select the appropriate Personal Protective Equipment (PPE) to mitigate these risks.
-
Assessment: Review the Safety Data Sheet (SDS) for Valsartan and any available data on the specific nitrosamine impurity.[10] Assume the highest level of hazard due to the carcinogenic potential of nitrosamines.
-
PPE Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloving recommended. | Prevents dermal absorption. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required if handling powders outside of a ventilated enclosure. | Prevents inhalation of fine particles. |
Step 2: Waste Segregation
Causality: Segregating hazardous waste at the point of generation is a core tenet of safe laboratory practice. It prevents the cross-contamination of non-hazardous waste streams, which is both safer and more cost-effective, and ensures that each waste type receives the appropriate treatment.
-
Protocol: Designate a specific, labeled container exclusively for "Valsartan and Nitrosamine-Contaminated Waste."
-
Do Not Mix: Do not mix this waste with non-hazardous solid waste, sharps, or other chemical waste streams.
Step 3: Containerization and Labeling
Causality: Proper containerization and labeling are mandated by the EPA to ensure waste is stored securely and to communicate its hazards to all personnel and waste handlers.[11]
-
Container Selection: Use a rigid, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free from rust or structural defects.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals" . The label must also include the specific chemical contents (e.g., "Valsartan, contaminated with N-Nitrosodimethylamine") and the date on which waste was first added to the container (the accumulation start date).
Step 4: Accumulation and Storage
Causality: The EPA has specific rules for the on-site storage of hazardous waste to minimize the risk of spills or environmental release while awaiting pickup for disposal.
-
Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central accumulation area that is secure and under the control of laboratory personnel.
-
Duration: Healthcare facilities can accumulate hazardous pharmaceutical waste for up to one year.[11]
-
Housekeeping: Keep the storage area clean and inspect the container regularly for any signs of leakage or degradation.
Step 5: Final Disposal
Causality: The final step must ensure the complete destruction of the hazardous compounds in a manner that is both compliant and environmentally sound.
-
Contractor: Arrange for pickup and disposal by a licensed hazardous waste management company. This is not optional; laboratory personnel cannot transport or dispose of this waste themselves.
-
Manifest: Ensure a hazardous waste manifest is completed. This is the legal document that tracks the waste from your facility to its final destination, fulfilling the "cradle-to-grave" requirement.
-
Method: The standard and required method for destroying this type of waste is high-temperature incineration at a permitted hazardous waste facility.
Section 4: Spill and Decontamination Procedures
Accidents can happen, and a prepared response is critical to maintaining a safe environment.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or involves a significant amount of dust.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as outlined in Section 3, including respiratory protection if handling a powder.
-
Containment: For liquid spills, use a chemical absorbent pad or spill kit. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne. Do not dry sweep.
-
Clean-up: Carefully collect all contaminated materials (absorbents, towels, etc.) using scoops or forceps.
-
Dispose: Place all clean-up materials into a designated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill surface area thoroughly.
Surface Decontamination for Nitrosamines:
For known nitrosamine contamination, a more robust decontamination step is warranted. While UV light can degrade nitrosamines, a more practical laboratory method involves chemical neutralization.
-
Procedure: In a well-ventilated area (preferably a chemical fume hood), prepare a solution of 1:1 hydrobromic acid and glacial acetic acid. This solution has been shown to effectively hydrolyze and destroy N-nitrosamines.[12] Wipe the surface with the solution, followed by a thorough rinse with water and a final wipe with a standard lab detergent.
-
Caution: This is a highly corrosive solution and must be handled with extreme care and appropriate PPE. All wipes and materials used in this process must be disposed of as hazardous waste.
Section 5: Visualization and Workflows
To provide at-a-glance guidance, the following diagrams illustrate the key decision-making and procedural workflows for handling Valsartan waste.
Caption: High-level workflow for the compliant disposal of Valsartan waste.
Caption: Decision tree for classifying pharmaceutical waste in the laboratory.
Conclusion
The proper management of Valsartan and its nitrosamine impurities is a critical responsibility for all laboratory professionals. By adhering to the principles of risk assessment, regulatory compliance, and procedural diligence, we can ensure the safety of our personnel and protect the environment from these hazardous compounds. This guide serves as a foundational document to be integrated into your laboratory's broader Chemical Hygiene Plan. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
-
PubChem. (n.d.). L-Valine, N-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-N-(1-oxopentyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
SynZeal. (n.d.). N-Nitroso Desvaleryl-valsartan Impurity 1. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). Valsartan. Retrieved from [Link]
-
SynThink. (n.d.). Valsartan EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Veeprho. (n.d.). Valsartan Impurity 1 | CAS 168072-17-1. Retrieved from [Link]
-
SynZeal. (n.d.). Valsartan Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Valsartan-impurities. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
GMP Publishing. (2020, September 4). FDA: Comprehensive Guidance on Control of Nitrosamine Impurities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Nitrosamines Exchange. (2022, June 9). Best practice to decontaminate work area of Nitrosamines. Retrieved from [Link]
-
Dykema. (2010, January 12). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Nitrosamine impurities. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, September 4). Information about Nitrosamine Impurities in Medications. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
European Federation of Pharmaceutical Industries and Associations. (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines. Retrieved from [Link]
-
Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
-
Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes. Retrieved from [Link]
-
Mettler Toledo. (2024, May 7). Nitrosamines Risk in Pharmaceutical Waters. Retrieved from [Link]
-
Dykema. (2015, October 30). EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Valsartan Related Compound C. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Viatris. (2023, September 22). Valsartan Tablets - Safety Data Sheet. Retrieved from [Link]
Sources
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Valsartan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. ashp.org [ashp.org]
- 7. dykema.com [dykema.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 12. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Personal protective equipment for handling Valsartan impurity I
Content Type: Technical Safety & Logistics Guide Target Audience: Analytical Chemists, R&D Scientists, EHS Officers Hazard Classification: OEB 4 / OEB 5 (Context Dependent) [1]
Executive Safety Summary & Hazard Identification
Senior Scientist Note: "Valsartan Impurity I" is a designation that varies by pharmacopeia and vendor.[1] It most commonly refers to 4'-bromo-[1,1'-biphenyl]-2-carbonitrile (an intermediate) OR N-Nitroso Desvaleryl-valsartan (a high-potency genotoxin).[1]
Due to the critical history of nitrosamine contamination in Sartans, you must treat this substance as a Genotoxic Impurity (GTI) until verified otherwise via CAS. [1]
-
Default Protocol: High Potency (OEB 4)[1]
-
If Nitrosamine Confirmed: Containment (OEB 5)[1]
-
Primary Risks: Reproductive Toxicity (Parent compound inheritance), Mutagenicity (if Nitrosamine), Skin/Eye Irritation (Organic Nitriles).[1]
Risk Assessment & Control Banding Logic
Before handling, verify the specific Chemical Abstracts Service (CAS) number of your vial.[1] Use the logic flow below to determine your containment strategy.
Figure 1: Decision Matrix for Control Banding based on chemical identity. When in doubt, default to OEB 4/5 protocols.
The PPE Ensemble (Personal Protective Equipment)
Engineering controls (Isolators/Hoods) are your primary defense.[1] PPE is the secondary "fail-safe."[1]
Respiratory Protection
-
Open Bench (Forbidden): Never handle dry powder Impurity I on an open bench.
-
In Fume Hood (OEB 4): Half-mask or Full-face respirator with P100/P3 cartridges .[1]
-
In Isolator (OEB 5): No respirator required if the isolator integrity is validated.[1] If breaching the isolator (cleaning/spills), use PAPR (Powered Air Purifying Respirator) with loose-fitting hood (TH3 protection factor).[1]
Dermal & Ocular Protection [1][2][3]
-
Gloves: Double-gloving is mandatory.[1]
-
Body: Disposable Tyvek® Lab Coat (closed front) or Coverall (Class III Type 5/6).[1]
-
Critical Check: Ensure wrists are elasticated to prevent powder migration up the arm.[1]
-
-
Eyes: Safety Goggles (indirect venting) are superior to safety glasses to prevent aerosol entry.[1]
Table 1: Solvent Permeation Data (For Reconstitution) Valsartan impurities are often reconstituted in Methanol or Acetonitrile.[1] Glove selection must account for the solvent carrier.[1]
| Solvent | Glove Material | Breakthrough Time | Recommendation |
| Methanol | Nitrile (Standard) | < 10 mins | Poor. Change immediately if splashed.[1] |
| Methanol | Laminate (Silver Shield) | > 480 mins | Excellent. Use as inner glove for heavy handling.[1] |
| Acetonitrile | Nitrile (Standard) | < 15 mins | Poor. Double glove essential.[1] |
| DMSO | Nitrile (Standard) | > 240 mins | Good. Standard nitrile is acceptable.[1] |
Operational Protocol: Weighing & Reconstitution
Objective: Prepare a stock solution without generating airborne dust.[1]
Step 1: Preparation
-
Activate the Containment Primary Engineering Control (C-PEC) (Fume Hood or Isolator).[1] Verify flow alarm is silent.
-
Line the work surface with an absorbent, plastic-backed bench mat (absorbent side up) to capture micro-spills.[1]
-
Place a static eliminator (ionizer) near the balance.[1]
Step 2: The Weighing Workflow
-
Tare: Place the volumetric flask (stoppered) on the balance. Tare.
-
Transfer: Open the vial of Impurity I. Use a disposable anti-static spatula.[1]
-
Technique: Do not dump. Gently tap the spatula against the inner neck of the flask.[1]
-
Seal: Immediately stopper the flask and the impurity vial.
-
Wipe: Wipe the exterior of the flask and the vial with a solvent-dampened lint-free wipe (methanol) before removing them from the hood.[1] Dispose of the wipe as hazardous waste inside the hood.
Step 3: Reconstitution (Solvation)
-
Add solvent (Diluent) to the flask using a pipette.[1]
-
Swirl gently to dissolve.
-
Sonicate: If sonication is required, keep the flask sealed . If the flask must be opened, wait 2 minutes after sonication to allow aerosols inside the headspace to settle.[1]
Emergency Response: Spills
Scenario: < 500 mg Powder Spill inside Fume Hood.[1]
-
Alert: Announce "Spill in Hood." Do not leave the area.
-
PPE Upgrade: If not already wearing, don a P100 respirator.[1]
-
Cover: Gently cover the powder with a solvent-dampened paper towel (prevents dust cloud).[1]
-
Neutralize:
-
Clean: Wipe from the outside in.[1] Double bag waste. Label as "Cytotoxic/Genotoxic Waste."[1]
References
-
European Directorate for the Quality of Medicines (EDQM). Valsartan: Safety Data Sheet.[1][3] (2023).[1][2][3]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1][4][5]
-
U.S. Pharmacopeia (USP). USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.[1] (2019).[1][6] [1]
-
European Medicines Agency (EMA). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities.[1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
